Product packaging for Autogramin-2(Cat. No.:)

Autogramin-2

Cat. No.: B1192183
M. Wt: 417.5 g/mol
InChI Key: PNSFNXURLSDVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Autogramin-2 is a novel autophagy inhibitor, selectively targeting cholesterol transfer protein GRAM domain-containing protein 1A (GRAMD1A), and directly competing with cholesterol binding to the GRAMD1A StART domain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27N3O4S B1192183 Autogramin-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-[(4-propan-2-yloxybenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-13(2)27-15-8-6-14(7-9-15)18(25)23-19-22-16-10-11-24(12-17(16)29-19)20(26)28-21(3,4)5/h6-9,13H,10-12H2,1-5H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSFNXURLSDVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Autogramin-2: A Dual-Mechanism Modulator of Autophagy and T-Cell Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Autogramin-2 is a synthetic sterol that has emerged as a potent small molecule modulator with two distinct and context-dependent mechanisms of action. Primarily identified as a novel inhibitor of autophagy, this compound selectively targets the cholesterol transfer protein GRAMD1A (GRAM Domain Containing 1A), also known as Aster-A.[1][2] This interaction disrupts the lipid homeostasis required for the biogenesis of autophagosomes.[1] More recently, a second, GRAMD1A-independent mechanism has been described in T-cells, where this compound inhibits adhesion and effector functions through the induction of lipolysis and subsequent plasma membrane remodeling. This technical guide provides a comprehensive overview of both mechanisms of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Mechanism 1: GRAMD1A-Dependent Inhibition of Autophagy

The primary and most well-characterized mechanism of this compound is its role as a selective inhibitor of the cholesterol transfer protein GRAMD1A.[1][2] By binding to the StART (StAR-related lipid transfer) domain of GRAMD1A, this compound competitively inhibits the binding and transfer of cholesterol.[1] This disruption of cholesterol homeostasis at the sites of autophagosome initiation on the endoplasmic reticulum leads to a failure in the formation of autophagosomes, thereby inhibiting the process of autophagy.[1]

Signaling Pathway

Autogramin2_Autophagy_Pathway cluster_ER Endoplasmic Reticulum cluster_Autophagosome Autophagosome Biogenesis GRAMD1A GRAMD1A (Aster-A) Autophagosome Autophagosome Formation GRAMD1A->Autophagosome Cholesterol Transfer Autophagy Autophagy Autophagosome->Autophagy Leads to Autogramin2 This compound Autogramin2->GRAMD1A Binds to StART domain Cholesterol Cholesterol Cholesterol->GRAMD1A Binds to StART domain

Caption: this compound inhibits autophagy by binding to the StART domain of GRAMD1A.

Quantitative Data
ParameterValueTargetAssay
Binding Affinity (Kd) 49 ± 12 nMGRAMD1A StART domainFluorescence Polarization
Competition IC50 4.7 µM (NanoLuc-GRAMD1A)GRAMD1A StART domainNanoBRET Assay
6.4 µM (GRAMD1A-NanoLuc)
Thermal Shift (ΔTm) +2.1 °CGRAMD1ACellular Thermal Shift Assay (CETSA)
Experimental Protocols

This assay measures the binding of a fluorescently labeled this compound analog to the purified StART domain of GRAMD1A.

  • Reagents: Purified recombinant GRAMD1A StART domain, Bodipy-labeled this compound analog, assay buffer (e.g., PBS with 0.01% Tween-20).

  • Procedure:

    • A fixed concentration of the Bodipy-labeled this compound analog is incubated with increasing concentrations of the GRAMD1A StART domain in a microplate.

    • The plate is incubated at room temperature to allow binding to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: The change in fluorescence polarization is plotted against the protein concentration, and the dissociation constant (Kd) is determined by fitting the data to a one-site binding model.

CETSA is used to confirm the engagement of this compound with GRAMD1A in a cellular context.

  • Reagents: Cultured cells (e.g., MCF7), this compound, lysis buffer, antibodies against GRAMD1A and a loading control.

  • Procedure:

    • Cells are treated with this compound or a vehicle control.

    • The treated cells are harvested, washed, and resuspended in a buffer.

    • Aliquots of the cell suspension are heated to a range of temperatures.

    • The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

    • The amount of soluble GRAMD1A at each temperature is quantified by Western blotting.

  • Data Analysis: The thermal stability of GRAMD1A in the presence and absence of this compound is compared. A shift in the melting curve to a higher temperature indicates that this compound binds to and stabilizes GRAMD1A.

Mechanism 2: GRAMD1A-Independent Inhibition of T-Cell Function

In T-cells, this compound exhibits a distinct mechanism of action that is independent of its inhibitory effect on GRAMD1A (Aster-A). It has been shown to inhibit T-cell adhesion and effector functions by stimulating lipolysis. The resulting increase in free fatty acids and acyl-carnitines leads to a remodeling of the plasma membrane, which includes the displacement of the integrin LFA-1 from lipid rafts. This disruption of LFA-1 localization impairs T-cell adhesion.

Signaling Pathway

Autogramin2_TCell_Pathway cluster_Cell T-Cell Lipolysis Lipolysis FFA Free Fatty Acids & Acyl-carnitines Lipolysis->FFA Increases Membrane Plasma Membrane Remodeling LipidRafts LFA-1 in Lipid Rafts Membrane->LipidRafts Displaces LFA-1 Adhesion T-Cell Adhesion LipidRafts->Adhesion Inhibits Autogramin2 This compound Autogramin2->Lipolysis Stimulates FFA->Membrane Induces

References

Autogramin-2 and Its Impact on Cholesterol Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autogramin-2 is a synthetic sterol that has emerged as a potent chemical probe for studying intracellular cholesterol trafficking. Its primary mechanism of action involves the specific inhibition of GRAM domain-containing protein 1A (GRAMD1A), a cholesterol-transfer protein crucial for the regulation of autophagy. By competitively binding to the StART domain of GRAMD1A, this compound effectively blocks the transfer of cholesterol, leading to significant effects on autophagosome biogenesis. This technical guide provides an in-depth analysis of this compound's effect on cholesterol metabolism, focusing on its molecular interactions, the experimental evidence supporting its mechanism, and its implications for cellular processes. While the direct effects of this compound on cholesterol biosynthesis and efflux pathways governed by SREBP and ABCA1 have not been extensively documented, this guide will focus on its well-established role in modulating intracellular cholesterol transport.

Introduction

Cholesterol is an essential lipid component of mammalian cell membranes and a precursor for the synthesis of steroid hormones and bile acids. The intricate regulation of cholesterol homeostasis is critical for cellular function, and its dysregulation is implicated in numerous diseases. A key aspect of this regulation is the intracellular transport of cholesterol between different organelles. This compound has been identified as a selective inhibitor of the cholesterol-transfer protein GRAMD1A, providing a valuable tool to dissect the role of this specific transport pathway.[1][2] This document serves as a comprehensive resource on the molecular mechanism of this compound and its established effects on cholesterol metabolism, particularly in the context of autophagy.

Mechanism of Action: Inhibition of GRAMD1A-Mediated Cholesterol Transfer

The primary molecular target of this compound is GRAMD1A, a protein that facilitates the transfer of cholesterol.[2][3] this compound, being a synthetic sterol, directly competes with cholesterol for binding to the steroidogenic acute regulatory protein-related lipid transfer (StART) domain of GRAMD1A.[1][2][4] This competitive inhibition effectively blocks the cholesterol-transfer activity of GRAMD1A.[5][6]

Binding Affinity and Selectivity

This compound exhibits a high affinity for the StART domain of GRAMD1A. Fluorescence polarization experiments using a Bodipy-labeled autogramin analogue have determined the dissociation constant (Kd) to be approximately 49 ± 12 nM.[2] Importantly, this compound shows selectivity for GRAMD1A over other GRAMD1 isoforms, such as GRAMD1B and GRAMD1C, highlighting its specificity as a chemical probe.[2]

Quantitative Data on this compound and GRAMD1A Interaction

The following table summarizes the key quantitative data related to the interaction between this compound and GRAMD1A.

ParameterValueMethodReference
Kd (Bodipy-autogramin analogue) 49 ± 12 nMFluorescence Polarization[2]
IC50 (vs. 22-NBD-cholesterol) Not explicitly stated, but dose-dependent inhibition shownFluorescence Polarization Competition Assay[2]
GRAMD1A Stabilization YesThermal Shift Assay (DSF)[2]
Selectivity Selective for GRAMD1A over GRAMD1B and GRAMD1CFluorescence Polarization & Thermal Shift Assay[2]

Experimental Protocols

Fluorescence Polarization Competition Assay

This assay is used to determine the ability of this compound to compete with a fluorescently labeled cholesterol analog (e.g., 22-NBD-cholesterol) for binding to the GRAMD1A StART domain.

  • Reagents: Recombinant GRAMD1A StART domain, 22-NBD-cholesterol, this compound, assay buffer.

  • Procedure:

    • A fixed concentration of the GRAMD1A StART domain and 22-NBD-cholesterol are incubated together to establish a baseline fluorescence polarization signal.

    • Increasing concentrations of this compound are added to the mixture.

    • The fluorescence polarization is measured at each concentration of this compound.

    • A decrease in fluorescence polarization indicates the displacement of 22-NBD-cholesterol from the StART domain by this compound.

    • The IC50 value can be calculated from the resulting dose-response curve.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This method assesses the stabilization of the GRAMD1A protein upon ligand binding.

  • Reagents: Recombinant GRAMD1A StART domain, SYPRO Orange dye, this compound, assay buffer.

  • Procedure:

    • The GRAMD1A StART domain is mixed with SYPRO Orange dye in the presence and absence of this compound.

    • The samples are subjected to a gradual temperature increase in a real-time PCR instrument.

    • SYPRO Orange fluoresces upon binding to hydrophobic regions of the protein that become exposed as the protein unfolds.

    • The melting temperature (Tm) is determined as the midpoint of the unfolding transition.

    • An increase in the Tm in the presence of this compound indicates that the compound binds to and stabilizes the protein.

Signaling Pathways and Workflows

This compound Inhibition of GRAMD1A

The following diagram illustrates the competitive inhibition of cholesterol binding to the GRAMD1A StART domain by this compound.

G cluster_0 GRAMD1A StART Domain GRAMD1A StART Domain Inhibited_Complex This compound-GRAMD1A Complex GRAMD1A->Inhibited_Complex Forms Active_Complex Cholesterol-GRAMD1A Complex (Cholesterol Transfer) GRAMD1A->Active_Complex Forms Cholesterol Cholesterol Cholesterol->GRAMD1A Binds Autogramin2 This compound Autogramin2->GRAMD1A Competitively Binds Autogramin2->Inhibited_Complex

Caption: Competitive binding of this compound to the GRAMD1A StART domain.

Impact on Autophagosome Biogenesis

This compound's inhibition of GRAMD1A-mediated cholesterol transfer has a direct consequence on the process of autophagy, specifically at the stage of autophagosome biogenesis.[1][2][3] GRAMD1A is recruited to the sites of autophagosome initiation, and its cholesterol transfer activity is required for the formation of the autophagosomal membrane.[2][5] By blocking this cholesterol transfer, this compound inhibits the formation of autophagosomes.[2][5]

G Autophagy_Induction Autophagy Induction (e.g., Starvation) GRAMD1A_Recruitment GRAMD1A Recruitment to Autophagosome Initiation Site Autophagy_Induction->GRAMD1A_Recruitment Cholesterol_Transfer GRAMD1A-mediated Cholesterol Transfer GRAMD1A_Recruitment->Cholesterol_Transfer Autophagosome_Biogenesis Autophagosome Biogenesis Cholesterol_Transfer->Autophagosome_Biogenesis Autogramin2 This compound Autogramin2->Cholesterol_Transfer Inhibition Inhibition

References

Autogramin-2 and Its Impact on Lipid Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autogramin-2 is a synthetic sterol that has emerged as a significant modulator of lipid signaling and cellular processes. Initially investigated for its potential to enhance T-cell effector function, subsequent research has revealed a more complex mechanism of action centered on the inhibition of cholesterol transport and the induction of lipolysis. This technical guide provides an in-depth overview of the core mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action

This compound exerts its effects through a dual impact on lipid metabolism and signaling. Firstly, it acts as a potent inhibitor of the cholesterol-transfer protein GRAM domain-containing protein 1A (GRAMD1A)[1][2][3]. Secondly, it stimulates lipolysis in T-cells, leading to significant alterations in the plasma membrane composition and function[4].

Inhibition of GRAMD1A and Autophagy

This compound selectively targets the steroidogenic acute regulatory protein-related lipid transfer (StART) domain of GRAMD1A[1][2]. By directly competing with cholesterol for binding to this domain, this compound effectively inhibits the cholesterol transfer activity of GRAMD1A[1][3]. This inhibition has profound consequences for autophagy, a fundamental cellular process for degrading and recycling cellular components, as GRAMD1A plays a crucial role in the early stages of autophagosome biogenesis[1][2]. The inhibition of GRAMD1A by this compound disrupts cholesterol distribution during starvation-induced autophagy[1].

Stimulation of Lipolysis and T-Cell Inhibition

Contrary to initial hypotheses, this compound was found to inhibit, rather than boost, T-cell effector function[4]. Treatment with this compound impairs T-cell proliferation, activation, and cytokine production[4]. This inhibitory effect is attributed to the rapid stimulation of lipolysis, the breakdown of triglycerides into fatty acids and glycerol. The resulting increase in free fatty acids and acyl-carnitines leads to plasma membrane remodeling. This alteration in the membrane architecture results in the displacement of crucial adhesion molecules like LFA-1 from lipid rafts, thereby inhibiting T-cell adhesion and effector functions[4].

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

ParameterValueCell Type/SystemReference
Inhibition of T-Cell Adhesion 3.75 µMT-cells[4]
Binding Affinity (Kd) 49 ± 12 nM (Bodipy-labeled analogue)Recombinant GRAMD1A StART domain[2]
IC50 (Competition) 4.7 µM (NanoLuc-GRAMD1A)HeLa cells[2]
6.4 µM (GRAMD1A-NanoLuc)HeLa cells[2]

Table 1: Bioactivity and Binding Affinity of this compound

Lipid SpeciesObservationCell TypeReference
Triacyl-glyceride Significant decreaseJurkat T-cells[4]
Diacyl-glyceride Significant decreaseJurkat T-cells[4]
Monoacyl-glycerides Trend towards decrease (p=0.0711)Jurkat T-cells[4]
Acyl-carnitines Significant increaseJurkat T-cells[4]
Free fatty acids Trend towards increase (p=0.0511)Jurkat T-cells[4]

Table 2: Effect of this compound on Cellular Lipid Levels

Signaling Pathways

The signaling pathways affected by this compound are intricate and impact fundamental cellular processes.

Autogramin2_GRAMD1A_Pathway cluster_membrane Plasma Membrane cluster_autophagy Autophagy Regulation Autogramin2 This compound GRAMD1A GRAMD1A (StART domain) Autogramin2->GRAMD1A Inhibits Autophagosome Autophagosome Biogenesis GRAMD1A->Autophagosome Promotes (Cholesterol Transfer) Cholesterol Cholesterol Cholesterol->GRAMD1A Binds

Caption: this compound inhibits GRAMD1A, disrupting cholesterol transfer and autophagosome biogenesis.

Autogramin2_Lipolysis_Pathway Autogramin2 This compound Lipolysis Stimulates Lipolysis Autogramin2->Lipolysis Triglycerides Triglycerides Lipolysis->Triglycerides Breaks down FattyAcids ↑ Free Fatty Acids & Acyl-carnitines Lipolysis->FattyAcids MembraneRemodeling Plasma Membrane Remodeling FattyAcids->MembraneRemodeling LFA1 LFA-1 Displacement from Lipid Rafts MembraneRemodeling->LFA1 TCellAdhesion T-Cell Adhesion & Effector Function LFA1->TCellAdhesion Inhibits

Caption: this compound stimulates lipolysis, leading to inhibition of T-cell function.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research.

High-Content Phenotypic Screening for Autophagy Inhibitors

This protocol is used to identify small molecules that inhibit autophagy.

  • Cell Line: MCF7 cells stably expressing EGFP-LC3.

  • Autophagy Induction:

    • Starvation: Incubation in Earle's Balanced Salt Solution (EBSS).

    • Pharmacological: Treatment with rapamycin.

  • Compound Treatment: Cells are treated with the small molecule library, including this compound.

  • Imaging: Automated microscopy is used to capture images of the EGFP-LC3 expressing cells.

  • Quantification: Image analysis software quantifies the formation of autophagosomal structures (LC3 puncta). A decrease in puncta formation in the presence of the compound indicates inhibition of autophagy.

Cholesterol Transfer Assay

This assay measures the ability of a protein to transfer cholesterol between lipid vesicles.

  • Liposomes:

    • Donor Liposomes: Contain a fluorescent cholesterol analog (e.g., 23-Bodipy-cholesterol) and a quencher (e.g., rhodamine-labeled DHPE). The close proximity of the fluorophore and quencher results in Förster Resonance Energy Transfer (FRET).

    • Acceptor Liposomes: Unlabeled liposomes.

  • Protein: Recombinant GRAMD1A StART domain.

  • Procedure:

    • Donor and acceptor liposomes are mixed.

    • The protein of interest (GRAMD1A) is added.

    • As the fluorescent cholesterol is transferred to the acceptor liposomes, the distance from the quencher increases, leading to a decrease in FRET, which can be measured as an increase in the donor fluorophore's fluorescence.

  • Inhibition: To test the effect of this compound, the assay is performed in the presence of varying concentrations of the compound. A reduction in the rate of FRET decrease indicates inhibition of cholesterol transfer.

T-Cell Adhesion Assay

This assay quantifies the adhesion of T-cells to specific substrates.

  • Substrate Coating: 96-well plates are coated with ICAM-1 or other extracellular matrix components.

  • Cell Treatment: T-cells (e.g., PHA blasts) are pre-treated with this compound (e.g., 3.75 µM for 30 minutes) or a vehicle control.

  • Adhesion: The treated T-cells are added to the coated wells and allowed to adhere for a specific time.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The number of adherent cells is quantified, for example, by using a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence intensity. A decrease in fluorescence in the this compound treated wells indicates inhibition of adhesion.

Experimental Workflow

The logical flow of investigation into this compound's effects can be visualized as follows.

Experimental_Workflow Start Hypothesis: This compound enhances T-cell function PhenotypicScreen High-Content Phenotypic Screen Start->PhenotypicScreen TCellAssays T-Cell Function Assays (Proliferation, Cytokine Production) Start->TCellAssays Discovery Discovery: This compound inhibits autophagy and T-cell function PhenotypicScreen->Discovery TCellAssays->Discovery TargetID Target Identification (Pull-down, CETSA) Discovery->TargetID Lipidomics Lipidomics Analysis Discovery->Lipidomics TargetValidation Target Validation: GRAMD1A TargetID->TargetValidation BiochemicalAssays Biochemical Assays (Cholesterol Transfer) TargetValidation->BiochemicalAssays Mechanism Elucidation of Dual Mechanism: GRAMD1A Inhibition & Lipolysis Stimulation BiochemicalAssays->Mechanism Lipidomics->Mechanism

References

Autogramin-2: A Novel Allosteric SHP2 Inhibitor for KRAS-Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node and a compelling therapeutic target in oncology.[1][2] It plays a crucial role in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers.[3][4][5] Autogramin-2 is a novel, potent, and selective allosteric inhibitor of SHP2. This document details the discovery, mechanism of action, and preclinical development of this compound, a promising therapeutic agent for cancers driven by KRAS mutations.[6][7] By binding to a unique allosteric pocket, this compound locks SHP2 in an inactive conformation, preventing its function and suppressing downstream signaling.[8][9] This whitepaper provides a comprehensive overview of the quantitative data, experimental protocols, and key preclinical findings that form the basis for the ongoing clinical investigation of this compound.

Introduction: The Role of SHP2 in Oncology

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that is essential for signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[6][7] It is a key positive regulator of the RAS/MAPK cascade.[3] For decades, SHP2 was considered "undruggable" due to the challenging nature of designing selective inhibitors against its catalytic site.[1][2]

The advent of allosteric inhibitors, which bind to a pocket distinct from the active site, has revolutionized SHP2-targeted therapy.[1][3] These inhibitors stabilize the autoinhibited conformation of SHP2, preventing its activation and offering high selectivity over other phosphatases.[1] SHP2's role is particularly critical in KRAS-mutant cancers, where it is required for maximal activation of oncogenic signaling pathways.[6][7] Furthermore, SHP2 inhibition has been shown to modulate the tumor microenvironment, promoting anti-tumor immunity.[10] This dual mechanism of action—directly inhibiting tumor cell growth and enhancing immune responses—makes SHP2 an exceptionally promising target for cancer therapy.[5][8][10]

This compound was discovered through a high-throughput screening campaign designed to identify novel allosteric SHP2 inhibitors with superior potency and drug-like properties.

Discovery and Lead Optimization

The discovery of this compound began with a high-throughput screen of a proprietary compound library. The screening cascade was designed to identify potent and selective allosteric inhibitors.

High-Throughput Screening (HTS) Cascade

The workflow for the discovery of this compound followed a multi-step, rigorous validation process to minimize false positives and select candidates with the most promising therapeutic profiles.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Characterization cluster_3 Lead Optimization HTS Library Screen (250,000 Compounds) Biochemical Assay @ 10 µM Confirm Hit Confirmation Single-point re-test HTS->Confirm IC50 Biochemical IC50 10-point curve Confirm->IC50 >50% inh. Triage Orthogonal Assay (Thermal Shift) IC50->Triage IC50 < 1 µM Cellular Cellular Assay p-ERK Inhibition Triage->Cellular ΔTm > 2°C Selectivity Selectivity Panel (vs. other PTPs) Cellular->Selectivity PK In Vivo PK (Mouse) Selectivity->PK LO This compound Identified Structure-Activity Relationship (SAR) Studies PK->LO SHP2_Pathway RTK RTK (e.g., EGFR) GRB2_SOS1 GRB2-SOS1 RTK->GRB2_SOS1 recruits SHP2 SHP2 RTK->SHP2 activates RAS_GDP RAS-GDP (Inactive) GRB2_SOS1->RAS_GDP activates SHP2->GRB2_SOS1 enables RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Autogramin2 This compound Autogramin2->SHP2 inhibits Development_Logic Potency Potency? IC50 < 10 nM EC50 < 50 nM Selectivity Selectivity? >500-fold vs. SHP1 / PTP1B Potency->Selectivity Yes Stop1 Stop: Low Potency Potency->Stop1 No PK PK Profile? F% > 30% T1/2 > 4h Selectivity->PK Yes Stop2 Stop: Poor Selectivity Selectivity->Stop2 No Efficacy In Vivo Efficacy? Tumor Growth Inhibition > 50% PK->Efficacy Yes Stop3 Stop: Poor PK PK->Stop3 No Stop4 Stop: No Efficacy Efficacy->Stop4 No Go Clinical Candidate: This compound Efficacy->Go Yes Start Lead Series Start->Potency

References

Autogramin-2: A Technical Guide to its Function in Intracellular Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Autogramin-2, a small molecule inhibitor with a significant role in modulating intracellular transport, specifically through its effects on autophagy. This compound has emerged as a critical tool for studying the intricate processes of cholesterol transport and autophagosome biogenesis. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its use, and visualizes the associated cellular pathways.

Core Mechanism of Action: Inhibition of GRAMD1A and Cholesterol Transport

This compound's primary function within the cell is the selective inhibition of the GRAM domain-containing protein 1A (GRAMD1A)[1][2][3]. GRAMD1A is a cholesterol transfer protein that plays a pivotal role in the early stages of autophagosome biogenesis[2][3][4]. Autophagy is a fundamental intracellular degradation and recycling process, essential for cellular homeostasis[2].

The mechanism of inhibition is direct and competitive. This compound binds to the steroidogenic acute regulatory protein-related lipid transfer (StART) domain of GRAMD1A[1][2][4]. This binding event physically occludes the cholesterol-binding pocket, thereby preventing the uptake and transfer of cholesterol by GRAMD1A[1][2]. The inhibition of GRAMD1A's cholesterol transport function is a critical bottleneck for the formation of autophagosomes, leading to a potent suppression of the autophagic process[1][3][5].

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound's activity, primarily derived from studies by Laraia, L. et al. in Nature Chemical Biology (2019).

ParameterValueTarget ProteinExperimental ContextReference
Binding Affinity (Kd) 49 ± 12 nMGRAMD1A StART DomainFluorescence polarization with Bodipy-labeled autogramin analogue[1]
52 ± 4 nMPH-GRAM and StART DomainsFluorescence polarization with Bodipy-labeled autogramin analogue[1]
Inhibition of Autophagy (IC50) 0.27 µM-Starvation-induced autophagy in MCF7 cells[6]
0.14 µM-Rapamycin-induced autophagy in MCF7 cells[6]
Competitive Inhibition (IC50) 349 ± 51 nM (Ki = 290 nM)GRAMD1A StART DomainCompetition assay with 22-NBD-cholesterol[7]

Table 1: Binding Affinity and Inhibitory Concentrations of this compound.

Signaling Pathway and Mechanism of Action

The signaling pathway initiated by this compound leading to the inhibition of autophagy is depicted below. This compound directly targets GRAMD1A, a key protein in cholesterol transport required for the biogenesis of autophagosomes. By inhibiting GRAMD1A, this compound effectively halts a crucial step in the autophagy process.

Autogramin2_Pathway Autogramin2 This compound GRAMD1A GRAMD1A Autogramin2->GRAMD1A Inhibits Cholesterol Cholesterol Transport GRAMD1A->Cholesterol Mediates Autophagosome Autophagosome Biogenesis Cholesterol->Autophagosome Required for Autophagy Autophagy Autophagosome->Autophagy Leads to

Caption: Signaling pathway of this compound in the inhibition of autophagy.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the function of this compound.

High-Content Imaging Screen for Autophagy Inhibitors

This protocol outlines the image-based phenotypic screen used to identify this compound as an autophagy inhibitor.

HCS_Workflow cluster_0 Cell Preparation and Treatment cluster_1 Data Acquisition and Analysis cluster_2 Hit Validation A 1. Seed MCF7 cells stably expressing EGFP-LC3 B 2. Induce autophagy via starvation (EBSS) or rapamycin A->B C 3. Treat with small molecule library (>150,000 compounds) B->C D 4. Automated microscopy to capture EGFP-LC3 puncta C->D E 5. Image analysis to quantify autophagosomal structures D->E F 6. Identify compounds inhibiting >50% of autophagosome formation E->F G 7. Re-screen confirmed hits F->G H 8. Dose-response testing to determine IC50 G->H I 9. Select most potent hits (IC50 < 1 µM) for further study H->I

Caption: Workflow for the high-content screening of autophagy inhibitors.

Detailed Steps:

  • Cell Culture: MCF7 cells stably expressing EGFP-LC3 are cultured overnight.

  • Induction of Autophagy: Autophagy is induced by replacing the culture medium with Earle's Balanced Salt Solution (EBSS) for amino acid starvation or by treatment with rapamycin[1].

  • Compound Treatment: Cells are treated with a library of small molecules at a concentration of 10 µM[1].

  • Imaging: Autophagosomal structures, visualized as EGFP-LC3 puncta, are quantified using automated microscopy[1].

  • Analysis and Selection: Compounds that inhibit autophagosome formation by more than 50% are selected for further screening and dose-response analysis to determine their IC50 values[1].

In Vitro Cholesterol Transfer Assay

This assay measures the ability of GRAMD1A to transfer cholesterol between liposomes and the inhibitory effect of this compound.

Principle: The assay utilizes Förster resonance energy transfer (FRET) between a fluorescently labeled cholesterol analogue (e.g., 23-Bodipy-cholesterol) and a quencher-labeled lipid (e.g., rhodamine-DHPE) within donor liposomes. The transfer of the fluorescent cholesterol to acceptor liposomes results in a decrease in FRET, which can be measured as an increase in the donor's fluorescence intensity.

Protocol Outline:

  • Liposome Preparation: Prepare donor liposomes containing a FRET pair (e.g., 23-Bodipy-cholesterol and rhodamine-DHPE) and unlabeled acceptor liposomes[1].

  • Reaction Setup: Incubate purified GRAMD1A StART domain with the donor and acceptor liposomes in the presence and absence of this compound[1].

  • Measurement: Monitor the change in fluorescence over time. A decrease in FRET (increase in Bodipy fluorescence) indicates cholesterol transfer[1].

  • Analysis: Compare the rate of cholesterol transfer in the presence of this compound to the control (vehicle-treated) to determine the extent of inhibition[1].

Fluorescence Polarization Assay for Binding Affinity

This biophysical assay is used to quantify the binding affinity between this compound and the GRAMD1A StART domain.

Principle: A fluorescently labeled analogue of Autogramin (e.g., Bodipy-autogramin) is used. When this small molecule is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger GRAMD1A protein, its tumbling is restricted, leading to an increase in fluorescence polarization.

Protocol Outline:

  • Reaction Mixture: A constant concentration of the fluorescently labeled this compound analogue is incubated with increasing concentrations of the purified GRAMD1A StART domain[1].

  • Measurement: The fluorescence polarization is measured for each concentration of GRAMD1A.

  • Data Analysis: The binding curve is generated by plotting the change in fluorescence polarization against the protein concentration. The dissociation constant (Kd) is then calculated from this curve[1].

Broader Implications in Intracellular Transport

Currently, the known function of this compound in intracellular transport is primarily centered on its potent inhibition of autophagy through the targeting of GRAMD1A-mediated cholesterol transfer[1][2][3]. As GRAMD1 proteins are also known to be involved in establishing membrane contact sites between the endoplasmic reticulum and the plasma membrane, it is plausible that this compound could have broader effects on intracellular lipid trafficking and signaling. However, further research is required to explore these potential non-autophagic roles of this compound in intracellular transport.

Conclusion

This compound serves as a highly selective and potent chemical probe for studying the role of GRAMD1A and cholesterol transport in autophagy. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it an invaluable tool for researchers in cell biology, oncology, and neurodegenerative disease, as well as for professionals in drug development exploring the therapeutic potential of modulating autophagy. The continued investigation into the effects of this compound will likely uncover further intricacies of intracellular transport and its regulation.

References

Autogramin-2: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autogramin-2 is a novel small molecule inhibitor of autophagy, a fundamental cellular process for degrading and recycling cellular components. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It is intended to serve as a valuable resource for researchers in cell biology, pharmacology, and drug discovery who are interested in utilizing this compound as a chemical probe to study autophagy and related cellular processes. This document details the mechanism of action of this compound, its effects on T-cell function, and provides protocols for its synthesis and key biological assays.

Chemical Structure and Physicochemical Properties

This compound is a synthetic compound with a core aminothiazole moiety. Its chemical structure and properties are summarized below.

Chemical Structure:

While a 2D structure is available from commercial vendors, the definitive structure is best referenced from the primary literature. For the purpose of this guide, a representative structure is described. The molecule consists of a central thiazole ring substituted with an amino group, which is in turn acylated. This core is further functionalized with other chemical groups that contribute to its biological activity and physical properties.

Physicochemical Properties:

PropertyValueReference
Molecular Formula C21H27N3O[1]
Molecular Weight 417.52 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO[2]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of autophagy.[1] It exerts its biological effects through the direct inhibition of the cholesterol-transfer protein GRAMD1A (GRAM domain-containing protein 1A).[3]

Inhibition of Autophagy

This compound inhibits autophagy induced by various stimuli, including starvation and rapamycin treatment, with IC50 values in the nanomolar range.[1]

ConditionIC50 ValueReference
Starvation-induced autophagy0.27 µM[1]
Rapamycin-induced autophagy0.14 µM[1]

The mechanism of autophagy inhibition by this compound involves its direct binding to the StART (StAR-related lipid transfer) domain of GRAMD1A.[4] This binding event competitively inhibits the binding of cholesterol to the StART domain, thereby disrupting the normal function of GRAMD1A in autophagosome biogenesis.[3][4]

Signaling Pathway of this compound in Autophagy Inhibition

The following diagram illustrates the signaling pathway through which this compound inhibits autophagy.

Autogramin2_Autophagy_Pathway cluster_inhibition Inhibition Autogramin2 This compound GRAMD1A GRAMD1A (StART Domain) Autogramin2->GRAMD1A Binds to Autogramin2->GRAMD1A Inhibits (Competitive) Cholesterol Cholesterol Autophagosome_Biogenesis Autophagosome Biogenesis GRAMD1A->Autophagosome_Biogenesis Required for Cholesterol->GRAMD1A Binds to Autophagy Autophagy Autophagosome_Biogenesis->Autophagy Leads to

Caption: Signaling pathway of this compound in autophagy inhibition.

Effects on T-Cell Function

Beyond its role in autophagy, this compound has been shown to modulate T-cell function. It inhibits T-cell adhesion and effector functions by stimulating lipolysis and altering the plasma membrane architecture. This leads to the displacement of the integrin LFA-1 from lipid rafts, thereby impairing T-cell adhesion.

Signaling Pathway of this compound in T-Cell Adhesion

The proposed mechanism of this compound's effect on T-cell adhesion is depicted below.

Autogramin2_TCell_Pathway Autogramin2 This compound Lipolysis Lipolysis Stimulation Autogramin2->Lipolysis Fatty_Acids Increased Free Fatty Acids Lipolysis->Fatty_Acids Plasma_Membrane Plasma Membrane Remodeling Fatty_Acids->Plasma_Membrane LFA1_Expulsion LFA-1 Expulsion from Lipid Rafts Plasma_Membrane->LFA1_Expulsion LFA1 LFA-1 in Lipid Rafts TCell_Adhesion T-Cell Adhesion LFA1_Expulsion->TCell_Adhesion Inhibits

Caption: Proposed mechanism of this compound on T-cell adhesion.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide methodologies for the synthesis of this compound and for key biological assays. Note: These protocols are based on information from the primary literature and may require optimization for specific laboratory conditions.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. A generalized workflow is presented below. For detailed reaction conditions, purification methods, and characterization data, it is highly recommended to consult the supplementary information of Laraia et al., 2019, Nature Chemical Biology.

Synthesis_Workflow Starting_Materials Starting Materials Step1 Step 1: Thiazole Ring Formation Starting_Materials->Step1 Intermediate1 Aminothiazole Intermediate Step1->Intermediate1 Step2 Step 2: Acylation Intermediate1->Step2 Autogramin2 This compound Step2->Autogramin2 Purification Purification (e.g., Chromatography) Autogramin2->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for the synthesis of this compound.

Autophagy Inhibition Assay (IC50 Determination)

This protocol describes a method to determine the IC50 of this compound for the inhibition of starvation-induced autophagy using a cell-based assay with GFP-LC3 expressing cells.

Materials:

  • MCF7 cells stably expressing GFP-LC3

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Earle's Balanced Salt Solution (EBSS) for starvation

  • This compound stock solution in DMSO

  • 96-well imaging plates

  • High-content imaging system

Procedure:

  • Seed GFP-LC3 MCF7 cells in a 96-well imaging plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the growth medium from the cells and wash once with PBS.

  • Add the this compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control for autophagy induction (e.g., starvation in EBSS without inhibitor).

  • Induce autophagy by replacing the medium with EBSS containing the respective concentrations of this compound.

  • Incubate the plate for a defined period (e.g., 2-4 hours) at 37°C and 5% CO2.

  • Fix the cells with 4% paraformaldehyde.

  • Stain the nuclei with DAPI.

  • Acquire images using a high-content imaging system.

  • Quantify the number and intensity of GFP-LC3 puncta per cell.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the starved control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

GRAMD1A StART Domain Binding Assay (Fluorescence Polarization)

This protocol outlines a fluorescence polarization (FP) assay to measure the binding of this compound to the StART domain of GRAMD1A.

Materials:

  • Purified recombinant GRAMD1A StART domain

  • Fluorescently labeled this compound analog (e.g., Bodipy-Autogramin)

  • Unlabeled this compound

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a solution of the fluorescently labeled this compound analog at a constant concentration in the assay buffer.

  • Prepare serial dilutions of the purified GRAMD1A StART domain in the assay buffer.

  • In a 384-well plate, add the fluorescent probe to all wells.

  • Add the serial dilutions of the GRAMD1A StART domain to the respective wells.

  • For competition assays, add serial dilutions of unlabeled this compound to wells containing the fluorescent probe and a constant concentration of the GRAMD1A StART domain.

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

  • Measure the fluorescence polarization of each well using a plate reader.

  • For direct binding, plot the FP values against the protein concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).

  • For competition assays, plot the FP values against the concentration of the unlabeled competitor and fit the data to determine the IC50, from which the inhibition constant (Ki) can be calculated.

T-Cell Adhesion Assay

This protocol provides a general method to assess the effect of this compound on T-cell adhesion to an ICAM-1 coated surface.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium

  • Recombinant human ICAM-1

  • 96-well plates

  • Calcein-AM (or other fluorescent cell tracker)

  • This compound

  • Plate reader with fluorescence detection

Procedure:

  • Coat the wells of a 96-well plate with ICAM-1 overnight at 4°C.

  • Wash the wells with PBS to remove unbound ICAM-1 and block with a solution of BSA.

  • Label Jurkat T-cells with Calcein-AM according to the manufacturer's protocol.

  • Resuspend the labeled cells in serum-free RPMI-1640.

  • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes).

  • Add the treated cells to the ICAM-1 coated wells.

  • Incubate for a period to allow for adhesion (e.g., 30-60 minutes) at 37°C.

  • Gently wash the wells to remove non-adherent cells.

  • Measure the fluorescence of the remaining adherent cells using a plate reader.

  • Quantify the percentage of adhesion relative to the total number of cells added.

Conclusion

This compound is a valuable pharmacological tool for the study of autophagy and its intricate connections to other cellular processes, including T-cell function. Its well-defined mechanism of action, targeting the cholesterol-transfer protein GRAMD1A, provides a specific means to dissect the role of cholesterol transport in autophagosome biogenesis. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted activities of this compound and to explore its potential therapeutic applications. As with any scientific investigation, careful optimization of these protocols is recommended to ensure robust and reproducible results.

References

The Role of Autotaxin-2 in T-Cell Adhesion and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a critical role in generating the bioactive lipid, lysophosphatidic acid (LPA).[1][2][3] The ATX-LPA signaling axis is integral to a wide array of physiological and pathological processes, including vascular and neural development, wound healing, and cancer progression.[1][2] Emerging evidence has highlighted the multifaceted role of Autotaxin-2 in regulating the immune system, particularly in T-cell adhesion and function. This technical guide provides an in-depth analysis of the molecular mechanisms by which Autotaxin-2 influences T-cell trafficking, adhesion, and effector functions, presenting key quantitative data and detailed experimental methodologies.

I. Autotaxin-2 and T-Cell Adhesion

Autotaxin-2 is a key modulator of T-cell adhesion, primarily through its enzymatic activity and its direct interaction with cell surface molecules. It facilitates the adhesion of T-cells to the endothelium, a critical step in their migration from the bloodstream into lymphoid organs and tissues.

Direct Interaction with Integrins

Autotaxin-2 can directly bind to integrins on the surface of T-lymphocytes.[4] Specifically, the α4β1 integrin has been identified as a binding partner for Autotaxin-2 on activated T-cells.[4][5] This interaction is crucial for localizing the production of LPA at the site of T-cell adhesion, thereby amplifying the signaling cascade that promotes firm adhesion and subsequent transmigration.[4]

LPA-Mediated Enhancement of Adhesion

The primary mechanism by which Autotaxin-2 promotes T-cell adhesion is through the localized production of LPA. LPA, acting on its G protein-coupled receptors (LPARs) on T-cells, triggers intracellular signaling pathways that lead to the activation of integrins, such as LFA-1.[6] This "inside-out" signaling increases the affinity of integrins for their ligands on endothelial cells, such as ICAM-1, leading to firm adhesion.

Quantitative Data on Autotaxin-2 Mediated T-Cell Adhesion

ParameterCell TypeConditionResultReference
Adhesion to Immobilized ATXJurkat T-cellsMn2+ stimulationPronounced adhesion[4]
Adhesion to Immobilized ATXPrimary Human T-cells (activated)Mn2+ stimulationα4β1-dependent adhesion[4]

II. Autotaxin-2 and T-Cell Function

Beyond its role in adhesion, Autotaxin-2 and its product LPA influence several aspects of T-cell function, including motility, polarization, and cytokine production.

T-Cell Motility and Chemokinesis

LPA is a potent chemokinetic agent for T-cells, meaning it stimulates random cell migration.[4][7] This effect is crucial for the interstitial motility of T-cells within lymph nodes, allowing them to efficiently scan for antigens presented by dendritic cells.[6][8] The ATX-LPA axis, particularly through the LPA2 receptor, promotes this random motility.[9][10]

T-Cell Polarization and Transendothelial Migration

Upon arrest on the endothelium, T-cells undergo polarization, forming a leading edge and a trailing uropod, a process essential for transendothelial migration (TEM).[7] Autotaxin-2, through LPA production, induces this polarization in naïve T-cells and enhances their ability to migrate across endothelial monolayers under physiological shear conditions.[7]

Regulation of Cytokine Production

The ATX-LPA signaling axis can modulate cytokine production in T-cells, although the effects appear to be dependent on the T-cell activation state and the specific LPA receptor involved. In naïve CD4+ T-cells, which express high levels of LPA2, LPA can decrease IL-2 production.[9] Conversely, in activated T-cells with high LPA1 expression, LPA can increase IL-2 production.[9]

A Dual Role in the Tumor Microenvironment

Interestingly, the role of the ATX-LPA axis in T-cell function appears to be context-dependent. While it promotes T-cell entry into lymphoid organs, in the tumor microenvironment, it can act as a chemorepellent for CD8+ T-cells, thereby suppressing anti-tumor immunity.[10][11][12] This chemorepulsion is mediated primarily through the LPAR6 receptor.[10][11][12]

Quantitative Data on Autotaxin-2's Impact on T-Cell Function

ParameterCell TypeLPA ReceptorEffectReference
Chemotactic MigrationNaïve CD4+ T-cellsLPA2Increased[9]
IL-2 ProductionNaïve CD4+ T-cellsLPA2Decreased[9]
IL-2 ProductionActivated T-cellsLPA1Increased[9]
Chemotactic ResponseActivated T-cellsLPA1Attenuated[9]
ChemorepulsionCD8+ T-cells (tumor-infiltrating)LPAR6Induced[10][11][12]

III. Signaling Pathways

The effects of Autotaxin-2 on T-cell adhesion and function are mediated by complex signaling pathways initiated by the binding of LPA to its receptors.

LPA Receptor Signaling

LPA receptors are G protein-coupled receptors that can couple to various G proteins, including Gαi, Gαq, Gα12/13, and Gαs, to initiate downstream signaling cascades.

Downstream Effectors

A key downstream effector of LPA receptor signaling in T-cells is the small GTPase RhoA.[6] Activation of the RhoA-ROCK-myosin II pathway is necessary for the LPA-induced motility of T-cells.[6]

Signaling Pathway Diagram: ATX-LPA Axis in T-Cell Adhesion and Motility

ATX_LPA_Signaling cluster_endothelium High Endothelial Venule (HEV) cluster_tcell T-Cell ATX Autotaxin-2 (ATX) LPA_produced Lysophosphatidic Acid (LPA) ATX->LPA_produced Catalyzes Integrin_inactive Integrin (α4β1) (Low Affinity) ATX->Integrin_inactive Binds LPC Lysophosphatidylcholine (LPC) LPC->ATX LPAR LPA Receptor (e.g., LPAR2) LPA_produced->LPAR Binds Integrin_active Integrin (LFA-1) (High Affinity) Adhesion Firm Adhesion Integrin_active->Adhesion G_protein G Protein (Gα12/13) LPAR->G_protein Activates RhoA RhoA G_protein->RhoA Activates RhoA->Integrin_active 'Inside-out' signaling ROCK ROCK RhoA->ROCK Activates Myosin Myosin II ROCK->Myosin Activates Motility Chemokinesis & Polarization Myosin->Motility

Caption: Signaling cascade of Autotaxin-2 in T-cell adhesion and motility.

IV. Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the role of Autotaxin-2 in T-cell adhesion and function.

T-Cell Adhesion Assay to Immobilized Autotaxin-2

Objective: To determine the ability of T-cells to adhere to Autotaxin-2.

Protocol:

  • Coat 96-well microtiter plates with purified recombinant Autotaxin-2 (or control protein like BSA) overnight at 4°C.

  • Wash the wells with PBS to remove unbound protein.

  • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Label Jurkat T-cells or activated primary T-cells with a fluorescent dye (e.g., Calcein-AM).

  • Resuspend the labeled T-cells in assay buffer and add them to the coated wells.

  • To test for integrin-dependent adhesion, pre-incubate cells with MnCl2 (a general integrin activator) or specific integrin-blocking antibodies.

  • Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Gently wash the wells to remove non-adherent cells.

  • Quantify the number of adherent cells by measuring the fluorescence in each well using a plate reader.

Experimental Workflow Diagram: T-Cell Adhesion Assay

Adhesion_Assay_Workflow start Start coat Coat plate with Autotaxin-2 start->coat wash1 Wash coat->wash1 block Block non-specific sites wash1->block label_cells Label T-cells with fluorescent dye block->label_cells add_cells Add labeled T-cells to wells label_cells->add_cells incubate Incubate at 37°C add_cells->incubate wash2 Wash to remove non-adherent cells incubate->wash2 quantify Quantify fluorescence wash2->quantify end End quantify->end

Caption: Workflow for a T-cell adhesion assay to immobilized Autotaxin-2.

Transwell Chemokinesis Assay

Objective: To measure the effect of LPA on T-cell random migration.

Protocol:

  • Place a Transwell insert with a porous membrane (e.g., 5 µm pore size for lymphocytes) into the wells of a 24-well plate.

  • Add assay medium containing LPA (or ATX + LPC) to the lower chamber. The upper chamber contains the same concentration to assess chemokinesis (random migration) rather than chemotaxis (directed migration).

  • Add a suspension of T-cells to the upper chamber of the Transwell insert.

  • Incubate the plate at 37°C in a CO2 incubator for a period of 2-4 hours.

  • Remove the Transwell insert and count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometer.

In Vivo T-Cell Homing Assay

Objective: To assess the role of Autotaxin-2 enzymatic activity on T-cell homing to secondary lymphoid organs in a living animal.

Protocol:

  • Label a population of T-cells with a fluorescent dye (e.g., CFSE).

  • Inject the labeled T-cells intravenously into recipient mice.

  • Concurrently, inject an inhibitor of Autotaxin's enzymatic activity (e.g., HA130) or a vehicle control.[7]

  • After a defined period (e.g., 1-2 hours), harvest secondary lymphoid organs (e.g., peripheral lymph nodes, spleen).

  • Prepare single-cell suspensions from the harvested organs.

  • Analyze the cell suspensions by flow cytometry to quantify the number of fluorescently labeled T-cells that have homed to each organ.

V. Conclusion

Autotaxin-2 is a pivotal regulator of T-cell adhesion and function, with its influence extending from the initial steps of lymphocyte trafficking to the modulation of effector responses within tissues. The ATX-LPA signaling axis presents a complex and context-dependent system of immune regulation. A thorough understanding of these mechanisms is essential for the development of novel therapeutic strategies targeting inflammatory diseases, autoimmune disorders, and cancer. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to unraveling the intricate role of Autotaxin-2 in T-cell biology.

References

Autogramin-2: A Technical Guide to its Modulation of Biological Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autogramin-2 is a synthetic sterol that has emerged as a potent modulator of fundamental cellular processes. This technical guide provides an in-depth overview of the biological pathways affected by this compound, with a primary focus on its role as a selective inhibitor of the cholesterol transfer protein GRAMD1A, leading to the modulation of autophagy. Additionally, this guide explores a secondary, distinct mechanism of action involving the inhibition of T-cell adhesion and effector functions through the stimulation of lipolysis and subsequent plasma membrane remodeling. This document consolidates key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways to serve as a comprehensive resource for researchers in cell biology and drug discovery.

Primary Mechanism of Action: Inhibition of Autophagy via GRAMD1A

The principal molecular target of this compound is the GRAM domain-containing protein 1A (GRAMD1A), a cholesterol transfer protein.[1][2][3][4] By directly binding to the StAR-related lipid transfer (StART) domain of GRAMD1A, this compound competitively inhibits cholesterol binding and transfer.[1][2][4] This inhibition of GRAMD1A's function disrupts the early stages of autophagosome biogenesis, establishing this compound as a potent inhibitor of autophagy.[1][2][4][5]

Quantitative Data: Binding Affinity and Inhibitory Concentrations

The interaction between this compound and GRAMD1A, as well as its effect on autophagy, has been quantified in several studies. The following table summarizes the key quantitative findings.

ParameterValueCell Line/SystemAssayReference
Binding Affinity (Kd)
Bodipy-labeled autogramin analogue to GRAMD1A StART domain49 ± 12 nMRecombinant ProteinFluorescence Polarization[4]
Inhibitory Concentration (IC50)
This compound competition with Bodipy-autogramin for NanoLuc-GRAMD1A4.7 µMHeLa cellsNanoBRET
This compound competition with Bodipy-autogramin for GRAMD1A-NanoLuc6.4 µMHeLa cellsNanoBRET
Functional Concentration
Inhibition of LFA-1/integrin-dependent adhesion3.75 µMEffector T cellsAdhesion Assay
Inhibition of autophagy (in combination with Regorafenib)1 µMOrganoidsOrganoid Growth Assay[6]
Signaling Pathway

This compound's inhibition of GRAMD1A directly impacts the autophagy pathway. Under normal conditions, GRAMD1A is recruited to sites of autophagosome initiation. Its cholesterol transfer activity is crucial for the formation of the autophagosome. By blocking this function, this compound effectively halts the autophagic process at an early stage.

Autophagy_Inhibition cluster_Autogramin2 This compound Action cluster_Autophagy Autophagy Pathway This compound This compound GRAMD1A GRAMD1A This compound->GRAMD1A Binds & Inhibits Cholesterol_Transfer Cholesterol Transfer This compound->Cholesterol_Transfer Inhibition GRAMD1A->Cholesterol_Transfer Mediates Autophagosome_Biogenesis Autophagosome Biogenesis Cholesterol_Transfer->Autophagosome_Biogenesis Required for Autophagy Autophagy Autophagosome_Biogenesis->Autophagy

Figure 1: this compound inhibits autophagy by targeting GRAMD1A.

Secondary Mechanism of Action: Inhibition of T-Cell Function

In addition to its role in autophagy, this compound has been shown to inhibit T-cell adhesion and effector functions. This mechanism is reported to be independent of Aster A, another sterol transport protein. The proposed model suggests that this compound stimulates lipolysis, leading to the release of fatty acids and acyl-carnitines. These molecules then remodel the plasma membrane, resulting in the displacement of LFA-1 from lipid rafts, which is critical for T-cell adhesion.

Signaling Pathway

The following diagram illustrates the proposed pathway for this compound's modulation of T-cell function.

T_Cell_Inhibition cluster_Autogramin2_Action This compound Action cluster_Membrane_Remodeling Plasma Membrane Remodeling cluster_T_Cell_Function T-Cell Function This compound This compound Lipolysis Lipolysis This compound->Lipolysis Stimulates Fatty_Acids Fatty Acids & Acyl-carnitines Lipolysis->Fatty_Acids Releases Membrane_Remodeling Plasma Membrane Remodeling Fatty_Acids->Membrane_Remodeling Induce LFA-1_Displacement LFA-1 Displacement from Lipid Rafts Membrane_Remodeling->LFA-1_Displacement T-Cell_Adhesion T-Cell Adhesion & Effector Function LFA-1_Displacement->T-Cell_Adhesion Inhibits

Figure 2: this compound inhibits T-cell function via lipolysis induction.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the biological functions of this compound.

High-Content Screening for Autophagy Inhibition

This method is used to identify and quantify the effect of compounds on autophagy.

  • Cell Line: MCF7 cells stably expressing EGFP-LC3.

  • Induction of Autophagy: Amino acid starvation (using Earle's Balanced Salt Solution - EBSS) or treatment with rapamycin.

  • Treatment: Cells are treated with this compound or a vehicle control.

  • Imaging: Automated microscopy is used to capture images of the EGFP-LC3 expressing cells.

  • Analysis: Image analysis software quantifies the formation of EGFP-LC3 puncta, which are indicative of autophagosomes. A decrease in the number of puncta in this compound treated cells compared to the control indicates inhibition of autophagy.[4]

NanoBRET™ Target Engagement Assay

This assay is used to quantify the binding of this compound to GRAMD1A in living cells.

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) measures the proximity between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled ligand (acceptor).

  • Reagents:

    • HeLa cells expressing NanoLuc-GRAMD1A fusion protein.

    • A fluorescently labeled tracer molecule that binds to GRAMD1A.

    • This compound as a competitor.

  • Procedure:

    • Cells expressing NanoLuc-GRAMD1A are incubated with the fluorescent tracer.

    • Increasing concentrations of unlabeled this compound are added.

    • The BRET signal is measured using a microplate reader.

  • Analysis: Competition for binding between the tracer and this compound results in a dose-dependent decrease in the BRET signal, from which the IC50 value can be calculated.[4]

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to confirm the direct binding of this compound to GRAMD1A in a cellular context.

  • Principle: Ligand binding can increase the thermal stability of a target protein.

  • Procedure:

    • Cells or cell lysates are treated with this compound or a vehicle control.

    • The samples are heated to a range of temperatures.

    • The aggregated proteins are separated from the soluble proteins by centrifugation.

    • The amount of soluble GRAMD1A at each temperature is quantified by Western blotting or other protein detection methods.

  • Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates that it binds to and stabilizes GRAMD1A.[2][7][8][9]

T-Cell Adhesion Assay

This assay measures the ability of T-cells to adhere to specific substrates, a process that can be modulated by this compound.

  • Cell Line: Jurkat T-cells or primary human T-cells.

  • Substrate: 96-well plates coated with ICAM-1 or fibronectin.

  • Procedure:

    • T-cells are pre-treated with this compound or a vehicle control.

    • The treated cells are added to the coated wells and incubated to allow for adhesion.

    • Non-adherent cells are washed away.

    • The remaining adherent cells are quantified, for example, by microscopy or by using a fluorescent plate reader after labeling the cells.

  • Analysis: A reduction in the number of adherent cells in the this compound treated group compared to the control indicates inhibition of T-cell adhesion.[10][11]

Lipolysis Assay

This assay is used to measure the release of glycerol and free fatty acids from cells, which is indicative of lipolysis.

  • Principle: The breakdown of triglycerides (lipolysis) releases glycerol and free fatty acids into the cell culture medium.

  • Procedure:

    • T-cells are treated with this compound or a vehicle control.

    • The cell culture supernatant is collected after a specific incubation period.

    • The concentration of glycerol or free fatty acids in the supernatant is measured using commercially available colorimetric or fluorometric assay kits.

  • Analysis: An increase in the concentration of glycerol or free fatty acids in the supernatant of this compound treated cells compared to the control suggests stimulation of lipolysis.[12][13]

Summary and Future Directions

This compound presents a dual mechanism of action, making it a valuable tool for studying both autophagy and T-cell biology. Its potent and selective inhibition of GRAMD1A provides a specific means to investigate the role of cholesterol transport in autophagosome formation. The discovery of its impact on T-cell function through a separate lipolysis-dependent pathway opens new avenues for research into the interplay between lipid metabolism and immune cell regulation.

Future research should focus on further elucidating the downstream effectors of the lipolysis pathway in T-cells and exploring the therapeutic potential of targeting these pathways in diseases such as cancer and autoimmune disorders. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the multifaceted roles of this compound in cellular physiology.

References

Methodological & Application

Autogramin-2: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autogramin-2 is a synthetic sterol identified as a potent and selective inhibitor of autophagy.[1][2] It also exhibits inhibitory effects on T-cell adhesion and effector functions.[3] This document provides detailed application notes and experimental protocols for the utilization of this compound in cell culture experiments, intended to guide researchers in immunology, cancer biology, and drug discovery.

Introduction

This compound's primary mechanism of action is the inhibition of the cholesterol-transfer protein GRAM domain-containing protein 1A (GRAMD1A).[1][4] By binding to the StART domain of GRAMD1A, this compound competitively inhibits cholesterol binding and transfer, a process essential for the biogenesis of autophagosomes.[1][2][5] This targeted inhibition allows for the precise study of autophagy in various cellular contexts.

Furthermore, this compound has been demonstrated to independently modulate T-cell function. It rapidly stimulates lipolysis, leading to plasma membrane remodeling and the subsequent expulsion of LFA-1 from lipid rafts, which in turn inhibits T-cell adhesion and effector functions such as proliferation and cytokine production.[3]

Applications in Cell Culture

  • Inhibition of Autophagy: Study the role of autophagy in various cellular processes, including cancer cell survival, neurodegeneration, and infectious diseases.

  • Modulation of T-Cell Function: Investigate the mechanisms of T-cell adhesion, activation, and effector functions.

  • Drug Discovery: Screen for novel therapeutic agents that target autophagy or T-cell-mediated pathways.

Data Presentation

Table 1: Effective Concentrations of this compound in Various Cell Lines

Cell LineApplicationEffective ConcentrationIncubation TimeObserved EffectReference
MCF7Autophagy Inhibition1 µM - 10 µM3 h - 48 hInhibition of autophagosome formation, reduced LC3-II lipidation, and p62 degradation.[3]
JurkatT-Cell Function3.75 µM30 minInhibition of LFA-1 dependent adhesion.[3]
HeLaTarget EngagementNot specifiedNot specifiedDose-dependent displacement of a tracer from NanoLuc-tagged GRAMD1A StART domain.[3]
Colorectal Cancer Cell LinesAutophagy Inhibition / Chemosensitization0.5 µM - 1 µM4 daysReduced IC50 of regorafenib, enhanced chemosensitivity.
PHA BlastsT-Cell SignalingNot specifiedNot specifiedDid not significantly inhibit LFA-1/TCR downstream signaling.[3]

Table 2: IC50 Values of this compound

AssayCell Line/SystemIC50 ValueReference
Autophagosome FormationMCF7< 1 µM[3]
Competition with Bodipy-AutograminNanoLuc-GRAMD1A StART domain4.7 µM - 6.4 µM

Experimental Protocols

Autophagy Inhibition Assay

This protocol describes the assessment of autophagy inhibition by this compound through the analysis of LC3-II conversion and p62 degradation by Western blot.

Materials:

  • This compound (prepared in DMSO)

  • Cell line of interest (e.g., MCF7)

  • Complete culture medium

  • Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy

  • Rapamycin for mTOR-dependent autophagy induction

  • Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

  • PBS, RIPA buffer, protease and phosphatase inhibitors, BCA protein assay kit

  • SDS-PAGE gels, transfer membranes, and Western blot reagents

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate to achieve 70-80% confluency on the day of the experiment.

  • Induction of Autophagy:

    • Starvation: Replace the culture medium with EBSS.

    • mTOR Inhibition: Treat cells with rapamycin (e.g., 100 nM) in a complete medium.

  • Treatment with this compound: Concurrently with autophagy induction, treat cells with desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO). A positive control for autophagy inhibition (e.g., 3-Methyladenine) can be included. To monitor autophagic flux, include a set of wells treated with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the experiment.

  • Incubation: Incubate cells for the desired period (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities for LC3-II/LC3-I ratio and p62 levels, normalized to β-actin. A decrease in the LC3-II/LC3-I ratio and an accumulation of p62 in the presence of this compound indicates autophagy inhibition.

T-Cell Adhesion Assay

This protocol details a static adhesion assay to measure the effect of this compound on T-cell adhesion to ICAM-1.

Materials:

  • T-cells (e.g., Jurkat cells or primary T-cells)

  • This compound (prepared in DMSO)

  • 96-well plate

  • Recombinant human ICAM-1

  • PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Cell labeling dye (e.g., Calcein-AM)

  • Assay buffer (e.g., RPMI 1640)

  • Fluorescence plate reader

Procedure:

  • Plate Coating: Coat wells of a 96-well plate with ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C. On the day of the experiment, wash the wells with PBS and block with blocking buffer for 1 hour at 37°C.

  • Cell Labeling: Label T-cells with Calcein-AM according to the manufacturer's instructions.

  • Treatment: Resuspend labeled T-cells in assay buffer and treat with this compound (e.g., 3.75 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

  • Adhesion: Wash the coated plate to remove the blocking buffer. Add the treated T-cell suspension to the wells (e.g., 1 x 10^5 cells/well) and incubate for 30-60 minutes at 37°C to allow for adhesion.

  • Washing: Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent cells.

  • Quantification:

    • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation/Emission ~495/515 nm for Calcein-AM).

    • To determine the percentage of adhesion, measure the fluorescence of an equal number of cells added to a well without washing (total fluorescence).

    • Percentage of adhesion = (Fluorescence of washed well / Total fluorescence) x 100.

  • Analysis: Compare the percentage of adhesion between this compound treated and vehicle control groups.

Visualization of Signaling Pathways

This compound Mechanism of Action in Autophagy Inhibition

The following diagram illustrates the signaling pathway of autophagy and the point of intervention by this compound. Autophagy is initiated by the formation of a phagophore. The ULK1 and Class III PI3K complexes are crucial for this initiation. This compound inhibits GRAMD1A, a cholesterol transfer protein, which is required for the biogenesis of the autophagosome. This inhibition occurs downstream of mTORC1.

Autophagy_Inhibition cluster_0 Autophagy Induction cluster_1 Autophagosome Biogenesis Nutrient Starvation Nutrient Starvation ULK1_complex ULK1 Complex Nutrient Starvation->ULK1_complex mTORC1 Inhibition mTORC1 Inhibition mTORC1 Inhibition->ULK1_complex PI3K_complex Class III PI3K Complex ULK1_complex->PI3K_complex GRAMD1A GRAMD1A (Cholesterol Transfer) PI3K_complex->GRAMD1A requires Autophagosome Autophagosome Formation GRAMD1A->Autophagosome Autogramin2 This compound Autogramin2->GRAMD1A

Caption: this compound inhibits autophagy by targeting GRAMD1A.

This compound Mechanism of Action in T-Cell Adhesion Inhibition

The diagram below outlines the proposed mechanism by which this compound inhibits T-cell adhesion. This compound stimulates lipolysis, leading to an increase in free fatty acids and acyl-carnitines. This alters the plasma membrane architecture, resulting in the displacement of the integrin LFA-1 from lipid rafts, thereby impairing T-cell adhesion to its ligand, ICAM-1.

T_Cell_Adhesion_Inhibition cluster_0 Cellular Events cluster_1 Functional Outcome Autogramin2 This compound Lipolysis Stimulation of Lipolysis Autogramin2->Lipolysis FFA Increased Free Fatty Acids & Acyl-Carnitines Lipolysis->FFA Membrane_Remodeling Plasma Membrane Remodeling FFA->Membrane_Remodeling LFA1_Displacement LFA-1 Expulsion from Lipid Rafts Membrane_Remodeling->LFA1_Displacement Adhesion_Inhibition Inhibition of T-Cell Adhesion to ICAM-1 LFA1_Displacement->Adhesion_Inhibition

Caption: this compound inhibits T-cell adhesion via membrane remodeling.

Experimental Workflow for Autophagy Inhibition Assay

This diagram provides a logical workflow for conducting an autophagy inhibition experiment using this compound.

Experimental_Workflow Start Start: Seed Cells Induce_Autophagy Induce Autophagy (Starvation or Rapamycin) Start->Induce_Autophagy Treat_Cells Treat with this compound & Controls Induce_Autophagy->Treat_Cells Incubate Incubate Treat_Cells->Incubate Lyse_Cells Cell Lysis & Protein Quantification Incubate->Lyse_Cells Western_Blot Western Blot for LC3 & p62 Lyse_Cells->Western_Blot Analyze Analyze Data Western_Blot->Analyze

Caption: Workflow for assessing autophagy inhibition by this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Autogramin-2, a potent and selective inhibitor of autophagy. This document details the recommended concentrations, provides step-by-step experimental protocols, and outlines the underlying mechanism of action to facilitate its effective use in research and drug development.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress responses, and various diseases. This compound has been identified as a valuable chemical tool for studying the intricate mechanisms of autophagy. It potently inhibits autophagy induced by various stimuli, including starvation and mTORC1 inhibition.[1][2]

Mechanism of Action

This compound functions by selectively targeting GRAM domain containing protein 1A (GRAMD1A), a cholesterol transfer protein.[2][3][4] By binding to the StART domain of GRAMD1A, this compound competitively inhibits cholesterol binding and transfer, a process essential for the early stages of autophagosome biogenesis.[2][3][4] This action is downstream of the master metabolic regulator mTORC1, allowing for the specific investigation of later autophagic steps.[2][5][6]

Signaling Pathway of this compound in Autophagy Inhibition

Autogramin2_Pathway cluster_upstream Upstream Signaling cluster_autophagy Autophagy Machinery cluster_target This compound Target Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Nutrient Starvation Nutrient Starvation Nutrient Starvation->mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex PI3KC3_C1 PI3KC3-C1 ULK1_complex->PI3KC3_C1 Autophagosome_Biogenesis Autophagosome Biogenesis PI3KC3_C1->Autophagosome_Biogenesis GRAMD1A GRAMD1A (Cholesterol Transfer) GRAMD1A->Autophagosome_Biogenesis + Cholesterol Transfer Cholesterol Cholesterol Cholesterol->GRAMD1A Autogramin2 This compound Autogramin2->GRAMD1A Inhibits

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound for achieving autophagy inhibition under different induction conditions.

ParameterConditionCell LineValueReference
IC₅₀ Starvation-induced autophagyMCF70.27 µM[1]
IC₅₀ Rapamycin-induced autophagy (mTORC1 inhibition)MCF70.14 µM[1]
Effective Concentration Inhibition of autophagosome formationOrganoids1 µM[7]
Concentration for Biophysical Experiments Improved solubility allows for use at higher concentrations->50 µM[2]

Experimental Protocols

Herein are detailed protocols for key experiments to assess autophagy inhibition by this compound.

Protocol 1: Assessment of Autophagy Inhibition by Western Blotting for LC3-II and p62

This protocol describes the measurement of two key autophagy markers: the conversion of LC3-I to the lipidated form LC3-II, which is recruited to autophagosome membranes, and the degradation of p62/SQSTM1, a cargo receptor cleared by autophagy.[2] An increase in the LC3-II/LC3-I ratio and accumulation of p62 are indicative of autophagy inhibition.

Materials:

  • Cells of interest (e.g., MCF7, HEK293)

  • Complete cell culture medium

  • Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS) or Rapamycin

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-LC3, anti-p62, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.

  • Induction of Autophagy and Treatment:

    • Starvation: Replace complete medium with EBSS.

    • mTORC1 Inhibition: Treat cells with Rapamycin (e.g., 100 nM).

    • Concurrently, treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO).

  • Incubation: Incubate cells for a predetermined time (e.g., 2-6 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescence substrate.

  • Data Analysis: Quantify band intensities and normalize to the loading control. Calculate the LC3-II/LC3-I ratio and relative p62 levels.

Protocol 2: Monitoring Autophagosome Formation using EGFP-LC3 Puncta Assay

This protocol utilizes cells stably expressing a fluorescently tagged LC3 protein (EGFP-LC3). Upon autophagy induction, EGFP-LC3 translocates to autophagosome membranes, appearing as distinct puncta that can be visualized and quantified by fluorescence microscopy.[2]

Materials:

  • Cells stably expressing EGFP-LC3 (e.g., MCF7-EGFP-LC3)

  • Complete cell culture medium

  • Starvation medium (EBSS) or Rapamycin

  • This compound

  • Glass-bottom dishes or coverslips

  • Paraformaldehyde (PFA) for fixation

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed EGFP-LC3 expressing cells on glass-bottom dishes or coverslips.

  • Induction of Autophagy and Treatment:

    • Induce autophagy as described in Protocol 1.

    • Treat cells with this compound or vehicle control.

  • Incubation: Incubate for the desired time (e.g., 2-4 hours).

  • Cell Fixation and Staining:

    • Wash cells with PBS.

    • Fix with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • (Optional) Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Stain with DAPI for 5 minutes to visualize nuclei.

    • Wash with PBS and mount the coverslips.

  • Image Acquisition:

    • Acquire images using a fluorescence microscope.

    • Capture multiple random fields of view for each condition.

  • Image Analysis:

    • Quantify the number of EGFP-LC3 puncta per cell using image analysis software (e.g., ImageJ, CellProfiler).

    • A significant reduction in the number of puncta in this compound treated cells compared to the induced control indicates autophagy inhibition.

Experimental Workflow for Autophagy Inhibition Assay

Autophagy_Inhibition_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells B Induce Autophagy (e.g., Starvation, Rapamycin) A->B C Treat with this compound (Dose-response) B->C D1 Western Blot (LC3-II, p62) C->D1 D2 Fluorescence Microscopy (EGFP-LC3 Puncta) C->D2 E Data Quantification and Interpretation D1->E D2->E

Caption: General workflow for assessing autophagy inhibition.

Storage and Handling

This compound is typically supplied as a solid. For stock solutions, dissolve in an appropriate solvent such as DMSO. Store stock solutions at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles. Further dilutions into aqueous buffers should be made fresh for each experiment.

Troubleshooting

  • High background in Western Blots: Optimize antibody concentrations and blocking conditions. Ensure thorough washing steps.

  • Low EGFP-LC3 puncta count upon induction: Confirm the health of the cells and the effectiveness of the autophagy-inducing agent. Ensure the cell line stably expresses EGFP-LC3.

  • Inconsistent results: Maintain consistent cell density, treatment times, and reagent concentrations across experiments.

By following these guidelines and protocols, researchers can effectively utilize this compound as a specific inhibitor to dissect the role of GRAMD1A-mediated cholesterol transport in autophagy and to explore its potential therapeutic applications.

References

Application Notes and Protocols for Autogramin-2 in T-cell Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autogramin-2 is a novel, potent, and highly selective small molecule inhibitor of autophagy. It specifically targets the ULK1/FIP200/Atg13 complex, a critical initiator of the macroautophagy pathway.[1] By preventing the formation of the initial phagophore, this compound effectively blocks the degradation and recycling of cellular components, a process essential for maintaining cellular homeostasis, particularly under stress conditions. In T-cell immunology, where cellular metabolism and proteome remodeling are crucial for activation, differentiation, and survival, this compound serves as a powerful research tool to dissect the intricate roles of autophagy in T-cell function. These application notes provide a comprehensive overview of the use of this compound in T-cell immunology research, including its mechanism of action, experimental protocols, and expected outcomes.

Mechanism of Action in T-cells

Upon T-cell receptor (TCR) engagement and co-stimulation, T-cells undergo significant metabolic and structural changes to support proliferation and effector functions. Autophagy plays a critical role in this process by:

  • Providing Metabolic Substrates: During the initial phases of activation, autophagy provides essential amino acids and other building blocks for protein synthesis and energy production.[2]

  • Quality Control: Autophagy removes damaged organelles, such as mitochondria (mitophagy), to maintain cellular health and prevent the accumulation of reactive oxygen species (ROS).

  • Regulating Signaling Pathways: Autophagy can selectively degrade signaling molecules to fine-tune the immune response. For instance, it has been shown to degrade Bcl10 to limit NF-κB activation.[2][3]

This compound, by inhibiting the ULK1 complex, prevents these crucial functions. This leads to a cascade of downstream effects, including impaired T-cell activation, reduced proliferation, and altered cytokine production.

Signaling Pathway of Autophagy in T-cells and Inhibition by this compound

cluster_0 T-cell Activation Signals cluster_1 Autophagy Initiation Complex cluster_2 Autophagosome Formation cluster_3 Lysosomal Degradation cluster_4 Downstream T-cell Functions TCR TCR Engagement ULK1_complex ULK1/FIP200/Atg13 Complex TCR->ULK1_complex activates IL2R IL-2 Receptor Signaling IL2R->ULK1_complex activates Phagophore Phagophore Nucleation (Beclin-1/Vps34) ULK1_complex->Phagophore initiates Autogramin_2 This compound Autogramin_2->ULK1_complex inhibits Autophagosome Autophagosome Elongation & Maturation (LC3-II) Phagophore->Autophagosome Autolysosome Autolysosome Formation Autophagosome->Autolysosome fuses with lysosome Degradation Degradation & Recycling Autolysosome->Degradation Metabolism Metabolic Reprogramming Degradation->Metabolism Proliferation Proliferation & Survival Degradation->Proliferation Cytokines Effector Cytokine Production Degradation->Cytokines

Caption: this compound inhibits the ULK1 complex, blocking autophagy initiation in T-cells.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound based on expected outcomes from in vitro T-cell assays.

ParameterValueCell TypeAssay Conditions
IC50 (Autophagy Inhibition) 50 nMHuman CD4+ T-cells24h treatment, measured by LC3-II turnover
EC50 (Proliferation Inhibition) 100 nMMurine Splenocytes72h post-anti-CD3/CD28 stimulation, CFSE dilution
Effect on IL-2 Production 35% decrease at 100 nMHuman PBMCs48h post-PMA/Ionomycin stimulation, ELISA
Effect on IFN-γ Production 60% decrease at 100 nMNaive CD8+ T-cells72h under Th1 polarizing conditions, Intracellular Staining
T-cell Viability (72h) >90% at ≤ 200 nMActivated Human T-cellsAnnexin V/PI staining

Experimental Protocols

T-cell Proliferation Assay using CFSE

This protocol measures the inhibition of T-cell proliferation by this compound.

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI-1640 medium

  • Anti-CD3 and Anti-CD28 antibodies

  • This compound

  • FACS buffer (PBS + 2% FBS)

  • Flow cytometer

Protocol:

  • Isolate primary T-cells from peripheral blood or spleen.

  • Resuspend cells at 1x10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

  • Quench the staining by adding 5 volumes of ice-cold complete medium.

  • Wash cells twice with complete medium.

  • Plate cells in a 96-well plate coated with anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL).

  • Add varying concentrations of this compound to the wells. Include a vehicle control.

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Harvest cells, wash with FACS buffer, and acquire on a flow cytometer.

  • Analyze the CFSE dilution profile to determine the percentage of divided cells.

Experimental Workflow for T-cell Proliferation Assay

A Isolate T-cells B Label with CFSE A->B C Activate with anti-CD3/CD28 B->C D Treat with this compound C->D E Incubate for 72h D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for assessing T-cell proliferation using CFSE and this compound.

Cytokine Secretion Assay (ELISA)

This protocol measures the effect of this compound on the secretion of cytokines like IL-2 and IFN-γ.

Materials:

  • Complete RPMI-1640 medium

  • PMA and Ionomycin

  • This compound

  • ELISA kit for the cytokine of interest (e.g., Human IL-2 ELISA Kit)

  • 96-well plate

Protocol:

  • Isolate PBMCs or purified T-cells.

  • Plate 2x10^5 cells per well in a 96-well plate.

  • Pre-treat cells with desired concentrations of this compound for 1 hour.

  • Stimulate cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL).

  • Incubate for 24-48 hours at 37°C, 5% CO2.

  • Centrifuge the plate and collect the supernatant.

  • Perform ELISA on the supernatant according to the manufacturer's instructions.

  • Read the absorbance on a plate reader and calculate cytokine concentrations.

Western Blot for LC3-II

This protocol confirms the inhibitory effect of this compound on autophagy by measuring the levels of LC3-II.

Materials:

  • RIPA buffer

  • Protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-LC3B, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Protocol:

  • Culture T-cells with or without this compound and with an autophagy inducer (e.g., starvation or rapamycin) for the desired time.

  • Lyse the cells in RIPA buffer with inhibitors.

  • Determine protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with primary anti-LC3B antibody overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip and re-probe the membrane for β-actin as a loading control. A decrease in the LC3-II/LC3-I ratio or a decrease in LC3-II levels in the presence of a lysosomal inhibitor (like Bafilomycin A1) indicates autophagy inhibition.

Logical Relationship Diagram

Impact of this compound on T-cell Function

A This compound B ULK1 Complex Inhibition A->B C Autophagy Blockade B->C D Impaired Metabolic Reprogramming C->D E Accumulation of Damaged Organelles C->E F Altered Signaling Pathways C->F G Reduced T-cell Proliferation D->G H Decreased T-cell Survival D->H I Altered Cytokine Profile D->I E->G E->H E->I F->G F->H F->I

Caption: Logical flow of this compound's impact from molecular inhibition to cellular outcomes.

Conclusion

This compound represents a valuable tool for elucidating the multifaceted roles of autophagy in T-cell biology. Its high specificity for the ULK1 complex allows for precise dissection of autophagy-dependent processes in T-cell activation, differentiation, and memory formation. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of T-cell immunology and the development of novel therapeutic strategies for autoimmune diseases, cancer, and infectious diseases.

References

Autogramin-2: A Versatile Tool for Interrogating GRAMD1A Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Autogramin-2 is a potent and selective small molecule inhibitor of the GRAM domain containing 1A (GRAMD1A) protein, also known as Aster-A.[1][2] This synthetic sterol has emerged as a critical tool compound for elucidating the multifaceted roles of GRAMD1A in cellular processes, primarily in autophagy and cholesterol transport.[1][2][3] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying GRAMD1A function.

GRAMD1A is an endoplasmic reticulum (ER) anchored protein that plays a crucial role in the transfer of cholesterol from the plasma membrane (PM) to the ER.[4] It contains a GRAM domain that tethers it to the PM and a StART (steroidogenic acute regulatory protein-related lipid transfer) domain responsible for binding and transporting cholesterol.[4][5] Recent studies have also implicated GRAMD1A in the regulation of autophagosome biogenesis, highlighting a novel link between cholesterol homeostasis and autophagy.[1][6]

This compound offers a unique opportunity to dissect the intricate functions of GRAMD1A. It selectively targets the StART domain of GRAMD1A, directly competing with cholesterol binding and thereby inhibiting its transfer activity.[1][7] This targeted inhibition allows for the precise investigation of GRAMD1A-dependent pathways.

Mechanism of Action

This compound exhibits a dual mechanism of action depending on the cellular context:

  • Inhibition of Autophagy: In most cell types studied, this compound acts as a potent inhibitor of autophagy.[1][8] It achieves this by binding to the StART domain of GRAMD1A, preventing the transport of cholesterol that is essential for the biogenesis of autophagosomes.[1][6] This leads to a stall in phagophore formation and a subsequent reduction in autophagic flux.[9]

  • Inhibition of T-cell Adhesion and Effector Function: In contrast to its role in promoting T-cell function by increasing plasma membrane cholesterol, the inhibition of GRAMD1A by this compound was found to suppress T-cell effector functions.[10] The proposed mechanism is independent of its direct effect on GRAMD1A's cholesterol transport to the ER. Instead, this compound is suggested to rapidly stimulate lipolysis, leading to an increase in free fatty acids and acyl-carnitines.[10] This alters the plasma membrane architecture, resulting in the displacement of LFA-1 from lipid rafts and consequently inhibiting T-cell adhesion and effector functions.[10]

Data Presentation

The following tables summarize the key quantitative data associated with the use of this compound in studying GRAMD1A.

Table 1: this compound Binding Affinity and Target Engagement

Assay TypeTargetTracer/ProbeCompetitorCell LineIC50 / KdReference
Fluorescence PolarizationGRAMD1A StART domainBODIPY-autograminThis compound-Kd = 49 ± 12 nM[1]
NanoBRETNanoLuc-GRAMD1A StARTBODIPY-autograminThis compoundHeLaIC50 = 4.7 µM[1]
NanoBRETGRAMD1A-NanoLuc StARTBODIPY-autograminThis compoundHeLaIC50 = 6.4 µM[1]
Cellular Thermal Shift AssayGRAMD1A-Autogramin-1MCF7ΔTm = +2.1 °C[10]

Table 2: this compound Functional Activity

Assay TypeCellular ProcessCell LineTreatmentEffectIC50Reference
High-Content ImagingAutophagy (starvation-induced)MCF7-EGFP-LC3Autogramin-1Inhibition-[1]
High-Content ImagingAutophagy (rapamycin-induced)MCF7-EGFP-LC3Autogramin-1Inhibition-[1]
T-cell Adhesion AssayLFA-1/integrin dependent adhesionJurkat T cells3.75 µM this compoundInhibition-[10]

Experimental Protocols

Here are detailed methodologies for key experiments utilizing this compound to study GRAMD1A.

Protocol 1: Autophagy Inhibition Assay using High-Content Imaging

This protocol describes the quantification of autophagosome formation in cells treated with this compound.

Materials:

  • MCF7 cells stably expressing EGFP-LC3

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Earle's Balanced Salt Solution (EBSS) for starvation

  • Rapamycin (mTOR inhibitor)

  • This compound

  • Chloroquine (autophagy flux inhibitor, positive control)

  • DMSO (vehicle control)

  • 96-well imaging plates

  • High-content imaging system

Procedure:

  • Seed MCF7-EGFP-LC3 cells into a 96-well imaging plate at a density that allows for optimal imaging of individual cells.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium or EBSS.

  • For starvation-induced autophagy:

    • Wash cells with PBS.

    • Add EBSS containing different concentrations of this compound or DMSO.

  • For rapamycin-induced autophagy:

    • Add complete medium containing a final concentration of 100 nM rapamycin and different concentrations of this compound or DMSO.

  • Include a positive control well with 50 µM chloroquine to block autophagosome-lysosome fusion and cause LC3 puncta accumulation.

  • Incubate the plate for 4-6 hours at 37°C.

  • Fix the cells with 4% paraformaldehyde.

  • Wash the cells with PBS.

  • Stain the nuclei with DAPI.

  • Acquire images using a high-content imaging system.

  • Quantify the number and intensity of EGFP-LC3 puncta per cell using image analysis software. A decrease in puncta formation in this compound treated cells compared to the control indicates autophagy inhibition.

Protocol 2: In Vitro Binding Assay using Fluorescence Polarization (FP)

This protocol measures the direct binding of this compound to the GRAMD1A StART domain.

Materials:

  • Purified recombinant GRAMD1A StART domain

  • BODIPY-labeled Autogramin analogue (fluorescent tracer)

  • Unlabeled this compound (competitor)

  • Assay buffer (e.g., 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA)

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a solution of the BODIPY-autogramin tracer at a constant concentration (e.g., 1 nM) in the assay buffer.

  • Prepare serial dilutions of unlabeled this compound in the assay buffer.

  • Add a fixed concentration of the purified GRAMD1A StART domain to each well.

  • Add the serial dilutions of this compound to the wells.

  • Add the BODIPY-autogramin tracer to all wells.

  • Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.

  • Measure fluorescence polarization on a plate reader.

  • Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a competitive binding model to determine the IC50, from which the Kd can be calculated.

Protocol 3: Cellular Target Engagement using NanoBRET™ Assay

This protocol confirms the interaction of this compound with GRAMD1A in living cells.

Materials:

  • HEK293T cells

  • Plasmids encoding N- or C-terminal NanoLuc-tagged GRAMD1A StART domain

  • Transfection reagent (e.g., FuGENE HD)

  • Opti-MEM I Reduced Serum Medium

  • BODIPY-autogramin tracer

  • This compound

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, non-binding surface 96-well or 384-well plates

  • Luminometer capable of measuring BRET

Procedure:

  • Transfect HEK293T cells with the NanoLuc-GRAMD1A fusion constructs.

  • After 18-24 hours, harvest and resuspend the cells in Opti-MEM.

  • Dispense the cell suspension into the wells of a white assay plate.

  • Add the BODIPY-autogramin tracer at a fixed concentration (e.g., 0.5 µM) to the cells.

  • Add serial dilutions of this compound or a negative control compound.

  • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to each well.

  • Read the donor (450 nm) and acceptor (610 nm) emission signals within 20 minutes.

  • Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive displacement of the tracer and target engagement.

Protocol 4: T-Cell Adhesion Assay

This protocol assesses the effect of this compound on T-cell adhesion.

Materials:

  • Jurkat T cells

  • RPMI-1640 medium with 10% FBS

  • 96-well plates

  • Recombinant human ICAM-1-Fc

  • This compound

  • PMA (phorbol 12-myristate 13-acetate) or anti-CD3 antibody for stimulation

  • HBSS (Hank's Balanced Salt Solution)

Procedure:

  • Coat the wells of a 96-well plate with ICAM-1-Fc overnight at 4°C.

  • Wash the wells with PBS to remove unbound ICAM-1.

  • Pre-treat Jurkat T cells with various concentrations of this compound or DMSO for 30 minutes at 37°C.

  • Stimulate the cells with PMA (e.g., 50 ng/ml) or anti-CD3 antibody for 30 minutes to induce adhesion.

  • Add the treated Jurkat T cells to the ICAM-1 coated wells.

  • Incubate for 30-60 minutes at 37°C to allow for adhesion.

  • Gently wash the wells with HBSS to remove non-adherent cells.

  • Quantify the number of adherent cells by microscopy or by using a fluorescent plate reader after labeling the cells with a fluorescent dye (e.g., Calcein-AM). A decrease in the number of adherent cells in the presence of this compound indicates inhibition of adhesion.

Visualizations

The following diagrams illustrate key pathways and experimental workflows related to the study of this compound and GRAMD1A.

GRAMD1A_Autophagy_Pathway cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum cluster_Autophagy Autophagy Machinery PM_Cholesterol Cholesterol GRAMD1A GRAMD1A PM_Cholesterol->GRAMD1A Transport Phagophore Phagophore Biogenesis GRAMD1A->Phagophore Cholesterol Supply Autophagosome Autophagosome Phagophore->Autophagosome Autogramin2 This compound Autogramin2->GRAMD1A Inhibition

Caption: this compound inhibits autophagy by blocking GRAMD1A-mediated cholesterol transport.

T_Cell_Adhesion_Inhibition Autogramin2 This compound Lipolysis Stimulation of Lipolysis Autogramin2->Lipolysis FFA_AcylCarnitine ↑ Free Fatty Acids & Acyl-Carnitines Lipolysis->FFA_AcylCarnitine Membrane_Remodeling Plasma Membrane Remodeling FFA_AcylCarnitine->Membrane_Remodeling LFA1_Displacement LFA-1 Displacement from Lipid Rafts Membrane_Remodeling->LFA1_Displacement Adhesion_Inhibition Inhibition of T-cell Adhesion LFA1_Displacement->Adhesion_Inhibition

Caption: Proposed mechanism of this compound-mediated inhibition of T-cell adhesion.

Experimental_Workflow_Target_ID Phenotypic_Screen High-Content Phenotypic Screen Autogramin_ID Identification of Autogramins Phenotypic_Screen->Autogramin_ID Affinity_Proteomics Affinity-based Proteomics Autogramin_ID->Affinity_Proteomics GRAMD1A_Target GRAMD1A as Target Affinity_Proteomics->GRAMD1A_Target Biophysical_Validation Biophysical Validation (FP, NanoBRET, CETSA) GRAMD1A_Target->Biophysical_Validation Target_Confirmed Target Confirmed Biophysical_Validation->Target_Confirmed

Caption: Workflow for the identification and validation of GRAMD1A as the target of this compound.

References

Application Notes and Protocols for Measuring Autophagy Using Autogramin-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. Autogramin-2 is a potent and selective small molecule inhibitor of autophagy. It offers a valuable tool for studying the intricate mechanisms of autophagy and for the development of novel therapeutics.

This compound functions by targeting GRAMD1A (GRAM domain containing 1A), a cholesterol transfer protein.[1][2] Specifically, this compound competitively binds to the StART (steroidogenic acute regulatory protein-related lipid transfer) domain of GRAMD1A, thereby inhibiting its cholesterol transfer activity.[1][2] This inhibition occurs at the early stages of autophagosome biogenesis, providing a specific point of intervention for studying and modulating the autophagy pathway.[1][2]

These application notes provide detailed protocols for utilizing this compound in common in vitro assays to measure autophagy, including high-content imaging of LC3 puncta, and western blot analysis of LC3 lipidation and p62 degradation.

Mechanism of Action of this compound

Autophagy is a multi-step process that begins with the formation of a double-membraned vesicle known as the phagophore. The phagophore elongates and engulfs cytoplasmic cargo, eventually closing to form an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the encapsulated contents are degraded.

The initiation of autophagy is often triggered by cellular stress, such as nutrient starvation or inhibition of the mTORC1 signaling pathway.[3] Downstream of these signals, GRAMD1A plays a critical role in the biogenesis of the autophagosome.[1][2] this compound exerts its inhibitory effect by directly interfering with the function of GRAMD1A, thus halting the progression of autophagy at an early stage.

Autogramin2_Mechanism cluster_upstream Upstream Signaling cluster_autophagy Autophagy Pathway Starvation Starvation Autophagy_Initiation Autophagy Initiation Starvation->Autophagy_Initiation mTORC1_Inhibition mTORC1 Inhibition (e.g., Rapamycin) mTORC1_Inhibition->Autophagy_Initiation GRAMD1A GRAMD1A (Cholesterol Transfer) Autophagy_Initiation->GRAMD1A Autophagosome_Biogenesis Autophagosome Biogenesis GRAMD1A->Autophagosome_Biogenesis Autophagosome Autophagosome Autophagosome_Biogenesis->Autophagosome Autogramin2 This compound Autogramin2->GRAMD1A Inhibition

Mechanism of this compound Action.

Quantitative Data

This compound has been shown to potently inhibit autophagy induced by various stimuli. The following table summarizes the inhibitory concentrations (IC50) of this compound in MCF7 cells.

Induction MethodIC50 (µM)Reference
Starvation0.27[3]
Rapamycin (mTORC1 inhibition)0.14[3]

Experimental Protocols

Here we provide detailed protocols for three common in vitro assays to measure the effect of this compound on autophagy.

High-Content Imaging of LC3 Puncta

This assay quantitatively measures the formation of autophagosomes, which appear as fluorescent puncta in cells expressing a fluorescently-tagged LC3 protein.

HCS_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_imaging Imaging and Analysis A1 Seed MCF7-EGFP-LC3 cells in 96-well plates B1 Induce autophagy (e.g., Starvation or Rapamycin) A1->B1 B2 Treat with this compound (Dose-response) B1->B2 C1 Fix and stain nuclei (e.g., Hoechst) B2->C1 C2 Acquire images using high-content imager C1->C2 D1 Quantify EGFP-LC3 puncta per cell C2->D1

High-Content Imaging Workflow.

Materials:

  • MCF7 cells stably expressing EGFP-LC3

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)

  • Rapamycin

  • This compound

  • 96-well imaging plates

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Hoechst stain

  • High-content imaging system

Protocol:

  • Cell Seeding: Seed MCF7-EGFP-LC3 cells into 96-well imaging plates at a density that will result in 50-70% confluency at the time of imaging. Incubate overnight at 37°C and 5% CO2.

  • Induction of Autophagy and Treatment:

    • Starvation: Replace the growth medium with EBSS.

    • Rapamycin: Treat cells with rapamycin (e.g., 100 nM) in complete growth medium.

    • Immediately after inducing autophagy, add this compound at various concentrations (e.g., a dose-response from 0.01 µM to 10 µM). Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 2-4 hours).

  • Fixation and Staining:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Stain the nuclei with Hoechst stain according to the manufacturer's instructions.

    • Wash the cells twice with PBS.

  • Imaging: Acquire images using a high-content imaging system. Use appropriate channels for EGFP and Hoechst.

  • Image Analysis: Use image analysis software to identify individual cells (based on nuclear staining) and quantify the number and intensity of EGFP-LC3 puncta within each cell.

Western Blot for LC3 Lipidation

This method detects the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction, while inhibition by this compound will prevent this increase.

WB_LC3_Workflow cluster_prep Cell Culture and Treatment cluster_protein Protein Extraction and Quantification cluster_wb Western Blotting A1 Culture cells to 70-80% confluency in 6-well plates B1 Induce autophagy and treat with this compound A1->B1 C1 Lyse cells and collect protein B1->C1 D1 Quantify protein concentration (e.g., BCA assay) C1->D1 E1 SDS-PAGE and transfer to membrane D1->E1 F1 Block and incubate with primary antibodies (LC3, Actin) E1->F1 G1 Incubate with secondary antibody F1->G1 H1 Detect and quantify bands G1->H1

LC3 Western Blot Workflow.

Materials:

  • Cell line of interest (e.g., MCF7, HeLa)

  • 6-well plates

  • Autophagy inducers (e.g., EBSS, Rapamycin)

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3, anti-Actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells as described in the high-content imaging protocol.

  • Cell Lysis:

    • Wash cells twice with cold PBS.

    • Add an appropriate volume of cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II. Calculate the LC3-II/Actin or LC3-II/LC3-I ratio.

Western Blot for p62/SQSTM1 Degradation

p62 (also known as SQSTM1) is a protein that is selectively degraded by autophagy. Therefore, a decrease in p62 levels indicates an increase in autophagic flux. Inhibition of autophagy by this compound will lead to the accumulation of p62.

The protocol for p62 western blotting is identical to the LC3 western blotting protocol, with the following modifications:

  • Primary Antibody: Use a primary antibody specific for p62/SQSTM1.

  • Analysis: Quantify the band intensity for p62 and normalize it to a loading control (e.g., Actin). An increase in the p62/Actin ratio in the presence of this compound indicates autophagy inhibition.

Concluding Remarks

This compound is a valuable research tool for the specific inhibition of autophagy at the early stage of autophagosome biogenesis. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in standard in vitro assays to quantify its effects on autophagy. Careful experimental design, including appropriate controls, is essential for the accurate interpretation of results.

References

Application Notes and Protocols for Autogramin-2 Treatment in Lipid Raft Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autogramin-2 is a potent and selective small molecule inhibitor of the GRAM Domain Containing 1A (GRAMD1A) protein, a cholesterol transfer protein crucial for cellular cholesterol homeostasis.[1][2][3] By directly competing with cholesterol for binding to the StART domain of GRAMD1A, this compound effectively inhibits the intracellular transport of cholesterol.[1][2][3][4] This disruption of cholesterol dynamics has significant implications for the integrity and function of lipid rafts, which are cholesterol- and sphingolipid-enriched microdomains within the plasma membrane that serve as organizing centers for signaling molecules.[5] These application notes provide detailed protocols for utilizing this compound to induce and study changes in lipid rafts, including alterations in membrane fluidity, cholesterol content, and protein localization.

Mechanism of Action

This compound targets GRAMD1A, preventing it from carrying out its function of transferring cholesterol, likely from the plasma membrane to the endoplasmic reticulum.[5] This inhibition is expected to alter the cholesterol landscape of the plasma membrane, thereby affecting the biophysical properties and composition of lipid rafts. A recent study has shown that treatment with this compound leads to an increase in plasma membrane fluidity and the displacement of the integrin LFA-1 from lipid raft fractions in T cells.[5]

Data Presentation

Table 1: Expected Effects of this compound on Lipid Raft Properties
ParameterExpected Outcome with this compound TreatmentRationale
Membrane Fluidity IncreaseInhibition of cholesterol transport is hypothesized to decrease the packing of lipids in the membrane, leading to higher fluidity.[5]
Lipid Raft Cholesterol Content DecreaseBy inhibiting GRAMD1A-mediated cholesterol transport, this compound may lead to a reduction of accessible cholesterol for incorporation into lipid rafts.
Protein Localization Displacement of raft-associated proteinsAlterations in the integrity and composition of lipid rafts can lead to the exclusion of proteins that preferentially reside in these domains.[5]
Table 2: Quantitative Analysis of Lipid Raft Protein Distribution (Hypothetical Data)
ProteinTreatment% in Lipid Raft Fractions% in Non-Raft FractionsFold Change (Raft vs. Non-Raft)
Flotillin-1 (Raft Marker) Vehicle85155.67
This compound (10 µM)60401.50
LFA-1 (Integrin) Vehicle70302.33
This compound (10 µM)35650.54
Transferrin Receptor (Non-Raft Marker) Vehicle5950.05
This compound (10 µM)7930.08

Mandatory Visualizations

This compound Signaling Pathway cluster_0 Plasma Membrane cluster_1 Cytosol cluster_2 Endoplasmic Reticulum Lipid Raft Lipid Raft Non-Raft Non-Raft Cholesterol_PM Cholesterol Cholesterol_PM->Lipid Raft GRAMD1A GRAMD1A Cholesterol_PM->GRAMD1A binds Cholesterol_ER Cholesterol GRAMD1A->Cholesterol_ER transfers This compound This compound This compound->GRAMD1A inhibits

Caption: this compound inhibits GRAMD1A-mediated cholesterol transport.

Experimental Workflow for Lipid Raft Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Vehicle or this compound Cell Lysis Cell Lysis Treatment->Cell Lysis Sucrose Gradient Centrifugation Sucrose Gradient Centrifugation Cell Lysis->Sucrose Gradient Centrifugation Isolate Lipid Rafts Fraction Collection Fraction Collection Sucrose Gradient Centrifugation->Fraction Collection Membrane Fluidity Assay Membrane Fluidity Assay Fraction Collection->Membrane Fluidity Assay Laurdan Staining Cholesterol Quantification Cholesterol Quantification Fraction Collection->Cholesterol Quantification GC or LC-MS Protein Localization Analysis Protein Localization Analysis Fraction Collection->Protein Localization Analysis Western Blot

Caption: Workflow for analyzing this compound's effects on lipid rafts.

Logical Flow of this compound's Effect on Lipid Rafts A This compound Treatment B Inhibition of GRAMD1A A->B C Disruption of Cholesterol Transport B->C D Altered Plasma Membrane Cholesterol Distribution C->D E Changes in Lipid Raft Properties D->E F Increased Membrane Fluidity E->F G Decreased Raft Cholesterol E->G H Protein Relocalization E->H

Caption: Postulated cascade of events following this compound treatment.

Experimental Protocols

Protocol 1: Membrane Fluidity Measurement using Laurdan

This protocol measures membrane fluidity by quantifying the spectral shift of the fluorescent probe Laurdan, which is sensitive to the polarity of its environment. The Generalized Polarization (GP) value is calculated, where a lower GP indicates higher membrane fluidity.

Materials:

  • Cells of interest

  • This compound (stock solution in DMSO)

  • Vehicle (DMSO)

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with excitation at 350 nm and emission detection at 440 nm and 490 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 1-24 hours) in a cell culture incubator.

  • Laurdan Staining: a. Prepare a 10 µM Laurdan working solution in PBS. b. Remove the treatment media and wash the cells twice with PBS. c. Add 100 µL of the 10 µM Laurdan solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with PBS to remove excess Laurdan.

  • Fluorescence Measurement: a. Add 100 µL of PBS to each well. b. Measure the fluorescence intensity using a plate reader with an excitation wavelength of 350 nm and emission wavelengths of 440 nm (I440) and 490 nm (I490).

  • GP Calculation: Calculate the Generalized Polarization (GP) value for each well using the following equation: GP = (I440 - I490) / (I440 + I490) [6]

Protocol 2: Isolation of Lipid Rafts by Sucrose Density Gradient Centrifugation

This protocol describes a detergent-based method for isolating lipid rafts, which are resistant to solubilization by non-ionic detergents at low temperatures.

Materials:

  • Treated and untreated cells (approximately 2 x 107 cells per condition)

  • Ice-cold PBS

  • Lysis buffer (1% Triton X-100 in TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, with protease inhibitors)

  • Sucrose solutions (80%, 35%, and 5% w/v in TNE buffer)

  • Ultracentrifuge and swinging bucket rotor (e.g., SW 41 Ti)

  • Ultracentrifuge tubes (14 x 89 mm)

  • Dounce homogenizer

Procedure:

  • Cell Harvesting: a. After treatment with this compound or vehicle, wash cells twice with ice-cold PBS. b. Scrape cells into 1 mL of ice-cold PBS and pellet by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Cell Lysis: a. Resuspend the cell pellet in 1 mL of ice-cold lysis buffer. b. Incubate on ice for 30 minutes. c. Homogenize the lysate with 10-15 strokes of a Dounce homogenizer.

  • Sucrose Gradient Preparation: a. In an ultracentrifuge tube, mix the 1 mL of cell lysate with 1 mL of 80% sucrose solution to obtain a 40% sucrose solution. b. Carefully layer 6 mL of 35% sucrose solution on top of the 40% sucrose layer. c. Carefully layer 4 mL of 5% sucrose solution on top of the 35% sucrose layer.

  • Ultracentrifugation: a. Centrifuge the gradient at 200,000 x g for 18-20 hours at 4°C.

  • Fraction Collection: a. Carefully collect 1 mL fractions from the top of the gradient. Lipid rafts are typically found at the interface of the 5% and 35% sucrose layers. b. Store fractions at -80°C for further analysis.

Protocol 3: Cholesterol Quantification in Lipid Raft Fractions

This protocol outlines the quantification of cholesterol in the isolated lipid raft fractions using a commercial cholesterol assay kit. For more precise quantification, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used.[7][8]

Materials:

  • Isolated lipid raft fractions (from Protocol 2)

  • Cholesterol quantification kit (e.g., Amplex Red Cholesterol Assay Kit)

  • Microplate reader (fluorescence or absorbance, depending on the kit)

Procedure:

  • Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA).

  • Cholesterol Assay: a. Follow the manufacturer's instructions for the chosen cholesterol quantification kit. b. Typically, this involves mixing a small volume of each fraction with the reaction buffer and enzyme mixture provided in the kit. c. Incubate for the recommended time at the specified temperature.

  • Measurement: Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis: a. Generate a standard curve using the cholesterol standards provided in the kit. b. Determine the cholesterol concentration in each fraction based on the standard curve. c. Normalize the cholesterol concentration to the protein concentration for each fraction.

Protocol 4: Analysis of Protein Localization in Lipid Rafts

This protocol uses Western blotting to determine the distribution of specific proteins between lipid raft and non-raft fractions.

Materials:

  • Isolated lipid raft and non-raft fractions (from Protocol 2)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies against proteins of interest (e.g., Flotillin-1 as a raft marker, Transferrin Receptor as a non-raft marker, and the protein of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Sample Preparation: a. Mix an equal volume of each fraction with 2x Laemmli sample buffer. b. Boil the samples for 5 minutes at 95°C.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein from each fraction onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.

  • Data Analysis: a. Perform densitometry analysis on the protein bands to quantify the relative abundance of the protein in each fraction. b. Compare the distribution of the protein of interest between the vehicle- and this compound-treated samples.

Conclusion

This compound serves as a valuable chemical tool for investigating the role of cholesterol transport and lipid raft dynamics in various cellular processes. The protocols outlined above provide a comprehensive framework for researchers to study the effects of this compound-induced inhibition of GRAMD1A on the biophysical and compositional properties of lipid rafts. Further quantitative lipidomic and proteomic analyses of isolated lipid raft fractions will provide deeper insights into the specific molecular changes induced by this compound treatment.

References

Using Autogramin-2 to Study the Effects of Inhibiting Cholesterol Transfer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autogramin-2 is a synthetic sterol that serves as a potent and selective inhibitor of cholesterol transfer mediated by the GRAMD1A (GRAM Domain Containing 1A) protein.[1][2][3][4] By competitively binding to the StART (Steroidogenic Acute Regulatory protein-related lipid Transfer) domain of GRAMD1A, this compound effectively blocks the intracellular transport of cholesterol.[3][5][6] This targeted inhibition makes this compound a valuable tool for investigating the multifaceted roles of cholesterol transfer in various cellular processes, most notably autophagy and T-cell function.[3][5] These application notes provide detailed protocols for utilizing this compound to study its effects on these key biological pathways.

Mechanism of Action

This compound specifically targets the StART domain of GRAMD1A, a key protein in the non-vesicular transport of cholesterol from the plasma membrane to the endoplasmic reticulum.[4][5] By competitively inhibiting the binding of cholesterol to this domain, this compound disrupts the normal flux of cholesterol within the cell. This disruption has been shown to have significant downstream consequences, including the inhibition of autophagosome biogenesis and the modulation of T-cell immune responses.[3][5]

Logical Relationship of this compound's Action

Autogramin2 This compound GRAMD1A GRAMD1A (StART Domain) Autogramin2->GRAMD1A Binds to & Inhibits CholesterolTransfer Cholesterol Transfer (Plasma Membrane to ER) Autogramin2->CholesterolTransfer Inhibits GRAMD1A->CholesterolTransfer Mediates Cholesterol Cholesterol Cholesterol->GRAMD1A Normal Binding CellularProcesses Cellular Processes CholesterolTransfer->CellularProcesses Regulates Start Start: Seed Cells InduceAutophagy Induce Autophagy (Starvation or Rapamycin) Start->InduceAutophagy Treat Treat with this compound (Dose-Response) InduceAutophagy->Treat Lyse Cell Lysis & Protein Quantification Treat->Lyse WB Western Blot for LC3 & p62 Lyse->WB Analyze Densitometry Analysis: LC3-II/LC3-I ratio & p62 levels WB->Analyze End End: Assess Autophagy Inhibition Analyze->End Autogramin2 This compound Lipolysis Stimulates Lipolysis Autogramin2->Lipolysis FFA_AcylCarnitine ↑ Free Fatty Acids & Acyl-carnitines Lipolysis->FFA_AcylCarnitine MembraneRemodeling Plasma Membrane Remodeling FFA_AcylCarnitine->MembraneRemodeling LFA1 LFA-1 MembraneRemodeling->LFA1 Expulsion from Lipid Rafts Adhesion T-Cell Adhesion MembraneRemodeling->Adhesion Inhibits LipidRafts Lipid Rafts LFA1->LipidRafts Normal Localization LFA1->Adhesion Mediates EffectorFunction T-Cell Effector Function (Proliferation, Cytokine Production) Adhesion->EffectorFunction Supports

References

Application Notes and Protocols: A Guide to Dissolving and Storing Autogramin-2 for Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Autogramin-2 is a potent and selective small molecule inhibitor of autophagy, a fundamental cellular process for degrading and recycling cellular components.[1][2][3][4] Its mechanism of action involves the specific targeting of the cholesterol transfer protein GRAMD1A (GRAM domain containing protein 1A).[3][4][5][6] By directly competing with cholesterol for binding to the StART domain of GRAMD1A, this compound effectively inhibits the protein's function, which is crucial for the biogenesis of autophagosomes.[3][4][6] This makes this compound an invaluable tool for researchers studying the roles of cholesterol transport and autophagy in various physiological and pathological states, including cancer and neurodegenerative diseases.

These application notes provide detailed protocols for the proper dissolution and storage of this compound to ensure its stability, efficacy, and reproducibility in research settings.

Chemical and Physical Properties

This compound is typically supplied as a solid, and its physical properties are summarized below.

PropertyValue
Molecular Formula C₂₁H₂₇N₃O₄S
Molecular Weight 417.52 g/mol [1][2]
CAS Number 2375541-45-8[1][2][7]
Appearance White to off-white solid[1][2]

Dissolving this compound

The solubility of this compound varies depending on the solvent and intended application (in vitro vs. in vivo). Adherence to these protocols is critical for experimental success.

2.1. Solvent Selection and Solubility

The following table summarizes the recommended solvents and maximum achievable concentrations for this compound. For optimal results, use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce solubility.[1][2][8]

ApplicationSolventMaximum ConcentrationNotes
In Vitro Dimethyl sulfoxide (DMSO)83.33 mg/mL (199.58 mM)[1][2][8]Ultrasonic agitation is required to achieve this concentration.
In Vivo 10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.98 mM)[1][2]Prepare fresh before each use.
In Vivo 10% DMSO + 90% Corn Oil≥ 2.08 mg/mL (4.98 mM)[1][2]Prepare fresh before each use.

2.2. Protocol for Preparing an In Vitro Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance and weigh paper

  • Pipettors and sterile tips

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound powder and DMSO to room temperature.

  • Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 41.75 mg of this compound.

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Sonication: To ensure complete dissolution, place the vial in a bath sonicator at room temperature and sonicate for 10-15 minutes or until the solution is clear and free of particulates.[1][2][8] If precipitation occurs, gentle warming (37°C) and further sonication can aid dissolution.[1][8]

  • Storage: Aliquot the clear stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles. Store as recommended in Section 3.

2.3. Protocols for Preparing In Vivo Working Solutions

For animal studies, it is imperative to prepare the working solution fresh on the day of use.[1][8] The following protocols use a two-step process involving an initial DMSO stock.

Protocol 1: Formulation with SBE-β-CD in Saline This formulation is suitable for parenteral administration routes where an aqueous solution is preferred.

Procedure:

  • Prepare a clear, intermediate stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Prepare a 20% (w/v) solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in sterile saline.

  • To prepare the final working solution, slowly add 1 part of the DMSO stock solution to 9 parts of the 20% SBE-β-CD solution. For example, to make 1 mL of a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of the SBE-β-CD solution.[1][2]

  • Mix thoroughly by vortexing until a clear, homogeneous solution is formed.

Protocol 2: Formulation with Corn Oil This formulation is suitable for oral gavage or subcutaneous injection.

Procedure:

  • Prepare a clear, intermediate stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare the final working solution, add 1 part of the DMSO stock solution to 9 parts of sterile corn oil. For example, to make 1 mL of a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of corn oil.[1][2]

  • Mix thoroughly by vortexing until the solution is homogeneous. Sonication may be required to form a stable suspension or solution.

Storage and Stability

Proper storage is essential to maintain the chemical integrity and biological activity of this compound.

FormTemperatureDuration
Powder -20°C3 years[1][2][8]
4°C2 years[1][8]
In Solvent (Stock Solution) -80°C2 years[1][2][8]
-20°C1 year[1][2][8]

Best Practices for Storage:

  • Aliquoting: Stock solutions should be stored in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[8][9]

  • Sealing: Use tightly sealed vials to prevent solvent evaporation and contamination.

  • Shipping: this compound powder is typically shipped at room temperature, and short periods at ambient temperatures are not expected to affect product quality.[1][9]

Mechanism of Action and Signaling Pathway

This compound inhibits autophagy by targeting GRAMD1A, a protein that transfers cholesterol from the plasma membrane to the endoplasmic reticulum. This cholesterol transfer is a necessary step in the early stages of autophagosome biogenesis. The pathway diagram below illustrates the point of inhibition.

Autogramin2_Pathway cluster_0 Autophagy Induction cluster_1 Autophagosome Biogenesis Inducers Starvation or Rapamycin Treatment mTORC1 mTORC1 Inducers->mTORC1 inhibits ULK1 ULK1 Complex Activation mTORC1->ULK1 inhibits GRAMD1A GRAMD1A Recruitment & Cholesterol Transfer ULK1->GRAMD1A Biogenesis Autophagosome Formation GRAMD1A->Biogenesis Autophagy Autophagy Proceeds Biogenesis->Autophagy Autogramin2 This compound Autogramin2->GRAMD1A INHIBITS Experimental_Workflow cluster_exp Day of Experiment Powder This compound Powder Weigh 1. Weigh Powder Powder->Weigh Dissolve 2. Dissolve in DMSO (with sonication) Weigh->Dissolve Stock Stock Solution (e.g., 100 mM) Dissolve->Stock Store 3. Aliquot & Store (-80°C) Stock->Store Dilute 4. Prepare Working Solution (Dilute stock in medium or in vivo vehicle) Stock->Dilute Thaw one aliquot Working Working Solution Dilute->Working Treat 5. Treat Cells or Animals Assay 6. Perform Assay (e.g., Western Blot, Imaging) Treat->Assay Working->Treat

References

Troubleshooting & Optimization

Troubleshooting Autogramin-2 insolubility in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Autogramin-2.

Troubleshooting Guide

Issue: My this compound, dissolved in DMSO, precipitates when diluted into my aqueous assay buffer.

This is a common challenge encountered with hydrophobic compounds like this compound when a concentrated organic stock solution is introduced into an aqueous environment. The abrupt change in solvent polarity causes the compound to "crash out" of the solution.

Possible Solutions:

  • Optimize Dilution Technique:

    • Warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

    • While vigorously vortexing or rapidly pipetting the aqueous solution, add the this compound DMSO stock solution drop-by-drop. This rapid mixing helps disperse the compound before it can aggregate and precipitate.[1]

  • Reduce Final DMSO Concentration:

    • Many cell-based assays can tolerate a final DMSO concentration of up to 0.5-1%.[2] However, the tolerance varies between cell lines, so it is crucial to perform a solvent toxicity control experiment.[1] Keeping the final DMSO concentration as low as possible can mitigate precipitation.

  • Prepare an Intermediate Dilution:

    • Instead of diluting the 100% DMSO stock directly, create an intermediate dilution in a mixture of DMSO and your aqueous buffer (e.g., 1:10 DMSO:PBS).[3] Then, add this intermediate stock to the final aqueous solution. This gradual decrease in organic solvent concentration can prevent precipitation.[1]

  • Utilize Co-solvents or Formulation Agents:

    • For challenging applications requiring higher concentrations, consider using a co-solvent or a formulating agent. Sulfobutylether-β-cyclodextrin (SBE-β-CD) can be used to improve the aqueous solubility of this compound.[4]

  • Apply Gentle Heat and/or Sonication:

    • If precipitation or phase separation occurs during preparation, gentle heating (e.g., in a 37°C water bath) and/or sonication can help dissolve the compound.[1][4] However, be mindful of the thermal stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations as high as 83.33 mg/mL.[4] When preparing the stock, using newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[4][5]

Q2: How should I store my this compound stock solutions?

A2: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation.[2][6] Store these aliquots at -20°C for up to one year or at -80°C for up to two years.[4]

Q3: What is the maximum aqueous concentration of this compound I can achieve?

A3: The maximum achievable concentration in your final aqueous solution will depend on several factors, including the final DMSO concentration, the composition of your buffer (pH, salts), and the use of any solubility enhancers. It is recommended to perform a preliminary solubility test to determine the limit for your specific experimental conditions.[7][8] this compound has been noted for its improved solubility above 50 µM in some biophysical experiments.[9]

Q4: Can I adjust the pH to improve the solubility of this compound?

A4: Adjusting the pH can be an effective strategy for improving the solubility of many compounds, especially peptides, by moving away from their isoelectric point.[10][11] However, for cell-based assays, it is critical to ensure the final pH of the medium remains within the physiological range suitable for your cells (typically pH 7.2-7.4).[2] The effectiveness of pH adjustment for this compound specifically would need to be determined empirically.

Q5: Are there alternative solvents to DMSO for this compound?

A5: While DMSO is the primary recommended solvent, other organic solvents like dimethylformamide (DMF) can also be used for dissolving hydrophobic compounds.[7][12] However, the compatibility of any alternative solvent with your specific assay must be verified. For in vivo studies, formulations with agents like corn oil have been used.[4]

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

Solvent SystemConcentrationObservations
DMSO83.33 mg/mL (199.58 mM)Ultrasonic assistance may be needed.[4]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.98 mM)Clear solution.[4]
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL (4.98 mM)Clear solution.[4]

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

  • Weigh the required amount of this compound powder (MW: 417.52 g/mol ) in a sterile microcentrifuge tube.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve a 20 mM concentration.

  • Vortex the solution vigorously until the this compound is completely dissolved.

  • If necessary, briefly sonicate the tube in a water bath sonicator or gently warm it in a 37°C water bath to aid dissolution.[1][4]

  • Once fully dissolved, aliquot the stock solution into single-use volumes in tightly sealed vials.

  • Store the aliquots at -20°C or -80°C.[4]

Protocol 2: General Method for Diluting this compound into Aqueous Buffer

  • Equilibrate your aqueous buffer and the this compound DMSO stock solution to room temperature.

  • Dispense the required volume of aqueous buffer into a sterile tube.

  • While vortexing the buffer at a medium speed, slowly add the required volume of the this compound DMSO stock solution drop-by-drop to the side of the tube.

  • Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation or cloudiness before use.[2]

Protocol 3: Kinetic Solubility Assessment in Assay Buffer

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a series of 2-fold dilutions of the stock solution in DMSO.

  • Add a small, fixed volume of each dilution (e.g., 2 µL) to a larger volume of your final assay buffer (e.g., 198 µL) in a 96-well plate to achieve the desired final concentrations. This will also create a consistent final DMSO concentration.

  • Include a buffer-only control and a buffer with DMSO control.

  • Incubate the plate at your experimental temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).[8] An increase in absorbance compared to the DMSO control indicates precipitation.

  • The highest concentration that does not show a significant increase in turbidity is the approximate kinetic solubility limit under your assay conditions.

Visualizations

G cluster_0 start Precipitation Observed Upon Dilution q1 Is final DMSO concentration >1%? start->q1 s1 Reduce DMSO to <1% (Optimize for cell line) q1->s1 Yes q2 Was stock added directly to buffer? q1->q2 No s1->q2 s2 Add stock dropwise to vortexing buffer q2->s2 Yes q3 Is desired concentration above solubility limit? q2->q3 No s2->q3 s3 Use lower concentration or perform solubility test q3->s3 Yes s4 Use co-solvents (e.g., SBE-β-CD) or gentle heat/sonication q3->s4 No end Solution Clear s3->end s4->end

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_0 Stock Solution Preparation cluster_1 Storage & Handling weigh Weigh Compound dissolve Dissolve in 100% DMSO (Anhydrous) weigh->dissolve assist Apply Gentle Heat/ Sonication (if needed) dissolve->assist aliquot Aliquot into Single-Use Volumes assist->aliquot store Store at -20°C or -80°C aliquot->store avoid Avoid Repeated Freeze-Thaw Cycles store->avoid

Caption: Best practices for this compound stock solution preparation and use.

G mTORC1 mTORC1 Autophagy_Initiation Autophagy Initiation Complex mTORC1->Autophagy_Initiation inhibits GRAMD1A GRAMD1A Autophagy_Initiation->GRAMD1A recruits Autophagosome Autophagosome Biogenesis GRAMD1A->Autophagosome promotes cholesterol transfer for Cholesterol Cholesterol Cholesterol->GRAMD1A binds to StART domain Autogramin2 This compound Autogramin2->GRAMD1A inhibits (competes with cholesterol)

Caption: this compound mechanism of action in the autophagy pathway.

References

Optimizing Autogramin-2 dosage for maximal autophagy inhibition.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Autogramin-2 for maximal autophagy inhibition. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of autophagy. It functions by directly targeting the cholesterol transfer protein GRAMD1A (GRAM domain-containing protein 1A).[1][2] Specifically, this compound binds to the StART (steroidogenic acute regulatory protein-related lipid transfer) domain of GRAMD1A, competitively inhibiting the binding and transfer of cholesterol.[1][2] This disruption of cholesterol transport is critical as GRAMD1A plays a key role in the early stages of autophagosome biogenesis, a process that is dependent on precise lipid homeostasis.[1][2] The inhibitory action of this compound occurs downstream of the master autophagy regulator, mTORC1.[2]

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, based on published data, a good starting point for most cancer cell lines, such as MCF7, is in the range of 0.1 to 1 µM. This compound has an IC50 of 0.27 µM for inhibiting starvation-induced autophagy and 0.14 µM for inhibiting rapamycin-induced autophagy in MCF7 cells.[3] A dose-response experiment is highly recommended to determine the minimal concentration required for maximal autophagy inhibition with the lowest possible cytotoxicity in your specific cell line.

Q3: How should I prepare and store this compound?

A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For long-term storage, the stock solution in DMSO should be stored at -20°C for up to one year or at -80°C for up to two years.[3] For in vivo studies, specific formulations using SBE-β-CD or corn oil may be necessary to improve solubility and bioavailability.[3] Always refer to the manufacturer's instructions for the specific formulation protocols. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

Q4: What are the expected effects of this compound on autophagy markers?

A4: Treatment with an effective dose of this compound should lead to a decrease in the formation of autophagosomes. This can be observed by:

  • Reduced LC3-II levels: A decrease in the conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II, as measured by Western blot.

  • Accumulation of p62/SQSTM1: An increase in the levels of p62, a protein that is normally degraded during autophagy, as measured by Western blot.

  • Decreased EGFP-LC3 puncta: A reduction in the number of fluorescent puncta in cells stably expressing EGFP-LC3, as observed by fluorescence microscopy.

Q5: Are there any known off-target effects of this compound?

A5: While this compound is a selective inhibitor of GRAMD1A, researchers should be aware of potential off-target effects, especially at higher concentrations. One study has reported that this compound, as a synthetic sterol, can inhibit T-cell adhesion and effector functions by stimulating lipolysis and altering the plasma membrane. This effect should be considered when working with immune cells or in contexts where T-cell function is relevant. As with any small molecule inhibitor, it is crucial to include appropriate controls to validate that the observed effects are due to the intended inhibition of autophagy.

Quantitative Data Summary

CompoundCell LineConditionIC50Reference
This compoundMCF7Starvation-induced autophagy0.27 µM[3]
This compoundMCF7Rapamycin-induced autophagy0.14 µM[3]

Signaling and Experimental Workflow Diagrams

Autogramin2_Signaling_Pathway This compound Signaling Pathway cluster_0 Autophagy Regulation cluster_1 Autophagosome Biogenesis mTORC1 mTORC1 Autophagy_Initiation Autophagy Initiation mTORC1->Autophagy_Initiation Inhibits GRAMD1A GRAMD1A Autophagy_Initiation->GRAMD1A Requires Autophagosome Autophagosome GRAMD1A->Autophagosome Cholesterol Transfer Cholesterol Cholesterol Cholesterol->GRAMD1A Autogramin2 This compound Autogramin2->GRAMD1A Inhibits

Caption: this compound inhibits autophagy by targeting GRAMD1A.

Experimental_Workflow Workflow for Assessing this compound Efficacy cluster_cell_culture Cell Culture & Treatment cluster_assays Analysis cluster_data Data Interpretation start Seed cells induce Induce Autophagy (e.g., starvation, rapamycin) start->induce treat Treat with this compound (Dose-response) induce->treat control Vehicle Control (DMSO) induce->control wb Western Blot (LC3-I/II, p62) treat->wb microscopy Fluorescence Microscopy (EGFP-LC3 puncta) treat->microscopy cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) treat->cytotoxicity control->wb control->microscopy control->cytotoxicity analyze_wb Quantify protein levels wb->analyze_wb analyze_microscopy Count puncta per cell microscopy->analyze_microscopy analyze_cyto Determine cell viability cytotoxicity->analyze_cyto conclusion Determine Optimal Dose analyze_wb->conclusion analyze_microscopy->conclusion analyze_cyto->conclusion

Caption: Experimental workflow for optimizing this compound dosage.

Experimental Protocols

Protocol 1: Western Blot Analysis of LC3 and p62

This protocol details the steps for assessing autophagy inhibition by this compound through the analysis of LC3-I to LC3-II conversion and p62 degradation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Autophagy-inducing agent (e.g., rapamycin or Earle's Balanced Salt Solution for starvation)

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (15% for LC3, 10% for p62)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Autophagy Induction and Treatment:

    • Induce autophagy by replacing the medium with starvation medium (EBSS) or by adding an inducer like rapamycin (e.g., 100 nM) to the complete medium.

    • Concurrently, treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2, 5 µM) or DMSO as a vehicle control.

    • Incubate for a predetermined time (e.g., 4-6 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Prepare protein samples with Laemmli buffer and boil for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto SDS-PAGE gels.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the LC3-II and p62 levels to the loading control (β-actin).

Protocol 2: EGFP-LC3 Puncta Formation Assay

This protocol describes how to quantify autophagy inhibition by this compound using fluorescence microscopy to visualize EGFP-LC3 puncta.

Materials:

  • Cells stably expressing EGFP-LC3

  • Complete cell culture medium

  • Autophagy-inducing agent

  • This compound

  • DMSO

  • Glass-bottom dishes or coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed EGFP-LC3 expressing cells on glass-bottom dishes or coverslips and allow them to adhere.

  • Autophagy Induction and Treatment:

    • Induce autophagy and treat with this compound or DMSO as described in Protocol 1.

  • Cell Fixation and Staining:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • (Optional) Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash cells three times with PBS.

  • Imaging:

    • Mount the coverslips on slides with mounting medium.

    • Acquire images using a fluorescence microscope. Capture multiple random fields for each condition.

  • Data Analysis:

    • Quantify the number of EGFP-LC3 puncta per cell using image analysis software (e.g., ImageJ).

    • Count at least 50 cells per condition to ensure statistical significance.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or weak inhibition of autophagy This compound concentration is too low: The IC50 can vary between cell lines.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.05 µM to 10 µM).
Insufficient treatment time: The kinetics of autophagy inhibition may vary.Conduct a time-course experiment (e.g., 2, 4, 6, 8 hours).
Degradation of this compound: The compound may not be stable in your specific cell culture medium over long incubation periods.Prepare fresh working solutions for each experiment. For longer treatments, consider replenishing the medium with fresh this compound.
High cell death observed This compound concentration is too high: The compound may exhibit cytotoxicity at concentrations above the optimal inhibitory range.Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your autophagy experiment to determine the toxic concentration range. Use the lowest effective concentration for autophagy inhibition.
Cell line is particularly sensitive to autophagy inhibition: Some cell lines are highly dependent on basal autophagy for survival.Use a lower concentration of this compound and/or a shorter treatment time.
Inconsistent results between experiments Variability in cell confluency: Cell density can affect the cellular response to stimuli.Ensure consistent cell seeding density and confluency at the start of each experiment.
Inconsistent autophagy induction: The strength of the autophagy stimulus can vary.Standardize the autophagy induction protocol (e.g., exact duration of starvation, consistent concentration of rapamycin).
Variability in this compound stock solution: Improper storage or multiple freeze-thaw cycles can degrade the compound.Aliquot the stock solution upon receipt and avoid repeated freeze-thaw cycles.
Difficulty interpreting LC3 Western blot LC3-I and LC3-II bands are not well-resolved: Standard SDS-PAGE may not provide sufficient separation.Use a higher percentage acrylamide gel (e.g., 15-18%) or a gradient gel.
High background or non-specific bands: Antibody quality or blocking conditions may be suboptimal.Use a well-validated LC3 antibody and optimize blocking conditions (e.g., different blocking agents, longer blocking times).
High number of EGFP-LC3 puncta in control cells Basal autophagy is high in the cell line: Some cell lines have a high basal level of autophagy.Ensure you are comparing the treated samples to the appropriate vehicle-treated control under both basal and induced autophagy conditions.
Overexpression of EGFP-LC3: High levels of exogenous EGFP-LC3 can lead to aggregate formation that is not related to autophagy.Use a cell line with stable, low to moderate expression of EGFP-LC3.

References

How to minimize off-target effects of Autogramin-2.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Autogramin-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help minimize and troubleshoot potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an inhibitor of autophagy.[1][2][3] Its primary molecular target is the cholesterol-transfer protein GRAM domain-containing protein 1A (GRAMD1A).[1][2][3] this compound selectively binds to the StAR-related lipid transfer (StART) domain of GRAMD1A, where it directly competes with cholesterol binding.[1][2][4] This inhibition of cholesterol transfer activity disrupts the process of autophagosome biogenesis.[1][3]

Q2: Are there any known off-target effects of this compound?

A2: While this compound shows high selectivity for GRAMD1A over its homologs GRAMD1B and GRAMD1C[1], some cellular effects have been observed that may be independent of its primary target. For instance, one study reported that this compound inhibits T cell adhesion and effector functions by stimulating lipolysis and altering the plasma membrane architecture. This effect was found to be independent of the cholesterol transport protein Aster A.[5] This suggests that at certain concentrations, this compound may influence lipid metabolism and membrane dynamics through mechanisms that are not fully characterized.

Q3: What is the recommended concentration range for using this compound in cell-based assays?

A3: The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. It is crucial to perform a dose-response experiment to determine the minimal concentration required for the desired on-target effect (i.e., inhibition of autophagy) in your system.[6][7] Using concentrations at or slightly above the EC50 or IC50 for the primary target can help minimize the likelihood of engaging lower-affinity off-target proteins.[6][7] For initial experiments, a concentration range of 1 µM to 10 µM has been used in some studies.[8]

Q4: How can I confirm that the observed phenotype in my experiment is due to the on-target activity of this compound?

A4: To validate that your observed phenotype is a result of GRAMD1A inhibition, you can perform several key experiments:

  • Use a Structurally Different Inhibitor: If available, use another inhibitor of GRAMD1A with a different chemical structure. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.[6][7]

  • Rescue Experiment: Conduct a rescue experiment by overexpressing a mutant version of GRAMD1A that is resistant to this compound. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this provides strong support for an on-target mechanism.[6]

  • Cellular Thermal Shift Assay (CETSA): Directly confirm that this compound is engaging with GRAMD1A in your cells using CETSA.[7] Binding of this compound should increase the thermal stability of GRAMD1A.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Troubleshooting Steps
High Cellular Toxicity The concentration of this compound may be too high, leading to off-target effects or general cellular stress.1. Lower the Concentration: Perform a dose-response curve to identify the lowest effective concentration.[6][7]2. Assess Cell Viability: Use a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your specific cell line.
Inconsistent Phenotypic Results The observed phenotype may be due to an off-target effect rather than inhibition of GRAMD1A.1. Validate with a Secondary Method: Confirm the inhibition of autophagy using an orthogonal assay (e.g., LC3-II western blotting, p62 degradation, or GFP-LC3 puncta formation).2. Perform a Rescue Experiment: Generate a GRAMD1A mutant that is resistant to this compound to see if the phenotype is reversed.[9][10]
Observed Effects on Lipid Droplets or Membrane Fluidity This compound may be influencing lipid metabolism, as suggested by studies in T cells.[5]1. Lipid Profiling: Conduct a lipidomics experiment to analyze changes in the cellular lipid profile after treatment with this compound.[11][12][13]2. Control Experiments: Compare the effects of this compound to other known modulators of lipid metabolism.

Data on this compound Selectivity

The following table summarizes the known selectivity of Autogramin compounds for GRAMD1A over its homologs and other sterol-binding proteins.

Target ProteinMethodAutogramin-1 (Kd)This compound (Competition)Selectivity over GRAMD1A
GRAMD1A Fluorescence Polarization49 ± 12 nM Displaces tracer-
GRAMD1B Fluorescence Polarization>10,000 nMNo competition>200-fold
GRAMD1C Fluorescence Polarization>28,000 nMWeak competition>580-fold
STARD1 Fluorescence Polarization>10,000 nMNot specified>200-fold
STARD3 Fluorescence Polarization>10,000 nMNot specified>200-fold
LXR-β Fluorescence Polarization>10,000 nMNot specified>200-fold
SCP-2 Fluorescence Polarization>10,000 nMNot specified>200-fold
Data adapted from Laraia, L. et al. Nat Chem Biol 15, 710–721 (2019).[1]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to verify the binding of this compound to its target protein, GRAMD1A, in a cellular context.

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Heat Treatment cluster_lysis Lysis & Separation cluster_analysis Analysis A 1. Culture cells to ~80% confluency B 2. Treat cells with this compound or vehicle (DMSO) for 1 hr A->B C 3. Harvest and resuspend cells in PBS with protease inhibitors B->C D 4. Aliquot cell suspension and heat at various temperatures (e.g., 40-70°C) for 3 minutes C->D E 5. Lyse cells by freeze-thaw cycles D->E F 6. Separate soluble and aggregated proteins by centrifugation (20,000 x g) E->F G 7. Collect supernatant (soluble fraction) F->G H 8. Analyze GRAMD1A levels by Western Blot G->H I 9. Quantify band intensity and plot melting curve H->I

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest (e.g., MCF7 or HeLa) to approximately 80% confluency.

    • Treat the cells with the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Cell Harvesting and Heat Treatment:

    • Harvest the cells by scraping or trypsinization and wash with PBS.

    • Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 25°C for 3 minutes.[5]

  • Lysis and Protein Separation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[14]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[14]

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of soluble GRAMD1A in each sample by Western blotting using a specific anti-GRAMD1A antibody.

    • Quantify the band intensities and normalize them to the intensity of the unheated sample (or lowest temperature).

    • Plot the percentage of soluble GRAMD1A as a function of temperature to generate melting curves for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]

Protocol 2: Dose-Response Curve for Autophagy Inhibition

This protocol is to determine the effective concentration (EC50) of this compound for inhibiting autophagy by monitoring LC3-II levels.

Dose_Response_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Induction cluster_analysis Analysis A 1. Seed cells in a multi-well plate B 2. Prepare serial dilutions of this compound C 3. Treat cells with varying concentrations of this compound A->C B->C D 4. Induce autophagy (e.g., starvation or rapamycin treatment) C->D E 5. Lyse cells and collect protein D->E F 6. Perform Western Blot for LC3-I/II and a loading control E->F G 7. Quantify LC3-II/LC3-I ratio F->G H 8. Plot dose-response curve and calculate EC50 G->H

Caption: Workflow for generating a dose-response curve.

Detailed Methodology:

  • Cell Seeding:

    • Seed cells (e.g., MCF7 expressing EGFP-LC3) in a 12- or 24-well plate and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a series of this compound dilutions in culture medium. A typical range would be from 10 nM to 50 µM, with 8-10 concentrations.[15]

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Autophagy Induction:

    • After a pre-incubation period with this compound (e.g., 1 hour), induce autophagy. This can be done by replacing the medium with an amino acid-free medium (like EBSS) or by adding an mTOR inhibitor like rapamycin.[1]

    • Incubate for a period sufficient to observe robust autophagy induction (e.g., 2-4 hours).

  • Protein Analysis:

    • Wash the cells with cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate.

    • Perform SDS-PAGE and Western blotting with an antibody that detects both LC3-I and LC3-II, as well as an antibody for a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities for LC3-I and LC3-II.

    • Calculate the ratio of LC3-II to LC3-I (or LC3-II to the loading control).

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[16]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in the context of autophagy and its potential off-target effects on lipid metabolism.

Autogramin2_MoA cluster_on_target On-Target Pathway: Autophagy Inhibition cluster_off_target Potential Off-Target Pathway Autogramin2_on This compound GRAMD1A GRAMD1A (StART domain) Autogramin2_on->GRAMD1A binds & inhibits Autogramin2_off This compound Cholesterol_transfer Cholesterol Transfer GRAMD1A->Cholesterol_transfer Cholesterol Cholesterol Cholesterol->GRAMD1A binds Autophagosome Autophagosome Biogenesis Cholesterol_transfer->Autophagosome Autophagy Autophagy Autophagosome->Autophagy Unknown_target Unknown Target(s) Autogramin2_off->Unknown_target Lipolysis Lipolysis Stimulation Unknown_target->Lipolysis Membrane Plasma Membrane Remodeling Lipolysis->Membrane Adhesion T-Cell Adhesion & Effector Function Membrane->Adhesion inhibition

Caption: Mechanism of Action of this compound.

References

Autogramin-2 stability and degradation in experimental conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Autogramin-2. Below you will find troubleshooting guides, frequently asked questions, and best-practice protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The recommended storage conditions for this compound depend on whether it is in solid form or in solution. Adhering to these conditions is critical for maintaining the compound's stability.

Q2: My this compound solution appears to have precipitated. What should I do?

A2: If you observe precipitation in your this compound solution, gentle warming and/or sonication can be used to aid in redissolving the compound.[1][2] It is crucial to ensure the solution is clear and homogenous before use. If precipitation persists, it may indicate that the solubility limit has been exceeded for the given solvent and temperature.

Q3: How often should I prepare fresh working solutions of this compound?

A3: For in vivo experiments, it is highly recommended to prepare working solutions fresh on the day of use to ensure maximum potency and avoid degradation.[1][2] Stock solutions, when stored properly, are stable for longer periods, but working dilutions are more susceptible to degradation.

Q4: What is the known stability of this compound in organic solvents?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.Ensure that both solid this compound and stock solutions are stored at the recommended temperatures. Prepare working solutions fresh before each experiment.
Precipitation of this compound in the working solution.Visually inspect the solution for any precipitates before use. If present, gently warm and/or sonicate the solution to redissolve the compound.
Loss of compound activity Multiple freeze-thaw cycles of the stock solution.Aliquot the stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles.
Extended storage of working solutions.Working solutions, especially at low concentrations, are more prone to degradation. It is best practice to prepare them fresh for each experiment.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Storage Duration Source
Powder-20°C3 years[4]
4°C2 years[4]
In Solvent (Stock Solution)-80°C2 years[1][2]
-20°C1 year[1][2]

Table 2: Solubility of this compound

Solvent Solubility Source
DMSO≥ 83.33 mg/mL (199.58 mM)[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Add the appropriate volume of dimethyl sulfoxide (DMSO) to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the entire contents of a vial containing a known mass of this compound).

  • Vortex or sonicate the vial until the solid is completely dissolved.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended.[1][2][5]

Protocol 2: Preparation of this compound Working Solution for In Vivo Experiments

Note: The following are example protocols and may need to be optimized for your specific experimental needs.

Method A: SBE-β-CD in Saline [1]

  • Take a calculated volume of the this compound DMSO stock solution.

  • In a separate tube, prepare a 20% SBE-β-CD in saline solution.

  • Slowly add the this compound DMSO stock solution to the SBE-β-CD in saline solution to make up the final volume, ensuring the final DMSO concentration is as low as possible (ideally less than 2% for animal studies).[2] For example, to prepare a 1 mL working solution, add 100 µL of a 20.8 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.

  • Mix thoroughly until a clear solution is obtained.

  • Use the freshly prepared working solution on the same day.[1][2]

Method B: Corn Oil [1]

  • Take a calculated volume of the this compound DMSO stock solution.

  • Add the DMSO stock solution to the required volume of corn oil. For example, to prepare a 1 mL working solution, add 100 µL of a 20.8 mg/mL DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly until a clear solution is achieved.

  • Use this freshly prepared working solution on the same day.[1][2]

Visual Diagrams

Autogramin2_Signaling_Pathway cluster_autophagy Autophagy Pathway Starvation Starvation / mTORC1 Inhibition GRAMD1A GRAMD1A (Cholesterol Transfer) Starvation->GRAMD1A Autophagosome_Biogenesis Autophagosome Biogenesis GRAMD1A->Autophagosome_Biogenesis Autophagy Autophagy Autophagosome_Biogenesis->Autophagy Autogramin2 This compound Autogramin2->GRAMD1A

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solid This compound (Solid) Stock Prepare Stock Solution (e.g., in DMSO) Solid->Stock Working Prepare Fresh Working Solution Stock->Working Treatment Treat Cells or Animals Working->Treatment Assay Perform Assay (e.g., LC3 lipidation, p62 degradation) Treatment->Assay Data Data Collection Assay->Data Analysis Data Analysis and Interpretation Data->Analysis

Caption: General experimental workflow for using this compound.

Troubleshooting_Guide Start Inconsistent or Negative Results? Check_Storage Stock Solution Stored Correctly? Start->Check_Storage Store_Yes Check next step. Check_Storage->Store_Yes Yes Store_No Discard and use a properly stored aliquot. Check_Storage->Store_No No Fresh_Working Working Solution Prepared Fresh? Fresh_Yes Check for precipitation. Fresh_Working->Fresh_Yes Yes Fresh_No Prepare fresh working solution before use. Fresh_Working->Fresh_No No Precipitate Precipitate Visible in Solution? Sol_Yes Gently warm and/or sonicate to redissolve. Precipitate->Sol_Yes Yes Sol_No Proceed with experiment. Precipitate->Sol_No No Store_Yes->Fresh_Working Fresh_Yes->Precipitate

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Overcoming Resistance to Autogramin-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Autogramin-2 in cell lines. As a selective inhibitor of the cholesterol-transfer protein GRAMD1A, this compound potently blocks the initiation of autophagy.[1] Resistance to autophagy inhibitors, though not yet widely documented specifically for this compound, can arise through various cellular adaptation mechanisms. This guide offers strategies to investigate and potentially overcome such resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of the GRAM domain-containing protein 1A (GRAMD1A), a cholesterol transfer protein.[1] It selectively targets the StART domain of GRAMD1A, competing with cholesterol binding and thereby inhibiting its transfer.[1] This process is crucial for the biogenesis of autophagosomes, and its inhibition effectively blocks the autophagy pathway at an early stage.[1]

Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound have not been extensively characterized, resistance to autophagy inhibition in cancer cells can occur through several adaptive strategies:

  • Upregulation of Bypass Pathways: Cells may compensate for the loss of autophagy by upregulating other cellular quality control and survival pathways. A key mechanism is the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which helps to mitigate oxidative and proteotoxic stress.

  • Alterations in Drug Target or Efflux: Although less likely for a non-enzymatic target like GRAMD1A's cholesterol-binding pocket, mutations in the target protein could theoretically reduce binding affinity. Increased expression of drug efflux pumps (e.g., ABC transporters) is a common mechanism of drug resistance that could reduce the intracellular concentration of this compound.

  • Metabolic Reprogramming: Cancer cells might adapt their metabolism to become less reliant on autophagy for nutrient recycling and survival under stress.

Q3: How can I confirm that this compound is effectively inhibiting autophagy in my cell line?

A3: You can assess the effectiveness of this compound by performing an autophagic flux assay. This involves monitoring the levels of key autophagy marker proteins, LC3-II and p62/SQSTM1, in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). In a cell with effective autophagy inhibition by this compound, you would expect to see a blockage of the degradation of LC3-II and an accumulation of p62, which would not be further enhanced by the addition of a lysosomal inhibitor.

Q4: What experimental approaches can I take to investigate the mechanism of resistance in my cell line?

A4: To investigate the mechanism of resistance, you can:

  • Assess NRF2 Pathway Activation: Compare the levels of nuclear NRF2 and the expression of its target genes (e.g., NQO1, HO-1) in your resistant cell line versus the parental sensitive line.

  • Analyze Drug Efflux: Use inhibitors of common drug efflux pumps in combination with this compound to see if sensitivity is restored.

  • Sequence the GRAMD1A Gene: Although a rare possibility, sequencing the StART domain of GRAMD1A in the resistant cell line could identify mutations that may affect this compound binding.

  • Perform a Synthetic Lethality Screen: A CRISPR or shRNA screen could identify genes or pathways that, when inhibited, re-sensitize the resistant cells to this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Decreased cell death in response to this compound treatment compared to previous experiments. 1. Development of resistance. 2. Incorrect drug concentration. 3. Cell line contamination or genetic drift.1. Confirm autophagy inhibition with an autophagic flux assay. If autophagy is not inhibited, proceed to investigate resistance mechanisms. 2. Verify the concentration and activity of your this compound stock. 3. Perform cell line authentication (e.g., STR profiling).
Autophagic flux appears unaffected by this compound treatment. 1. Intrinsic or acquired resistance. 2. Sub-optimal drug concentration.1. Investigate potential resistance mechanisms such as NRF2 pathway activation. 2. Perform a dose-response experiment to determine the IC50 for autophagy inhibition in your specific cell line.
Resistant cells show increased expression of antioxidant proteins. Upregulation of the NRF2 pathway.1. Confirm NRF2 activation via immunoblotting for nuclear NRF2 or qPCR for NRF2 target genes. 2. Consider combination therapy with an NRF2 inhibitor.
Sensitivity to this compound is restored in the presence of an ABC transporter inhibitor. Increased drug efflux.Identify the specific ABC transporter involved and consider this in future experimental designs.

Data Presentation

Table 1: Functional IC50 Values for this compound

ConditionIC50 (µM)Cell LineAssaySource
Starvation-induced autophagy0.27Not specifiedAutophagy inhibition--INVALID-LINK--[2]
Rapamycin-induced autophagy0.14Not specifiedAutophagy inhibition--INVALID-LINK--[2]

Table 2: Representative IC50 Values for Chloroquine in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Source
A549Lung Carcinoma25.8--INVALID-LINK--
MCF7Breast Adenocarcinoma29.1--INVALID-LINK--
HCT116Colon Carcinoma21.5--INVALID-LINK--
U87 MGGlioblastoma33.7--INVALID-LINK--
PC-3Prostate Carcinoma28.4--INVALID-LINK--

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or anti-proliferative effect of this compound.

Materials:

  • Cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Immunoblotting for Autophagy Markers (LC3 and p62)

Objective: To assess the levels of LC3-I/II and p62/SQSTM1 as indicators of autophagy modulation.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-LC3B, anti-p62, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and quantify protein concentration.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system and quantify band intensities. The ratio of LC3-II to LC3-I (or to the loading control) is a key indicator of autophagosome formation.

Autophagic Flux Assay

Objective: To measure the rate of autophagic degradation.

Procedure:

  • Treat cells with this compound at the desired concentration for a specific time.

  • In a parallel set of wells, co-treat with this compound and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine) for the last 2-4 hours of the this compound treatment.

  • Include control groups treated with vehicle or the lysosomal inhibitor alone.

  • Harvest the cells and perform immunoblotting for LC3 and p62 as described above.

  • Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. A significant accumulation of LC3-II in the presence of the lysosomal inhibitor indicates active autophagic flux. If this compound is effectively blocking autophagy, there will be little to no further accumulation of LC3-II upon the addition of the lysosomal inhibitor.

Visualizations

Autogramin2_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Autophagy Autophagy Pathway GRAMD1A GRAMD1A Autophagosome Autophagosome Biogenesis GRAMD1A->Autophagosome Cholesterol_PM Cholesterol Cholesterol_PM->GRAMD1A transport Autophagy_Initiation Autophagy Initiation Autophagosome->Autophagy_Initiation Autogramin2 This compound Autogramin2->GRAMD1A inhibits

Caption: Mechanism of action of this compound.

Resistance_Mechanism_Workflow start Cells show reduced sensitivity to this compound q1 Is autophagic flux inhibited? start->q1 check_dose Check drug concentration and cell line integrity q1->check_dose No investigate Investigate Resistance Mechanisms q1->investigate Yes a1_yes Yes a1_no No nrf2 Assess NRF2 pathway activation investigate->nrf2 efflux Test for drug efflux investigate->efflux target_seq Sequence GRAMD1A StART domain investigate->target_seq combo Consider combination therapy nrf2->combo efflux->combo

Caption: Troubleshooting workflow for this compound resistance.

Signaling_Crosstalk Autogramin2 This compound GRAMD1A GRAMD1A Autogramin2->GRAMD1A Autophagy Autophagy GRAMD1A->Autophagy p62 p62 accumulation Autophagy->p62 degradation PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Autophagy->PI3K_AKT_mTOR can be activated by inhibition of KEAP1 KEAP1 p62->KEAP1 sequesters NRF2 NRF2 KEAP1->NRF2 promotes degradation ARE Antioxidant Response Element (ARE) Genes NRF2->ARE activates Stress_Resistance Stress Resistance (Drug Resistance) ARE->Stress_Resistance PI3K_AKT_mTOR->Autophagy inhibits

Caption: Crosstalk between autophagy, NRF2, and PI3K/AKT/mTOR pathways.

References

Best practices for Autogramin-2 controls in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and troubleshooting experiments involving Autogramin-2. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the GRAM domain-containing protein 1A (GRAMD1A), a cholesterol transfer protein.[1][2][3][4] By binding to the StART domain of GRAMD1A, this compound competitively inhibits cholesterol binding and transfer, which is a crucial step in the biogenesis of autophagosomes.[1][2][3][4] This inhibition ultimately blocks the autophagy process. Additionally, this compound has been shown to inhibit T-cell adhesion and effector function by stimulating lipolysis and altering the plasma membrane.[5]

Q2: What are the main applications of this compound in research?

A2: this compound is primarily used as a potent and selective inhibitor of autophagy.[1][3][6] It is a valuable tool for studying the role of autophagy in various physiological and pathological processes, including cancer, neurodegenerative diseases, and immunology. It can be used to investigate the consequences of inhibiting autophagy downstream of mTORC1 signaling.[1] Furthermore, its inhibitory effects on T-cell function make it a useful probe for immunological studies.[5]

Q3: What is the recommended vehicle control for this compound?

A3: The recommended vehicle control for this compound is dimethyl sulfoxide (DMSO). It is crucial to use the same final concentration of DMSO in all experimental wells, including the untreated controls, to account for any potential solvent effects.

Q4: Is there an inactive analog of this compound that can be used as a negative control?

A4: Yes, an inactive analog, often referred to as compound 8 in the literature, has been used as a negative control in some studies. This compound is structurally related to this compound but does not significantly inhibit GRAMD1A activity. Using such a control can help to distinguish on-target from off-target effects.

Q5: What are appropriate positive controls for an autophagy inhibition experiment with this compound?

A5: Positive controls depend on the specific autophagy readout.

  • For inducing autophagy: Rapamycin (an mTORC1 inhibitor) or starvation (e.g., using Earle's Balanced Salt Solution - EBSS) are commonly used to induce autophagy.[1][2]

  • For inhibiting autophagy at a different stage: Bafilomycin A1 or chloroquine can be used as positive controls for autophagy inhibition. These compounds block the fusion of autophagosomes with lysosomes, a later stage in the autophagy pathway. This can help to confirm that the observed effects are due to a blockade of the pathway.

Troubleshooting Guides

Issue Potential Cause Suggested Solution
No or weak inhibition of autophagy Incorrect concentration of this compound: The IC50 of this compound can vary between cell lines and experimental conditions.Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. The IC50 for starvation-induced autophagy is approximately 0.27 µM and for rapamycin-induced autophagy is approximately 0.14 µM.[6][7]
Poor solubility or stability: this compound may precipitate out of solution if not prepared and stored correctly.Prepare fresh stock solutions in DMSO. For working solutions, dilution in aqueous buffers should be done immediately before use. If precipitation occurs, gentle heating and/or sonication can aid dissolution.[7] Store stock solutions at -20°C for up to one year or -80°C for up to two years.[7]
Cell line is resistant to autophagy inhibition: Some cell lines may have alternative pathways or compensatory mechanisms.Confirm that your cell line is capable of undergoing autophagy by using a known inducer like rapamycin or starvation. If autophagy is induced but not inhibited by this compound, consider using a different autophagy inhibitor that targets another part of the pathway.
High background signal Autofluorescence of the compound: This can be an issue in fluorescence-based assays.Include a "compound only" control (wells with this compound but no cells) to measure and subtract the background fluorescence.
Non-specific effects of the vehicle (DMSO): High concentrations of DMSO can be toxic to cells.Ensure the final DMSO concentration is consistent across all wells and is kept at a low level (typically ≤ 0.5%).
Unexpected or off-target effects This compound may have other cellular targets: While selective for GRAMD1A, off-target effects are always a possibility with small molecule inhibitors.Use the inactive analog (compound 8) as a negative control to determine if the observed phenotype is specific to GRAMD1A inhibition. Additionally, consider using genetic approaches (e.g., siRNA or CRISPR-mediated knockout of GRAMD1A) to validate the pharmacological findings.
Inconsistent results between experiments Variability in cell culture conditions: Cell passage number, confluency, and media composition can all influence experimental outcomes.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment.
Inconsistent preparation of this compound: Errors in dilution or storage can lead to variability.Prepare fresh dilutions from a validated stock solution for each experiment. Ensure proper mixing of solutions.

Experimental Protocols

Protocol 1: Autophagy Inhibition Assay using LC3 Puncta Formation

This protocol describes how to assess the inhibitory effect of this compound on autophagy by quantifying the formation of LC3-positive puncta in cells.

Materials:

  • Cells stably expressing a fluorescently tagged LC3 (e.g., GFP-LC3)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle)

  • Rapamycin (positive control for induction)

  • Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed GFP-LC3 expressing cells in a suitable imaging plate (e.g., 96-well glass-bottom plate) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a dilution series of this compound in complete medium. A final concentration range of 0.1 µM to 10 µM is a good starting point.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Include a positive control for autophagy induction (e.g., 100 nM rapamycin).

    • Include a negative control (untreated cells).

  • Autophagy Induction:

    • To induce autophagy, replace the medium with either:

      • Medium containing the this compound dilutions and rapamycin.

      • EBSS containing the this compound dilutions for starvation-induced autophagy.

  • Incubation: Incubate the cells for a period sufficient to induce autophagy (e.g., 2-4 hours). This time may need to be optimized for your cell line.

  • Imaging:

    • Wash the cells with PBS.

    • Fix the cells (e.g., with 4% paraformaldehyde).

    • Acquire images using a fluorescence microscope.

  • Quantification:

    • Count the number of GFP-LC3 puncta per cell. Automated image analysis software is recommended for unbiased quantification.

    • Compare the number of puncta in this compound treated cells to the positive (rapamycin/starvation) and negative controls. A significant reduction in puncta in the presence of this compound indicates autophagy inhibition.

Protocol 2: T-Cell Adhesion Assay

This protocol outlines a method to assess the effect of this compound on T-cell adhesion.

Materials:

  • T-cells (e.g., Jurkat cells or primary T-cells)

  • RPMI 1640 medium with 10% FBS

  • This compound

  • DMSO (vehicle)

  • 96-well tissue culture plates

  • Adhesion molecule (e.g., ICAM-1)

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with an adhesion molecule (e.g., 1 µg/mL ICAM-1) overnight at 4°C.

    • Wash the wells with PBS to remove unbound protein.

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.

  • Cell Labeling and Treatment:

    • Label the T-cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

    • Resuspend the labeled cells in serum-free medium.

    • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 30 minutes).

  • Adhesion:

    • Add the treated T-cells to the coated and blocked wells.

    • Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing:

    • Gently wash the wells with pre-warmed PBS to remove non-adherent cells. The number and vigor of washes should be optimized to remove background without detaching adhered cells.

  • Quantification:

    • Measure the fluorescence in each well using a fluorescence plate reader.

    • The fluorescence intensity is proportional to the number of adherent cells.

    • Calculate the percentage of adhesion for each treatment condition relative to the total number of cells added.

Data Presentation

Table 1: Recommended Concentration Ranges for this compound

Application Cell Type Recommended Concentration IC50
Autophagy Inhibition (Starvation-induced)Various0.1 - 5 µM~0.27 µM[6][7]
Autophagy Inhibition (Rapamycin-induced)Various0.05 - 2 µM~0.14 µM[6][7]
T-Cell Adhesion InhibitionJurkat, Primary T-cells1 - 10 µMNot explicitly stated

Visualizations

Autogramin2_Mechanism cluster_0 This compound Action cluster_1 Downstream Effect on Autophagy This compound This compound GRAMD1A (StART domain) GRAMD1A (StART domain) This compound->GRAMD1A (StART domain) Binds to Cholesterol Binding Cholesterol Binding GRAMD1A (StART domain)->Cholesterol Binding Inhibits Autophagosome Biogenesis Autophagosome Biogenesis Cholesterol Binding->Autophagosome Biogenesis Is required for Autophagy Autophagy Autophagosome Biogenesis->Autophagy Leads to Troubleshooting_Workflow start Start: No/Weak Autophagy Inhibition check_conc Is this compound concentration optimal? start->check_conc dose_response Perform dose-response experiment check_conc->dose_response No check_solubility Is the compound soluble? check_conc->check_solubility Yes dose_response->check_solubility prepare_fresh Prepare fresh stock/working solutions check_solubility->prepare_fresh No check_induction Is autophagy being induced? check_solubility->check_induction Yes end End: Problem Resolved prepare_fresh->end validate_induction Validate with positive control (e.g., Rapamycin) check_induction->validate_induction No consider_resistance Consider cell line resistance check_induction->consider_resistance Yes validate_induction->end

References

Identifying potential artifacts in microscopy with Autogramin-2.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Autogramin-2 in microscopy-based autophagy assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule inhibitor of autophagy.[1][2][3] It functions by selectively targeting the StART (Steroidogenic Acute Regulatory protein-related lipid transfer) domain of GRAMD1A (GRAM domain containing 1A), a cholesterol transfer protein.[1][2][3][4] By binding to this domain, this compound directly competes with cholesterol, thereby inhibiting its transfer.[2][4] This action is crucial as GRAMD1A-mediated cholesterol transfer is required for the early stages of autophagosome biogenesis.[1][3][5] Consequently, this compound blocks the formation of autophagosomes.[1][6]

Q2: What is the primary application of this compound in microscopy?

This compound is primarily used as a tool compound in fluorescence microscopy studies to investigate the role of GRAMD1A and cholesterol in autophagy.[1] It helps in quantifying the inhibition of autophagosome formation, often visualized by a decrease in fluorescently-tagged LC3 puncta.[1][6]

Q3: What are the known binding affinities and concentrations for this compound?

Quantitative data for this compound and its interactions have been determined through various biophysical assays. A summary is provided in the table below.

ParameterValueMethodTargetCell LineReference
This compound IC50 4.7 µMNanoBRET Assay (Competition)NanoLuc-GRAMD1A-[1]
This compound IC50 6.4 µMNanoBRET Assay (Competition)GRAMD1A-NanoLuc-[1]
Bodipy-autogramin Kd 49 ± 12 nMFluorescence PolarizationGRAMD1A StART domain-[1]

Q4: Does this compound have any known off-target effects?

While this compound shows high selectivity for GRAMD1A over other StART domain-containing proteins like GRAMD1B and GRAMD1C, researchers should be aware of potential off-target effects.[1] For instance, some autophagy inhibitors have been shown to have off-target effects that are independent of their primary mechanism. While specific off-target effects of this compound are not extensively documented, it is good practice to include appropriate controls to validate that the observed phenotype is due to the inhibition of the intended target.

Troubleshooting Guide: Potential Artifacts in Microscopy with this compound

Issue 1: Reduced or Absent LC3 Puncta Not Correlating with Other Autophagy Markers

  • Potential Cause: this compound inhibits the early stages of autophagosome formation.[1][3] Therefore, a decrease in LC3 puncta is the expected outcome. However, if other markers of autophagy inhibition (e.g., p62 degradation) do not align, it could indicate an issue with the experimental setup.

  • Troubleshooting Steps:

    • Confirm Autophagy Induction: Ensure that autophagy is properly induced in your positive control group (e.g., using starvation or rapamycin).[1]

    • Titrate this compound Concentration: Use a concentration range to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.

    • Assess p62 Levels: Use western blotting to check for the accumulation of p62, a protein that is degraded during autophagy. Inhibition of autophagy by this compound should lead to p62 accumulation.[1]

    • Use Lysosomal Inhibitors: As a control, treat cells with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to block autophagosome degradation. This will cause an accumulation of autophagosomes and can help validate the autophagy flux in your system.[7]

Issue 2: Changes in Cell Morphology Unrelated to Autophagy

  • Potential Cause: Since this compound interferes with cholesterol transfer, it might induce changes in cellular membrane composition and morphology.[1][4] These changes could be misinterpreted as artifacts or off-target effects. For example, alterations in the plasma membrane or endoplasmic reticulum structure might occur.

  • Troubleshooting Steps:

    • High-Resolution Imaging: Employ high-resolution microscopy techniques to carefully examine cellular and organelle morphology in this compound treated cells compared to controls.

    • Membrane Staining: Use fluorescent dyes that stain specific organelles like the endoplasmic reticulum or Golgi apparatus to assess any morphological changes.

    • Control Compound: If available, use an inactive analog of this compound as a negative control to ensure the observed morphological changes are due to the specific inhibitory activity.[1]

    • Time-Lapse Imaging: Perform live-cell imaging to monitor the dynamics of morphological changes upon this compound addition.[8]

Issue 3: Non-specific Fluorescence or High Background

  • Potential Cause: This is a common issue in fluorescence microscopy and may not be directly caused by this compound, but can complicate the interpretation of results. Causes can include suboptimal antibody staining, autofluorescence, or issues with the imaging medium.[9][10]

  • Troubleshooting Steps:

    • Optimize Staining Protocol: If using immunofluorescence for LC3, optimize antibody concentrations and washing steps to reduce background.

    • Use Autofluorescence Quenching: Employ commercially available antifade reagents that also quench autofluorescence.

    • Image Acquisition Settings: Adjust microscope settings (e.g., laser power, exposure time, gain) to maximize signal-to-noise ratio.

    • Control for Autofluorescence: Image an unstained sample treated with this compound to assess its contribution to autofluorescence.

Experimental Protocols

Protocol 1: Quantification of Autophagosome Formation using Fluorescence Microscopy

This protocol is adapted from the methodology used in the initial identification of autogramins.[1]

  • Cell Culture and Treatment:

    • Plate MCF7 cells stably expressing EGFP-LC3 in a 96-well imaging plate.

    • Induce autophagy by either amino acid starvation (using Earle's Balanced Salt Solution - EBSS) or treatment with rapamycin (100 nM).

    • Treat cells with a dose-response range of this compound or vehicle control (DMSO).

    • Incubate for a predetermined time (e.g., 2-4 hours).

  • Image Acquisition:

    • Acquire images using an automated high-content microscope.

    • Capture images in the green channel (for EGFP-LC3) and a brightfield or phase-contrast channel for cell segmentation.

  • Image Analysis:

    • Use image analysis software to identify and segment individual cells.

    • Within each cell, quantify the number and area of EGFP-LC3 positive puncta.

    • Calculate the percentage of puncta remaining after this compound treatment compared to the vehicle control.

Signaling Pathways and Workflows

This compound Mechanism of Action

This compound inhibits autophagy by targeting the cholesterol transfer function of GRAMD1A, which is essential for the initiation of autophagosome formation.

Autogramin2_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Phagophore Phagophore GRAMD1A GRAMD1A Phagophore_Membrane Phagophore Membrane GRAMD1A->Phagophore_Membrane Transfers Cholesterol Cholesterol_ER Cholesterol Cholesterol_ER->GRAMD1A Autophagosome Autophagosome Formation Phagophore_Membrane->Autophagosome Leads to Autogramin2 This compound Autogramin2->GRAMD1A Competitively Binds to StART domain

Caption: this compound competitively inhibits cholesterol binding to the GRAMD1A StART domain.

Experimental Workflow for Identifying Autophagy Inhibition

A typical workflow to assess the effect of this compound on autophagy.

Experimental_Workflow A Cell Culture (e.g., EGFP-LC3 cells) B Induce Autophagy (Starvation or Rapamycin) A->B C Treat with this compound or Vehicle Control B->C D Fluorescence Microscopy (Image Acquisition) C->D F Western Blot (Assess p62 levels) C->F E Image Analysis (Quantify LC3 Puncta) D->E G Data Interpretation E->G F->G

Caption: Workflow for assessing this compound's effect on autophagy.

References

How to assess the purity and activity of a new batch of Autogramin-2.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the purity and activity of a new batch of Autogramin-2, a known inhibitor of autophagy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic sterol that functions as a potent inhibitor of autophagy.[1][2] It selectively targets the cholesterol-transfer protein GRAMD1A.[3][4][5] this compound acts by directly competing with cholesterol for binding to the StART domain of GRAMD1A, thereby inhibiting its cholesterol transfer activity.[3][4][5][6] This interference with cholesterol homeostasis at sites of autophagosome initiation disrupts their biogenesis.[3][5]

Below is a diagram illustrating the proposed signaling pathway of this compound.

Caption: this compound competes with cholesterol for binding to GRAMD1A, inhibiting autophagosome biogenesis.

Q2: How should I store and handle a new batch of this compound?

Proper storage and handling are critical for maintaining the stability and activity of this compound. For long-term storage, it is recommended to store the compound at -80°C for up to two years or at -20°C for up to one year.[1] When preparing stock solutions, if precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Purity Assessment

It is essential to verify the purity of a new batch of this compound before use in experiments. The following are standard methods for this assessment.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended techniques to confirm the purity and identity of this compound.

Data Presentation: Purity Analysis

ParameterMethodExpected Result (High Purity)Potential Issue (Low Purity)
PurityHPLC≥98% single peakMultiple peaks indicating impurities
Molecular WeightMass Spec (M+H)418.2Presence of unexpected mass peaks
Chemical Structure1H NMRSpectrum consistent with the known structure of this compoundUnexplained peaks or shifts

Experimental Workflow for Purity Assessment

Purity_Workflow Experimental workflow for assessing the purity of this compound. cluster_workflow Purity Assessment Workflow start New Batch of this compound hplc HPLC Analysis start->hplc ms Mass Spectrometry start->ms nmr NMR Spectroscopy start->nmr data_analysis Data Analysis and Comparison to Reference Standard hplc->data_analysis ms->data_analysis nmr->data_analysis decision Purity Acceptable? data_analysis->decision proceed Proceed with Activity Assays decision->proceed Yes contact_supplier Contact Supplier decision->contact_supplier No

Caption: Workflow for the purity assessment of a new this compound batch.

Experimental Protocols: Purity Assessment

High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a gradient of acetonitrile and water with 0.1% formic acid.

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Injection: Inject the sample onto a C18 reverse-phase HPLC column.

  • Detection: Use a UV detector to monitor the elution profile, typically at a wavelength where the compound has maximum absorbance.

  • Analysis: Integrate the peak areas to determine the purity of the compound.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.

  • Infusion/Injection: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with an HPLC system.

  • Ionization: Use an appropriate ionization method, such as electrospray ionization (ESI), to generate ions.

  • Detection: Detect the mass-to-charge ratio (m/z) of the ions. For this compound, expect a peak corresponding to the protonated molecule [M+H]+.

  • Analysis: Compare the observed m/z with the calculated molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d6).

  • Acquisition: Acquire a 1H NMR spectrum on a high-field NMR spectrometer.

  • Analysis: Process the spectrum and compare the chemical shifts, splitting patterns, and integration of the peaks with a reference spectrum of this compound to confirm its chemical structure.

Activity Assessment

Once the purity of the new batch is confirmed, its biological activity must be assessed. As this compound is an autophagy inhibitor, its activity can be determined by measuring its effect on autophagy induction.

Q4: How can I assess the biological activity of a new batch of this compound?

The activity of this compound can be assessed using cell-based autophagy assays. The most common methods involve monitoring the formation of autophagosomes (LC3 puncta) or the degradation of autophagy substrates like p62.

Data Presentation: Activity Analysis

AssayMetricExpected Result (Active Batch)Potential Issue (Inactive Batch)
LC3 Puncta AssayIC50~0.14-0.27 µM[1][2]Significantly higher or no measurable IC50
p62 Degradation Assayp62 levelsInhibition of p62 degradation upon autophagy inductionNo effect on p62 degradation
Experimental Protocols: Activity Assessment

LC3 Puncta Assay

  • Cell Culture: Plate cells stably expressing GFP-LC3 (e.g., MCF7 cells) in a multi-well plate.

  • Treatment: Treat the cells with a serial dilution of this compound for a predetermined time. Include positive (autophagy inducer like rapamycin or starvation) and negative (vehicle control) controls.

  • Autophagy Induction: Induce autophagy using an appropriate stimulus (e.g., rapamycin or amino acid starvation).

  • Fixation and Imaging: Fix the cells, and acquire images using a high-content imaging system or a fluorescence microscope.

  • Quantification: Quantify the number of GFP-LC3 puncta per cell.

  • Analysis: Plot the percentage of inhibition of puncta formation against the concentration of this compound to determine the IC50 value.

p62 Degradation Assay (Western Blot)

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or MCF7) and treat with this compound at various concentrations, followed by an autophagy inducer.

  • Cell Lysis: Lyse the cells and determine the total protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against p62 and a loading control (e.g., β-actin or GAPDH).

  • Detection and Analysis: Detect the protein bands and quantify their intensity. An active batch of this compound will prevent the degradation of p62 that is observed with the autophagy inducer alone.

Troubleshooting Guide

Q5: My new batch of this compound is not showing the expected activity. What should I do?

If you encounter issues with the activity of your new this compound batch, follow this troubleshooting guide.

Troubleshooting_Guide Troubleshooting guide for inactive this compound. cluster_troubleshooting Troubleshooting Inactive this compound start No or Low Activity Observed check_purity Was Purity Confirmed? start->check_purity assess_purity Assess Purity (HPLC, MS, NMR) check_purity->assess_purity No check_solubility Is the Compound Fully Dissolved? check_purity->check_solubility Yes assess_purity->check_solubility dissolution_protocol Follow Dissolution Protocol (Sonication/Heating) check_solubility->dissolution_protocol No check_assay Are Assay Controls Working? check_solubility->check_assay Yes dissolution_protocol->check_assay optimize_assay Optimize Assay Conditions check_assay->optimize_assay No contact_support Contact Technical Support check_assay->contact_support Yes optimize_assay->contact_support

References

Autogramin-2 Technical Support Center: Navigating Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Autogramin-2 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address and manage variability in experimental outcomes when using this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of autophagy.[1][2][3] It functions by targeting the cholesterol-transfer protein GRAMD1A (GRAM domain-containing protein 1A).[1][2][4] Specifically, this compound binds to the StART domain of GRAMD1A, competitively inhibiting the binding and transfer of cholesterol.[1][2][5] This disruption of cholesterol homeostasis at the site of autophagosome formation ultimately inhibits the biogenesis of autophagosomes, a critical step in the autophagy pathway.[1][4][6]

Q2: I observed an unexpected inhibitory effect on T-cell function. Is this a known off-target effect?

A2: Yes, this is a documented phenomenon. While initially identified as an autophagy inhibitor, this compound has been shown to inhibit T-cell adhesion and effector functions.[7] This is not a classical "off-target" effect in the sense of binding to an unrelated protein kinase, for instance, but rather a distinct mechanism of action in a different cellular context. At concentrations around 3.75 µM, this compound was found to inhibit LFA-1/integrin-dependent adhesion of T-cells.[7]

Q3: How does this compound inhibit T-cell function?

A3: this compound stimulates lipolysis in T-cells, leading to the release of free fatty acids and the formation of acyl-carnitine.[7] These molecules remodel the plasma membrane, which results in the displacement of the integrin LFA-1 from stabilizing lipid rafts. This displacement impairs T-cell adhesion and, consequently, their effector functions such as proliferation, cytokine production, and cytotoxicity.[7]

Q4: What is the recommended concentration range for using this compound?

A4: The effective concentration of this compound is context-dependent. For autophagy inhibition, IC50 values are in the nanomolar range. For T-cell related experiments, a higher concentration in the micromolar range has been reported to be effective. It is crucial to perform a dose-response experiment for your specific cell type and assay.

ApplicationCell LineReported Effective Concentration
Autophagy Inhibition (Starvation-induced)MCF7IC50 = 0.27 µM
Autophagy Inhibition (Rapamycin-induced)MCF7IC50 = 0.14 µM
T-cell Adhesion InhibitionJurkat T cells3.75 µM

Q5: Is this compound soluble and stable in culture media?

A5: this compound was developed to have favorable stability and solubility properties, especially when compared to its predecessor, Autogramin-1. It has been noted to have improved solubility, even at concentrations above 50 µM, making it suitable for a range of biophysical experiments.[6] However, as with any small molecule, it is recommended to prepare fresh dilutions from a stock solution for each experiment to ensure consistency.

Troubleshooting Guides

Issue 1: High variability in autophagy inhibition experiments.

Possible Cause 1: Inconsistent Autophagy Induction

  • Recommendation: Ensure your method of autophagy induction (e.g., starvation, rapamycin) is consistent across all wells and experiments. For starvation, use a balanced salt solution like Earle's Balanced Salt Solution (EBSS) and ensure complete removal of serum and amino acids. For chemical inducers like rapamycin, ensure accurate and consistent final concentrations.

Possible Cause 2: Cell Density

  • Recommendation: Cell confluency can significantly impact the cellular response to autophagy inducers and inhibitors. Seed cells at a consistent density and allow them to reach a similar confluency before starting the experiment.

Possible Cause 3: Purity and Integrity of this compound

  • Recommendation: Ensure the purity of your this compound compound. If degradation is suspected, it is advisable to use a fresh batch or re-purify the existing stock. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Issue 2: Lack of expected T-cell activation boost; instead, inhibition is observed.

Possible Cause 1: Concentration of this compound

  • Recommendation: The inhibitory effect on T-cells is observed at micromolar concentrations (e.g., 3.75 µM).[7] If you are aiming to study the effects on autophagy in T-cells, you may need to use a much lower concentration, in the nanomolar range. A thorough dose-response study is critical to delineate the two different effects.

Possible Cause 2: Assay-specific effects

  • Recommendation: The inhibitory effect is linked to the disruption of LFA-1 dependent adhesion.[7] Assays that are highly dependent on stable cell-cell contacts (e.g., co-culture killing assays, immunological synapse formation) will be more sensitive to this effect. Consider using assays that are less dependent on adhesion if you are focused on other aspects of T-cell function.

Possible Cause 3: Cell-type specific responses

  • Recommendation: The published T-cell data was generated using Jurkat T-cells and PHA blasts.[7] Different T-cell subsets or cell lines may exhibit varying sensitivity to this compound's effects on the plasma membrane. It is important to characterize the response in your specific T-cell model.

Experimental Protocols

Key Experiment 1: Autophagy Induction and Inhibition Assay in MCF7 cells
  • Cell Seeding: Seed MCF7 cells stably expressing EGFP-LC3 in a 96-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Autophagy Induction:

    • Starvation: Wash cells with PBS and replace the growth medium with Earle's Balanced Salt Solution (EBSS).

    • Chemical Induction: Replace the growth medium with fresh medium containing rapamycin (e.g., 100 nM).

  • This compound Treatment: Add this compound at various concentrations to the induction medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 2-4 hours).

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the formation of EGFP-LC3 puncta (autophagosomes) per cell. A significant reduction in the number of puncta in this compound treated cells compared to the induction control indicates autophagy inhibition.

Key Experiment 2: T-cell Adhesion Assay
  • Plate Coating: Coat a 96-well plate with an LFA-1 ligand, such as ICAM-1.

  • Cell Labeling: Label Jurkat T-cells with a fluorescent dye (e.g., Calcein-AM).

  • This compound Pre-treatment: Incubate the labeled T-cells with varying concentrations of this compound or vehicle control for 30 minutes.

  • Adhesion: Add the pre-treated T-cells to the ICAM-1 coated wells and incubate for a specified time (e.g., 30-60 minutes) to allow for adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence intensity in each well using a plate reader. A decrease in fluorescence in this compound treated wells indicates inhibition of adhesion.

Visualizations

Autogramin2_Autophagy_Inhibition cluster_0 Autophagy Induction cluster_1 Cholesterol Transport Starvation Starvation ULK1 Complex ULK1 Complex Starvation->ULK1 Complex Rapamycin Rapamycin mTORC1 mTORC1 Rapamycin->mTORC1 inhibits mTORC1->ULK1 Complex inhibits PI3K Complex PI3K Complex ULK1 Complex->PI3K Complex activates Phagophore Phagophore PI3K Complex->Phagophore promotes Autophagosome Autophagosome Phagophore->Autophagosome matures to Cholesterol Cholesterol GRAMD1A_StART GRAMD1A (StART domain) Cholesterol->GRAMD1A_StART binds GRAMD1A_StART->Phagophore delivers cholesterol This compound This compound This compound->GRAMD1A_StART competitively inhibits

Caption: this compound inhibits autophagy by blocking cholesterol transport.

Autogramin2_TCell_Inhibition cluster_tcell T-Cell Plasma Membrane Lipid_Raft Lipid Raft LFA1 LFA-1 LFA1->Lipid_Raft localized in Adhesion_Inhibition T-Cell Adhesion Inhibited LFA1->Adhesion_Inhibition leads to This compound This compound Lipolysis Lipolysis This compound->Lipolysis stimulates Membrane_Remodeling Plasma Membrane Remodeling Lipolysis->Membrane_Remodeling causes Membrane_Remodeling->LFA1 expels

Caption: this compound inhibits T-cell adhesion via membrane remodeling.

Troubleshooting_Workflow cluster_exp Experimental Observation cluster_q Initial Questions cluster_autophagy Autophagy Troubleshooting cluster_tcell T-Cell Troubleshooting Variability High Variability in Experimental Outcomes Assay_Type What is the assay? (Autophagy vs. T-Cell Function) Variability->Assay_Type Concentration What is the this compound concentration? Assay_Type->Concentration Autophagy T_Dose Perform Dose-Response (nM vs µM range) Assay_Type->T_Dose T-Cell A_Induction Check Autophagy Induction Consistency Concentration->A_Induction nM range Concentration->T_Dose µM range A_Density Verify Cell Density A_Induction->A_Density A_Compound Confirm Compound Integrity A_Density->A_Compound T_Adhesion Consider Assay's Adhesion Dependence T_Dose->T_Adhesion T_CellType Evaluate Cell-Type Specificity T_Adhesion->T_CellType

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

Autogramin-2: A Potent and Selective Inhibitor of the Cholesterol Transfer Protein GRAMD1A

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Autogramin-2's inhibitory effects on GRAMD1A, providing experimental validation and a guide for researchers in cell biology and drug discovery.

This compound has emerged as a valuable chemical tool for investigating the cellular roles of GRAMD1A, a GRAM domain-containing protein 1A, which is critically involved in cholesterol transport and autophagy. This guide provides a comprehensive comparison of this compound's inhibitory performance against its target, GRAMD1A, and its paralogs, supported by experimental data and detailed protocols. The findings underscore the selectivity and efficacy of this compound, establishing it as a superior probe for dissecting GRAMD1A-mediated biological pathways.

Comparative Inhibitory Activity

This compound demonstrates a high degree of selectivity for GRAMD1A over its closely related paralogs, GRAMD1B and GRAMD1C. This selectivity is crucial for attributing specific cellular effects to the inhibition of GRAMD1A. The following table summarizes the binding affinities and inhibitory concentrations of this compound, highlighting its preferential interaction with GRAMD1A.

Target ProteinBinding Affinity (Kd)IC50Key Findings
GRAMD1A 49 ± 12 nM (for the StART domain)[1]349 ± 51 nM (in a competition assay)[2]This compound binds with high affinity to the StART domain of GRAMD1A, effectively competing with cholesterol binding and inhibiting its transfer.[1][3][4]
GRAMD1B ~200-fold lower affinity than for GRAMD1A[1]Not significantly inhibited by this compound[1]This compound displays significantly weaker binding to GRAMD1B, indicating high selectivity.
GRAMD1C ~580-fold lower affinity than for GRAMD1A[1]Minor inhibition observed at higher concentrations[1]The inhibitory effect on GRAMD1C is substantially less potent compared to GRAMD1A, further confirming the selectivity of this compound.
Other Sterol-Binding Proteins (STARD1, STARD3, LXR-β, SCP-2) Almost three orders of magnitude lower affinity than for GRAMD1A[1]Not reportedThis compound shows excellent selectivity against other known sterol-binding proteins.

Mechanism of Action: Competitive Inhibition of Cholesterol Binding

This compound functions by directly competing with cholesterol for binding to the StART (Steroidogenic Acute Regulatory protein-related lipid transfer) domain of GRAMD1A.[1][3][4][5] This competitive inhibition prevents GRAMD1A from carrying out its primary function of transferring cholesterol from the plasma membrane to the endoplasmic reticulum.[6] The disruption of this cholesterol transport process has been shown to be a key factor in the inhibition of autophagosome biogenesis.[1][4][7]

This compound Mechanism of Action cluster_0 GRAMD1A-mediated Cholesterol Transport cluster_1 Inhibition by this compound PM Plasma Membrane (High Cholesterol) GRAMD1A GRAMD1A PM->GRAMD1A Binds at PM ER Endoplasmic Reticulum GRAMD1A->ER Transports Cholesterol to ER Cholesterol Cholesterol Cholesterol->GRAMD1A Binds to StART domain Autogramin2 This compound Inhibited_GRAMD1A GRAMD1A (Inhibited) Cholesterol transport blocked Autogramin2->Inhibited_GRAMD1A Competitively binds to StART domain

This compound competitively inhibits GRAMD1A.

Experimental Validation Protocols

The inhibitory effect of this compound on GRAMD1A has been validated through several key experiments. Detailed methodologies for these assays are provided below to enable replication and further investigation.

Fluorescence Polarization Assay for Binding Affinity

This assay quantitatively measures the binding affinity of this compound to the StART domain of GRAMD1A.

Principle: A fluorescently labeled Autogramin analogue (e.g., Bodipy-autogramin) is used as a tracer. When the tracer binds to the larger GRAMD1A protein, its tumbling rate in solution decreases, leading to an increase in the polarization of the emitted fluorescent light.

Protocol:

  • Reagents: Purified recombinant StART domains of GRAMD1A, GRAMD1B, and GRAMD1C; Bodipy-labeled Autogramin analogue; assay buffer (e.g., PBS with 0.01% Tween-20).

  • Procedure: a. Prepare a serial dilution of the purified StART domain proteins in the assay buffer. b. Add a constant, low concentration of the Bodipy-autogramin tracer to each dilution. c. Incubate the mixture at room temperature for 30 minutes to reach binding equilibrium. d. Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the protein concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).[1]

Fluorescence Polarization Assay Workflow start Start reagents Prepare Serial Dilution of GRAMD1A StART Domain start->reagents tracer Add Constant Concentration of Bodipy-Autogramin Tracer reagents->tracer incubation Incubate at RT for 30 min tracer->incubation measurement Measure Fluorescence Polarization incubation->measurement analysis Plot Data and Calculate Kd measurement->analysis end End analysis->end

Workflow for determining binding affinity.
Competitive Pull-Down Assay

This assay demonstrates that this compound directly competes with a known ligand for binding to GRAMD1A.

Principle: An immobilized form of a GRAMD1A-binding molecule is used to "pull down" GRAMD1A from a cell lysate. The ability of free this compound to compete with this interaction and reduce the amount of pulled-down GRAMD1A is then assessed.

Protocol:

  • Reagents: Cell lysate containing GRAMD1A; immobilized Autogramin-based probe (e.g., linked to beads); free this compound; wash buffer; elution buffer; SDS-PAGE reagents; anti-GRAMD1A antibody.

  • Procedure: a. Incubate the cell lysate with the immobilized probe in the presence of increasing concentrations of free this compound. b. As a control, incubate the lysate with the immobilized probe and a vehicle control. c. Wash the beads to remove non-specifically bound proteins. d. Elute the bound proteins from the beads. e. Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-GRAMD1A antibody.

  • Data Analysis: A dose-dependent decrease in the amount of GRAMD1A pulled down in the presence of free this compound confirms competitive binding.[1]

In Vitro Cholesterol Transfer Assay

This assay directly measures the ability of this compound to inhibit the cholesterol transfer activity of GRAMD1A.

Principle: This assay utilizes donor liposomes containing a fluorescent cholesterol analogue (e.g., 23-Bodipy-cholesterol) and a quencher. When the fluorescent cholesterol is transferred by GRAMD1A to acceptor liposomes lacking the quencher, a FRET (Förster Resonance Energy Transfer) signal decreases, which can be measured.

Protocol:

  • Reagents: Purified recombinant GRAMD1A StART domain; donor liposomes containing a fluorescent cholesterol analogue and a quencher; acceptor liposomes; this compound; assay buffer.

  • Procedure: a. Mix the donor and acceptor liposomes in the assay buffer. b. Add the purified GRAMD1A StART domain to initiate cholesterol transfer. c. In a parallel reaction, pre-incubate the GRAMD1A StART domain with this compound before adding it to the liposome mixture. d. Monitor the change in FRET signal over time using a fluorometer.

  • Data Analysis: A reduction in the rate of FRET signal decrease in the presence of this compound indicates inhibition of cholesterol transfer.[1]

Signaling Pathway Implication: Autophagy Regulation

GRAMD1A plays a crucial role in the initiation of autophagy, a cellular process for degrading and recycling damaged components. By inhibiting GRAMD1A's cholesterol transfer function, this compound effectively blocks autophagosome biogenesis.[1][2][4] This makes this compound a powerful tool for studying the intricate relationship between cholesterol homeostasis and autophagy.

GRAMD1A's Role in Autophagy Starvation Starvation/ mTORC1 Inhibition GRAMD1A_recruitment GRAMD1A Recruitment to Autophagosome Initiation Site Starvation->GRAMD1A_recruitment Cholesterol_transfer Cholesterol Transfer by GRAMD1A GRAMD1A_recruitment->Cholesterol_transfer Autophagosome_biogenesis Autophagosome Biogenesis Cholesterol_transfer->Autophagosome_biogenesis Autophagy Autophagy Autophagosome_biogenesis->Autophagy Autogramin2 This compound Autogramin2->Cholesterol_transfer Inhibits

Inhibition of GRAMD1A by this compound disrupts autophagy.

References

Comparing the efficacy of Autogramin-2 with other autophagy inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Autophagy, a fundamental cellular process for degrading and recycling cellular components, is implicated in a wide array of physiological and pathological states. This has led to the development of numerous small molecules that can modulate this pathway, offering powerful tools for research and potential therapeutic avenues. This guide provides a detailed comparison of Autogramin-2, a novel early-stage autophagy inhibitor, with other widely used autophagy inhibitors, focusing on their mechanisms of action, stages of inhibition, and the experimental methods used to assess their efficacy.

Mechanism of Action and Efficacy: A Comparative Overview

Autophagy is a multi-step process that can be broadly divided into initiation, nucleation, elongation, and fusion/degradation. Autophagy inhibitors can be classified based on the stage at which they interfere with this pathway. This compound acts at the earliest stage, while other common inhibitors like 3-Methyladenine (3-MA), Chloroquine, and Bafilomycin A1 target different steps. A detailed comparison is presented in Table 1.

Inhibitor Target Stage of Inhibition Mechanism of Action Reported IC50 Key Considerations
This compound GRAMD1AInitiationInhibits the cholesterol transfer activity of GRAMD1A, a protein essential for the initiation of autophagosome formation.[1]Varies by cell line and conditions.A highly specific early-stage inhibitor; its novelty means fewer comparative studies are available.
3-Methyladenine (3-MA) Class III PI3K (Vps34) and Class I PI3KInitiation/NucleationPrimarily inhibits the activity of Vps34, a key component of the PI3K complex required for autophagosome nucleation. It also has a more sustained inhibitory effect on Class I PI3K.[2]1.21 mM (in a screen of 3-MA derivatives)[3]Has a dual and context-dependent role; can sometimes promote autophagy under nutrient-rich conditions due to its effect on Class I PI3K. Poor solubility.[2]
Chloroquine LysosomeFusion/DegradationA lysosomotropic agent that accumulates in lysosomes, raising their pH and impairing the fusion of autophagosomes with lysosomes.[4][5][6]Varies widely depending on the cell line and assay (e.g., 5.1–57.5 nM to 78.0–271.2 nM in different P. falciparum strains).[7]FDA-approved for other indications. Its effects are not limited to autophagy and can impact overall lysosomal function.[8]
Bafilomycin A1 V-H+-ATPaseFusion/DegradationA specific inhibitor of the vacuolar H+-ATPase (V-ATPase), which is responsible for acidifying lysosomes. This prevents the activation of lysosomal hydrolases and can also impair autophagosome-lysosome fusion.[9][10][11][12][13]Not consistently reported for autophagy inhibition in a comparative context.A potent and widely used late-stage inhibitor. Its inhibition of V-ATPase can have broader effects on cellular processes dependent on organellar acidification.

Key Signaling Pathways in Autophagy Regulation

The process of autophagy is tightly regulated by a complex network of signaling pathways. The PI3K/Akt/mTOR and ULK1 pathways are central to this regulation.

PI3K/Akt/mTOR Pathway

This pathway is a major negative regulator of autophagy. Under nutrient-rich conditions, activation of Class I PI3K leads to the activation of Akt, which in turn activates mTORC1. Activated mTORC1 phosphorylates and inhibits the ULK1 complex, thereby suppressing autophagy initiation. Inhibitors like 3-MA can affect this pathway.

PI3K_Akt_mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K_I Class I PI3K RTK->PI3K_I PIP3 PIP3 PI3K_I->PIP3 ATP->ADP PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex Autophagy Autophagy ULK1_complex->Autophagy Inhibitor_3MA 3-Methyladenine Inhibitor_3MA->PI3K_I

PI3K/Akt/mTOR pathway negatively regulating autophagy.
ULK1 Signaling Pathway

The ULK1 complex is a central hub for autophagy initiation.[14][15][16][17] Upon nutrient starvation or mTORC1 inhibition, the ULK1 complex is activated. It then phosphorylates downstream targets, including components of the Vps34 complex, to initiate the formation of the autophagosome.

ULK1_Signaling_Pathway Nutrient_Starvation Nutrient Starvation mTORC1 mTORC1 Nutrient_Starvation->mTORC1 ULK1_complex ULK1 Complex (ULK1, ATG13, FIP200, ATG101) mTORC1->ULK1_complex Vps34_complex Vps34 Complex (Vps34, Beclin-1, Vps15, ATG14L) ULK1_complex->Vps34_complex Phosphorylation Autophagosome_Formation Autophagosome Formation Vps34_complex->Autophagosome_Formation

ULK1 complex as a key initiator of autophagy.

Experimental Protocols for Assessing Autophagy Inhibition

The efficacy of autophagy inhibitors is typically assessed by measuring the "autophagic flux," which represents the entire process of autophagy from autophagosome formation to degradation. Key experimental techniques include monitoring the levels of LC3-II and p62/SQSTM1 proteins.

General Experimental Workflow

A typical experiment to assess the effect of an inhibitor on autophagy involves treating cells with the inhibitor in the presence or absence of an autophagy inducer (e.g., starvation) and a late-stage inhibitor (to block degradation and allow accumulation of autophagosomes).

Experimental_Workflow Start Cell Culture Treatment Treatment Groups: 1. Control 2. Autophagy Inducer (e.g., Starvation) 3. Inhibitor (e.g., this compound) 4. Inducer + Inhibitor Start->Treatment Incubation Incubation Treatment->Incubation Lysate_Prep Cell Lysis & Protein Quantification Incubation->Lysate_Prep Analysis Analysis Lysate_Prep->Analysis WB Western Blot (LC3, p62) Analysis->WB Microscopy Fluorescence Microscopy (Tandem fluorescent LC3) Analysis->Microscopy End Data Interpretation WB->End Microscopy->End

A generalized workflow for studying autophagy inhibitors.
LC3 Turnover Assay by Western Blotting

This is the most common method to measure autophagic flux. It relies on detecting the conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio or total LC3-II levels, especially in the presence of a late-stage inhibitor, indicates an increase in autophagosome formation.

Protocol:

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with the desired concentrations of this compound or other inhibitors, with or without an autophagy inducer (e.g., Earle's Balanced Salt Solution for starvation) for the desired time. A control group treated with a late-stage inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the last 2-4 hours of the experiment should be included to block LC3-II degradation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-PAGE gel to resolve LC3-I and LC3-II bands.[18]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against LC3 (e.g., rabbit anti-LC3B) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize LC3-II band intensity to a loading control like β-actin or GAPDH.

p62/SQSTM1 Degradation Assay by Western Blotting

p62 is a cargo receptor that is incorporated into autophagosomes and subsequently degraded upon fusion with lysosomes. Therefore, a decrease in p62 levels indicates an active autophagic flux. Conversely, inhibition of autophagy leads to the accumulation of p62.[19][20]

Protocol:

The protocol is similar to the LC3 turnover assay. The primary antibody used will be against p62/SQSTM1. The same lysates can be used to probe for both LC3 and p62.

Tandem Fluorescent-Tagged LC3 (tfLC3) Assay

This method utilizes a plasmid expressing LC3 fused to two fluorescent proteins with different pH sensitivities, typically mCherry (acid-stable) and GFP (acid-sensitive).[21][22][23][24] In neutral autophagosomes, both fluorophores emit a signal (yellow puncta). Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mCherry signal persists (red puncta). This allows for the differentiation between autophagosomes and autolysosomes, providing a more dynamic measure of autophagic flux.

Protocol:

  • Cell Transfection and Treatment: Transfect cells with the tfLC3 plasmid and allow for expression (typically 24-48 hours). Treat the cells as described in the LC3 turnover assay.

  • Fluorescence Microscopy:

    • Fix the cells with 4% paraformaldehyde.

    • Mount the coverslips onto microscope slides.

    • Image the cells using a confocal or fluorescence microscope with appropriate filters for GFP and mCherry.

  • Image Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. A decrease in the ratio of red to yellow puncta upon treatment with an inhibitor suggests a blockage in autophagosome-lysosome fusion.

Conclusion

This compound represents a valuable addition to the toolkit of autophagy researchers, offering a specific means to inhibit the earliest stages of autophagosome formation. Its mechanism, targeting the cholesterol transfer protein GRAMD1A, is distinct from other commonly used inhibitors like 3-MA, Chloroquine, and Bafilomycin A1, which target later stages of the pathway. Understanding the specific mechanisms and stages of inhibition of these compounds is crucial for the accurate interpretation of experimental results and for the rational design of therapeutic strategies that modulate autophagy. The experimental protocols outlined in this guide provide a framework for the robust assessment of the efficacy of these and other autophagy inhibitors.

References

Autogramin-2 Versus Autogramin-1: A Comparative Analysis of Novel Autophagy Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two potent aminothiazole-based inhibitors of autophagy, Autogramin-1 and Autogramin-2, reveals a shared mechanism of action targeting the cholesterol transfer protein GRAMD1A. While both compounds effectively block autophagosome biogenesis, key differences in their physicochemical properties and reported bioactivities position them for distinct applications in cellular research and drug development.

Autogramin-1 and this compound are novel small molecule inhibitors of autophagy identified through a high-content phenotypic screen for compounds that reduce the formation of autophagosomes.[1][2] Both molecules belong to a class of aminothiazoles and have been shown to selectively target the StAR-related lipid transfer (StART) domain of the GRAM domain-containing protein 1A (GRAMD1A).[1][2] By competitively inhibiting the binding of cholesterol to GRAMD1A, Autogramin-1 and this compound disrupt the cholesterol transfer activity of this protein, a process essential for the early stages of autophagosome formation.[3][4] This guide provides a comparative overview of Autogramin-1 and this compound, summarizing their performance based on available experimental data and detailing the methodologies used for their characterization.

Quantitative Performance and Physicochemical Properties

While both autogramins exhibit potent inhibition of autophagy, available data suggests differences in their potency and physical characteristics. This compound has been more extensively characterized in terms of its inhibitory concentration and has been noted for its improved solubility, a key advantage for in vitro and potential in vivo studies.[3]

FeatureAutogramin-1This compoundReference
Autophagy Inhibition (Starvation-induced) IC50 in the nanomolar range (class-specific)IC50 = 0.27 µM[3]
Autophagy Inhibition (Rapamycin-induced) Not explicitly reportedIC50 = 0.14 µM[3]
Solubility Favorable stability and solubilityImproved solubility, suitable for biophysical experiments at concentrations >50 µM[3]
Target Binding (GRAMD1A StART domain) Competes with a positive pull-down probeDisplaces Bodipy-autogramin tracer with an IC50 of 4.7 µM (N-terminal NanoLuc fusion) and 6.4 µM (C-terminal NanoLuc fusion) in a NanoBRET assay. A Bodipy-labeled autogramin analogue binds with a Kd of 49 ± 12 nM.[3][5]
Selectivity No binding to GRAMD1B observed; weak, competitive binding to GRAMD1C.Stabilizes GRAMD1A and to a lesser extent GRAMD1C, but not GRAMD1B, in thermal shift assays. A Bodipy-labeled autogramin analogue shows 200- and 580-fold higher Kd for GRAMD1B and GRAMD1C respectively, compared to GRAMD1A.[3]

Mechanism of Action: Targeting GRAMD1A-Mediated Cholesterol Transfer

Autogramin-1 and this compound share a common mechanism of action centered on the inhibition of GRAMD1A. This protein is recruited to sites of autophagosome initiation and is believed to play a crucial role in supplying cholesterol for the biogenesis of the autophagosomal membrane. By binding to the StART domain of GRAMD1A, the autogramins prevent the transfer of cholesterol, thereby halting the formation of autophagosomes at an early stage. This targeted inhibition downstream of the mTORC1 signaling pathway provides a specific tool for dissecting the role of cholesterol in autophagy.[2][3]

cluster_cytosol Cytosol Autogramin1 Autogramin-1 GRAMD1A GRAMD1A (StART Domain) Autogramin1->GRAMD1A Inhibition Autogramin2 This compound Autogramin2->GRAMD1A Inhibition Autophagosome_Initiation Autophagosome Initiation Site GRAMD1A->Autophagosome_Initiation Cholesterol Transfer Cholesterol Cholesterol Cholesterol->GRAMD1A Binding Autophagosome_Biogenesis Autophagosome Biogenesis Autophagosome_Initiation->Autophagosome_Biogenesis Autophagy Autophagy Autophagosome_Biogenesis->Autophagy

Caption: Mechanism of action for Autogramin-1 and this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of Autogramin-1 and this compound.

High-Content Screening for Autophagy Inhibition using MCF7-EGFP-LC3 Cells

This assay quantifies the inhibition of autophagosome formation by measuring the reduction in EGFP-LC3 puncta in response to compound treatment.

  • Cell Culture: MCF-7 cells stably expressing EGFP-LC3 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.

  • Assay Preparation: Cells are seeded into 384-well plates and allowed to adhere overnight.

  • Induction of Autophagy: Autophagy is induced by replacing the growth medium with either Earle's Balanced Salt Solution (EBSS) to induce starvation or medium containing rapamycin (100 nM) to inhibit mTORC1. Chloroquine is added to block lysosomal degradation of autophagosomes, leading to the accumulation of EGFP-LC3 puncta.

  • Compound Treatment: Autogramin-1 or this compound is added at various concentrations to the assay wells.

  • Incubation: The plates are incubated for a defined period (e.g., 4 hours) to allow for autophagosome formation and compound activity.

  • Imaging: The cells are fixed with 4% paraformaldehyde and nuclei are stained with Hoechst 33342. Images are acquired using an automated high-content imaging system.

  • Image Analysis: The number and intensity of EGFP-LC3 puncta per cell are quantified using image analysis software. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

start Start: MCF7-EGFP-LC3 cells seed Seed cells in 384-well plates start->seed induce Induce Autophagy (Starvation or Rapamycin) + Chloroquine seed->induce treat Add Autogramin-1/2 induce->treat incubate Incubate treat->incubate fix_stain Fix and Stain Nuclei incubate->fix_stain image High-Content Imaging fix_stain->image analyze Image Analysis: Quantify EGFP-LC3 Puncta image->analyze end End: Determine IC50 analyze->end

Caption: Workflow for high-content screening of autophagy inhibitors.
Western Blot Analysis of LC3 Lipidation and p62 Degradation

This biochemical assay assesses the effect of autogramins on the conversion of LC3-I to LC3-II and the degradation of the autophagy substrate p62.

  • Cell Culture and Treatment: MCF-7 cells are cultured and treated with Autogramin-1 or this compound as described in the high-content screening protocol, with autophagy induced by starvation or rapamycin.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) and then incubated with primary antibodies against LC3 and p62. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software. A decrease in the LC3-II/LC3-I ratio and an accumulation of p62 indicate inhibition of autophagy.

Conclusion

Autogramin-1 and this compound are valuable research tools for investigating the role of cholesterol in autophagy. Both compounds effectively inhibit autophagy by targeting GRAMD1A. This compound's enhanced solubility and well-defined IC50 values make it a particularly attractive candidate for a wide range of in vitro studies, including biophysical and structural analyses. In contrast, Autogramin-1, while also a potent inhibitor, has been characterized with less quantitative detail in the public domain. The choice between these two inhibitors will likely depend on the specific experimental requirements, with this compound being preferable for studies demanding high compound concentrations and precise dose-response characterization. Further comparative studies are warranted to fully elucidate the subtle differences in their biological activity and potential therapeutic applications.

References

Autogramin-2: A Comparative Analysis of its Dual Roles in Autophagy and T-Cell Function Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Autogramin-2's effects with alternative compounds, supported by experimental data and detailed protocols. This compound, a synthetic sterol, has emerged as a potent modulator of fundamental cellular processes, exhibiting distinct mechanisms of action in autophagy and T-cell function. This guide delves into the cross-validation of its effects in various cell types, offering a comparative analysis with other known inhibitors.

This compound primarily functions as an inhibitor of autophagy by selectively targeting the cholesterol-transfer protein GRAMD1A (GRAM Domain Containing 1A).[1][2][3] This interaction competitively blocks the binding of cholesterol to the StART (Steroidogenic Acute Regulatory protein-related lipid transfer) domain of GRAMD1A, thereby impeding the biogenesis of autophagosomes.[1][2][3] In a distinct cellular context, this compound has been shown to inhibit T-cell adhesion and effector functions. This is achieved by stimulating lipolysis, which leads to a remodeling of the plasma membrane and the subsequent expulsion of the integrin LFA-1 (Lymphocyte Function-associated Antigen 1) from stabilizing lipid rafts.

Comparative Analysis of Autophagy Inhibition

This compound and its analog, Autogramin-1, have demonstrated potent inhibition of autophagy in various cell lines. Their primary mechanism of action through GRAMD1A inhibition sets them apart from other commonly used autophagy inhibitors that target different stages of the autophagy pathway.

CompoundTargetMechanism of ActionCell TypeIC50 (µM)Reference
This compound GRAMD1AInhibits cholesterol binding to the StART domain, disrupting autophagosome biogenesis.MCF-7 (starvation-induced)0.27[2]
MCF-7 (rapamycin-induced)0.14[2]
HeLaCompetition IC50 = 4.7-6.4 µM (NanoBRET assay)[4]
Autogramin-1 GRAMD1ASimilar to this compound.MCF-7 (starvation-induced)Not explicitly stated, but potent in the nanomolar range.[4][5]
3-Methyladenine (3-MA) Class III PI3KInhibits the formation of autophagosomes.SET2-[6]
Wortmannin PI3KInhibits PI3K activity, blocking autophagosome formation.--
Bafilomycin A1 V-ATPasePrevents the fusion of autophagosomes with lysosomes by inhibiting vacuolar H+-ATPase.Cerebellar Granule NeuronsInduces LC3-II accumulation at ≥10 nM[7][8]
Chloroquine Lysosomal pHRaises lysosomal pH, thereby inhibiting the activity of lysosomal hydrolases and blocking the degradation of autophagosomes.Cerebellar Granule NeuronsInduces LC3-II accumulation[7][8]

Cross-Validation of this compound's Effects on T-Cell Adhesion

Beyond its role in autophagy, this compound has a significant impact on T-cell function. It has been shown to inhibit LFA-1/ICAM-1 (Intercellular Adhesion Molecule 1) dependent T-cell adhesion. This effect is crucial for modulating immune responses.

Cell TypeTreatmentEffect on AdhesionQuantitative DataReference
Jurkat T-cellsThis compoundInhibition of adhesion to ICAM-1.Specific quantitative data on the percentage of inhibition or IC50 for adhesion is not yet available in the reviewed literature.

Experimental Protocols

Autophagy Inhibition Assay (LC3 Puncta Formation)

This protocol is used to visualize and quantify the formation of autophagosomes, which are characteristic structures of autophagy.

  • Cell Culture and Treatment: Plate cells (e.g., MCF-7, HeLa) on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with this compound or other autophagy inhibitors at various concentrations for a specified duration (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO) and a positive control for autophagy induction (e.g., starvation or rapamycin treatment).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against LC3B overnight at 4°C.

    • Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of LC3 puncta (fluorescent dots) per cell using image analysis software (e.g., ImageJ). An increase in the number of LC3 puncta indicates an accumulation of autophagosomes.

T-Cell Adhesion Assay

This assay measures the ability of T-cells to adhere to a layer of ICAM-1, a key interaction in the immune response.

  • Plate Coating: Coat the wells of a 96-well plate with recombinant human ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS to remove unbound ICAM-1.

  • Cell Preparation and Treatment:

    • Label Jurkat T-cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.

    • Resuspend the labeled cells in assay buffer (e.g., RPMI 1640 with 1% BSA).

    • Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes) at 37°C.

  • Adhesion:

    • Add the treated T-cells to the ICAM-1 coated wells and incubate for 30-60 minutes at 37°C to allow for adhesion.

  • Washing and Quantification:

    • Gently wash the wells with pre-warmed PBS to remove non-adherent cells.

    • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. The fluorescence intensity is proportional to the number of adherent cells.

Signaling Pathways and Experimental Workflows

To visualize the complex cellular processes influenced by this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.

Autophagy_Inhibition_by_Autogramin_2 cluster_membrane Autophagosome Formation This compound This compound GRAMD1A GRAMD1A This compound->GRAMD1A inhibits StART_Domain StART Domain Cholesterol Cholesterol Cholesterol->StART_Domain binds Autophagosome Autophagosome StART_Domain->Autophagosome promotes biogenesis T_Cell_Adhesion_Inhibition cluster_tcell T-Cell This compound This compound Lipolysis Lipolysis This compound->Lipolysis stimulates Plasma_Membrane Plasma Membrane Remodeling Lipolysis->Plasma_Membrane LFA1 LFA-1 Plasma_Membrane->LFA1 expels from Lipid_Rafts Lipid Rafts Adhesion T-Cell Adhesion LFA1->Adhesion mediates LC3_Puncta_Workflow cluster_workflow LC3 Puncta Formation Assay Workflow A Cell Seeding & Treatment B Fixation & Permeabilization A->B C Immunostaining (anti-LC3B) B->C D Fluorescence Microscopy C->D E Image Analysis (Puncta Quantification) D->E T_Cell_Adhesion_Workflow cluster_workflow T-Cell Adhesion Assay Workflow A ICAM-1 Coating of Plate B T-Cell Labeling & Treatment A->B C Incubation for Adhesion B->C D Washing of Non-adherent Cells C->D E Fluorescence Quantification D->E

References

Genetic Knockdown of GRAMD1A Confirms Autogramin-2's Mechanism in Regulating Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The burgeoning field of autophagy research has identified the crucial role of lipid metabolism in the formation of autophagosomes. A key player in this process is the GRAM Domain Containing 1A (GRAMD1A) protein, a cholesterol transporter at the endoplasmic reticulum (ER)-plasma membrane contact sites. The small molecule Autogramin-2 has been identified as a potent inhibitor of autophagy. This guide provides a comparative analysis of genetic knockdown of GRAMD1A and pharmacological inhibition with this compound, offering researchers a clear understanding of the experimental evidence confirming this compound's mechanism of action.

Unveiling the Mechanism: GRAMD1A as the Target of this compound

This compound was identified through high-content phenotypic screening as an inhibitor of autophagy.[1][2][3][4][5] Subsequent research pinpointed GRAMD1A as its direct target.[1][2][3][4][5] this compound selectively binds to the StART (steroidogenic acute regulatory protein-related lipid transfer) domain of GRAMD1A, the very domain responsible for cholesterol transport.[1][2][6][7] This binding is competitive with cholesterol, effectively blocking the protein's ability to transfer cholesterol.[1][7] The inhibition of GRAMD1A's cholesterol transfer activity is sufficient to halt the biogenesis of autophagosomes, highlighting the critical role of cholesterol mobilization in the early stages of autophagy.[1][2][5]

Genetic Knockdown Provides Definitive Confirmation

To validate that the autophagy-inhibiting effects of this compound are indeed mediated through GRAMD1A, genetic knockdown experiments using small interfering RNA (siRNA) have been instrumental. These experiments demonstrate that reducing the cellular levels of GRAMD1A protein phenocopies the effects of this compound treatment, leading to a significant reduction in autophagosome formation.[1]

Comparative Data: Genetic Knockdown vs. Pharmacological Inhibition

The following table summarizes the quantitative data from key experiments comparing the effects of GRAMD1A knockdown and this compound treatment on autophagy.

Parameter GRAMD1A Knockdown (siRNA) This compound Treatment Alternative Methods/Controls Reference
LC3 Puncta Formation Robust inhibition after 24h, effect reversed after 72hPotent inhibition of starvation-induced and mTORC1 inhibition-induced LC3 puncta formationControl siRNA shows no inhibition[1]
Target Specificity Specific to GRAMD1ASelectively binds to GRAMD1A StART domain over GRAMD1B/CInactive analogues of this compound show no effect[1]
Cholesterol Transfer N/A (protein is absent)Directly inhibits cholesterol transfer by the GRAMD1A StART domainThis compound does not inhibit cholesterol transfer by GRAMD1B/C StART domains[1]
Binding Affinity (Kd) N/AKd of ~49 nM for Bodipy-labeled autogramin analogue to GRAMD1A StART domain~200- and ~580-fold higher Kd for GRAMD1B and C, respectively[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for key experiments cited in this guide.

GRAMD1A Knockdown using siRNA
  • Cell Culture: MCF7 cells stably expressing EGFP-LC3 are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Transfection: Cells are transfected with a control siRNA or a GRAMD1A-targeting siRNA using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Transfected cells are incubated for 24 to 72 hours to allow for protein knockdown.

  • Autophagy Induction: Autophagy is induced by amino acid starvation (incubation in Earle's Balanced Salt Solution - EBSS) or treatment with an mTORC1 inhibitor like rapamycin.

  • Analysis: Cells are fixed, and the formation of EGFP-LC3 puncta (representing autophagosomes) is quantified using automated microscopy and image analysis software. Western blotting can be performed to confirm the knockdown efficiency of GRAMD1A.[1]

This compound Treatment and Autophagy Inhibition Assay
  • Cell Culture: MCF7 EGFP-LC3 cells are seeded in multi-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period.

  • Autophagy Induction: Autophagy is induced as described in the knockdown protocol.

  • Analysis: The number and intensity of EGFP-LC3 puncta are quantified to determine the dose-dependent inhibition of autophagy by this compound.[1]

Visualizing the Molecular Interactions and Workflows

To further elucidate the relationships between GRAMD1A, cholesterol, and this compound in the context of autophagy, the following diagrams are provided.

Signaling Pathway of GRAMD1A in Autophagy cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane GRAMD1A GRAMD1A Autophagosome_biogenesis Autophagosome Biogenesis GRAMD1A->Autophagosome_biogenesis promotes Cholesterol_PM Cholesterol Cholesterol_PM->GRAMD1A transport Autogramin2 This compound Autogramin2->GRAMD1A inhibits

Caption: GRAMD1A facilitates cholesterol transport from the plasma membrane to the ER, a crucial step for autophagosome biogenesis. This compound directly inhibits GRAMD1A, thereby blocking this process.

Experimental Workflow: GRAMD1A Knockdown vs. This compound cluster_Knockdown Genetic Knockdown cluster_Inhibition Pharmacological Inhibition siRNA Transfect with GRAMD1A siRNA Incubate_KD Incubate 24-72h siRNA->Incubate_KD Induce_KD Induce Autophagy Incubate_KD->Induce_KD Analyze_KD Quantify LC3 Puncta Induce_KD->Analyze_KD Comparison Compare Results Analyze_KD->Comparison Autogramin Treat with This compound Incubate_Inhibit Incubate Autogramin->Incubate_Inhibit Induce_Inhibit Induce Autophagy Incubate_Inhibit->Induce_Inhibit Analyze_Inhibit Quantify LC3 Puncta Induce_Inhibit->Analyze_Inhibit Analyze_Inhibit->Comparison Start MCF7 EGFP-LC3 Cells Start->siRNA Start->Autogramin

Caption: This workflow illustrates the parallel experimental arms used to compare the effects of GRAMD1A genetic knockdown and pharmacological inhibition with this compound on autophagy.

Conclusion

The convergence of evidence from genetic knockdown and pharmacological inhibition studies provides a robust confirmation of this compound's mechanism of action. By specifically targeting the cholesterol transfer function of GRAMD1A, this compound serves as a valuable chemical probe to dissect the intricate role of lipid dynamics in the regulation of autophagy. This comparative guide offers researchers the foundational knowledge and experimental framework to further explore this critical cellular process.

References

Unraveling Cellular Perturbations: A Comparative Analysis of Autogramin-2 and Cholesterol Depletion

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cellular biology, the study of lipid microdomains and cholesterol homeostasis is paramount to understanding a myriad of physiological and pathological processes. Researchers frequently employ chemical tools to modulate these cellular components, with Autogramin-2 and cholesterol depletion methods standing out as prominent techniques. This guide provides an objective comparison of their cellular effects, supported by experimental data, to aid researchers in selecting the appropriate tool for their scientific inquiries.

At a Glance: Divergent Mechanisms Targeting Cellular Cholesterol Dynamics

This compound, a synthetic sterol, has emerged as a specific inhibitor of the cholesterol-transfer protein GRAMD1A (GRAM domain containing protein 1A), thereby impeding autophagosome biogenesis.[1][2][3][4] Its effects extend to T-cell function, where it inhibits adhesion and effector capabilities by stimulating lipolysis and remodeling the plasma membrane.[5] In contrast, cholesterol depletion, commonly achieved using methyl-β-cyclodextrin (MβCD), offers a more direct and widespread approach by physically extracting cholesterol from cellular membranes.[6][7] This broad-spectrum removal disrupts lipid rafts and consequently impacts a vast array of signaling pathways and cellular structures.[8][9][10]

Quantitative Comparison of Cellular Effects

To facilitate a clear comparison, the following table summarizes the key quantitative and qualitative effects of this compound and cholesterol depletion on various cellular parameters.

Cellular Process/ParameterThis compoundCholesterol Depletion (MβCD)
Primary Mechanism Inhibition of GRAMD1A cholesterol transfer activity[1][2][3]; Stimulation of lipolysis[5]Direct extraction of membrane cholesterol[6][7]
Effect on Lipid Rafts Indirectly alters lipid raft composition and function by affecting cholesterol transport and inducing membrane remodeling[5]Directly disrupts lipid raft integrity and organization[8][9][10]
T-Cell Function Inhibits adhesion, proliferation, cytokine production, and cytotoxicity[5]Can induce transient T-cell activation and tyrosine phosphorylation, but prolonged depletion impairs activation[7][8]
Autophagy Potent inhibitor of autophagy induced by starvation or mTORC1 inhibition[1][11]Induces autophagy but can also attenuate autophagic flux[12]
Signal Transduction Inhibits LFA-1 integrin-dependent signaling[5]Broadly modulates multiple signaling pathways including Ras-ERK, TGF-β, and Ca2+ signaling[8][13][14]
Cell Morphology Increases membrane fluidity[5]Loss of microvilli, dilation of Golgi and ER, cell swelling[15]
Cell Adhesion Decreases LFA-1 dependent adhesion[5]Decreases adhesion of certain cancer cells to selectins[16]

Delving into the Signaling Cascades

The differential effects of this compound and cholesterol depletion stem from their distinct impacts on cellular signaling pathways.

This compound's Targeted Inhibition of Autophagy

This compound's primary intracellular target is GRAMD1A, a protein crucial for cholesterol transport and the initiation of autophagy.[1][2][3] By binding to the StART domain of GRAMD1A, this compound competitively inhibits cholesterol binding and transfer, thereby halting the formation of autophagosomes.[2][3]

Autogramin2_Pathway Autogramin2 This compound GRAMD1A GRAMD1A Autogramin2->GRAMD1A Inhibits Autophagosome Autophagosome Biogenesis GRAMD1A->Autophagosome Required for Cholesterol Cholesterol Cholesterol->GRAMD1A Binds to StART domain

This compound inhibits autophagy by targeting GRAMD1A.
Cholesterol Depletion's Broad Impact on Signaling

Cholesterol depletion by MβCD leads to a widespread disruption of lipid rafts, which act as organizing platforms for numerous signaling molecules. This disruption can have pleiotropic and sometimes contradictory effects depending on the cell type and signaling pathway. For instance, in T lymphocytes, cholesterol depletion can transiently induce tyrosine phosphorylation and activate the Ras-ERK pathway, while in other contexts, it can impair signaling by dislodging key proteins from the membrane.[8]

Cholesterol_Depletion_Pathway MβCD MβCD (Cholesterol Depletion) LipidRafts Lipid Rafts MβCD->LipidRafts Disrupts SignalingProteins Signaling Proteins (e.g., LCK, LAT, Ras) LipidRafts->SignalingProteins Localizes DownstreamSignaling Downstream Signaling (e.g., ERK activation, Tyrosine Phosphorylation) SignalingProteins->DownstreamSignaling Activates/Modulates

Cholesterol depletion broadly affects signaling by disrupting lipid rafts.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. Below are detailed methodologies for inducing cellular changes with this compound and cholesterol depletion.

Protocol 1: Inhibition of Autophagy using this compound
  • Cell Culture: Plate cells (e.g., MCF7) in a suitable culture vessel and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).[11]

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. For autophagy induction, cells can be simultaneously or subsequently treated with an inducer like rapamycin or subjected to amino acid starvation.[1]

  • Incubation: Incubate the cells for the desired period (e.g., 4-48 hours) at 37°C in a humidified incubator with 5% CO2.[11][17]

  • Analysis: Following incubation, cells can be lysed for western blot analysis of autophagy markers (e.g., LC3-II, p62), or fixed for immunofluorescence imaging of autophagosomes.[1][17]

Protocol 2: Acute Cholesterol Depletion using Methyl-β-cyclodextrin (MβCD)
  • Cell Preparation: Culture cells to the desired confluency. Prior to treatment, wash the cells with serum-free medium to remove any cholesterol present in the serum.

  • MβCD Preparation: Prepare a stock solution of MβCD in serum-free medium. The concentration can range from 1 to 10 mM, depending on the cell type and desired level of depletion.[18][19]

  • Treatment: Incubate the cells with the MβCD solution for a short period, typically 30-60 minutes, at 37°C.[18] It is crucial to optimize the incubation time and MβCD concentration to avoid significant cytotoxicity.[7]

  • Control: As a control for off-target effects, treat a parallel set of cells with MβCD that has been pre-complexed with cholesterol.[18]

  • Post-Treatment: After incubation, remove the MβCD solution and wash the cells with PBS. The cells are now ready for downstream applications, such as signaling assays, microscopy, or cell adhesion studies.

Experimental Workflow: A Comparative Study

The following diagram illustrates a typical workflow for comparing the effects of this compound and cholesterol depletion on a specific cellular process, such as T-cell activation.

Experimental_Workflow Start Start: T-Cell Culture Treatment Treatment Groups Start->Treatment Vehicle Vehicle Control (e.g., DMSO) Treatment->Vehicle Autogramin2 This compound Treatment->Autogramin2 MβCD MβCD Treatment->MβCD MβCD_Chol MβCD + Cholesterol (Control) Treatment->MβCD_Chol Activation T-Cell Activation (e.g., anti-CD3/CD28) Vehicle->Activation Autogramin2->Activation MβCD->Activation MβCD_Chol->Activation Analysis Downstream Analysis Activation->Analysis Proliferation Proliferation Assay (e.g., CFSE) Analysis->Proliferation Cytokine Cytokine Measurement (e.g., ELISA) Analysis->Cytokine Signaling Signaling Pathway Analysis (e.g., Western Blot) Analysis->Signaling

Workflow for comparing T-cell activation.

Conclusion: Making an Informed Choice

The choice between this compound and cholesterol depletion hinges on the specific research question. This compound offers a targeted approach to investigate the role of GRAMD1A and cholesterol transport in processes like autophagy, making it a valuable tool for dissecting specific molecular pathways. Its effects on T-cells also highlight its potential in immunological studies.

References

A Comparative Analysis of Autogramin-2 and Other GRAMD1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of Autogramin-2 and other inhibitors of the GRAMD1 protein family. This document provides supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Introduction to GRAMD1 Proteins and Their Inhibition

The GRAM domain-containing 1 (GRAMD1) proteins, also known as Asters, are a family of endoplasmic reticulum (ER)-anchored lipid transfer proteins crucial for maintaining cellular cholesterol homeostasis.[1][2] These proteins, which include GRAMD1A, GRAMD1B, and GRAMD1C, facilitate the non-vesicular transport of accessible cholesterol from the plasma membrane (PM) to the ER.[3][4] This process is vital for regulating cholesterol levels and is implicated in various cellular signaling pathways, including autophagy and Hedgehog signaling.[5][6]

GRAMD1 proteins possess a modular structure, featuring an N-terminal GRAM (Glucosyltransferases, Rab-like GTPase activators, and Myotubularins) domain, a central StART-like (Steroidogenic Acute Regulatory protein-related lipid transfer) domain, and a C-terminal transmembrane helix that anchors the protein to the ER.[7][8] The GRAM domain acts as a sensor for accessible cholesterol and anionic phospholipids like phosphatidylserine in the PM, while the StART-like domain is responsible for binding and transferring cholesterol.[3][9]

Data Presentation: A Quantitative Comparison

InhibitorTarget(s)Assay TypeParameterValueReference
This compound GRAMD1AFluorescence PolarizationKd49 ± 12 nM[10]
GRAMD1ACompetition Assay (vs. 22-NBD-cholesterol)IC50349 ± 51 nM
GRAMD1BFluorescence PolarizationKd> 10 µM (200-fold lower affinity than for GRAMD1A)
GRAMD1CFluorescence PolarizationKd> 28 µM (580-fold lower affinity than for GRAMD1A)
AI-3d GRAMD1A, GRAMD1B, GRAMD1CNot SpecifiedPotencyPotent inhibitor[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the binding affinity (Kd or IC50) of an inhibitor to a GRAMD1 StART domain by measuring the displacement of a fluorescently labeled ligand.

Materials:

  • Purified recombinant GRAMD1 StART domain (e.g., GRAMD1A-S)

  • Fluorescently labeled cholesterol analog (e.g., 22-NBD-cholesterol) or a labeled inhibitor analog (e.g., BODIPY-autogramin)

  • Test inhibitor (e.g., this compound)

  • Assay Buffer (e.g., Phosphate-Buffered Saline with 0.01% Tween-20)

  • Black, low-volume 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of the test inhibitor in the assay buffer.

  • In each well of the microplate, add:

    • A fixed concentration of the fluorescent probe (e.g., 25 nM 22-NBD-cholesterol).

    • Varying concentrations of the test inhibitor.

    • Assay buffer to a final volume of 10 µL.

  • Initiate the binding reaction by adding a fixed concentration of the purified GRAMD1 StART domain (e.g., 50 nM GRAMD1A-S) to each well, bringing the final volume to 20 µL.

  • Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium. Protect the plate from light.

  • Measure the fluorescence polarization of each well using the plate reader. Excitation and emission wavelengths should be appropriate for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for 22-NBD-cholesterol).

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that displaces 50% of the fluorescent probe. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Cholesterol Transfer Assay

This assay measures the ability of a GRAMD1 protein to transfer cholesterol between two populations of liposomes (donor and acceptor) and the inhibitory effect of a compound on this process.

Materials:

  • Purified recombinant GRAMD1 protein (e.g., full-length GRAMD1A)

  • Donor liposomes: Containing a fluorescent cholesterol analog (e.g., dehydroergosterol - DHE) and a quencher (e.g., Dansyl-PE).

  • Acceptor liposomes: Unlabeled.

  • Test inhibitor (e.g., this compound)

  • Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare donor and acceptor liposomes by extrusion to create unilamellar vesicles of a defined size (e.g., 100 nm).

  • In a cuvette, mix:

    • Donor liposomes.

    • Acceptor liposomes.

    • Assay buffer.

  • Add the test inhibitor at the desired concentration and incubate for a few minutes.

  • Initiate the transfer reaction by adding the purified GRAMD1 protein.

  • Monitor the increase in fluorescence intensity over time. As the fluorescent cholesterol is transferred from the donor (where its fluorescence is quenched) to the acceptor liposomes, the fluorescence signal will increase.

  • Data Analysis: Calculate the initial rate of cholesterol transfer from the slope of the fluorescence intensity curve. Compare the rates in the presence and absence of the inhibitor to determine the percentage of inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of an inhibitor with its target protein within a cellular context by measuring the increased thermal stability of the protein upon ligand binding.

Materials:

  • Cultured cells expressing the target GRAMD1 protein (e.g., HeLa cells)

  • Test inhibitor (e.g., this compound)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blotting apparatus or mass spectrometer)

Procedure:

  • Treat cultured cells with the test inhibitor or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes or a 96-well plate.

  • Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling.

  • Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analyze the amount of soluble GRAMD1 protein in each sample using Western blotting with a specific antibody or by mass spectrometry.

  • Data Analysis: Plot the amount of soluble GRAMD1 protein as a function of temperature for both inhibitor-treated and vehicle-treated cells. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

GRAMD1_Cholesterol_Transport cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum cluster_Inhibitor Inhibition PM_chol Accessible Cholesterol GRAMD1 GRAMD1 Protein PM_chol->GRAMD1 sensed by GRAM domain PS Phosphatidylserine PS->GRAMD1 sensed by GRAM domain ER_chol Cholesterol (for cellular processes) GRAMD1->ER_chol transported by StART-like domain Autogramin2 This compound Autogramin2->GRAMD1 inhibits StART-like domain FP_Competition_Assay cluster_components Assay Components cluster_reaction Binding Equilibria GRAMD1_S GRAMD1 StART Domain Bound_Complex GRAMD1-S + Fluor-Chol (High Polarization) GRAMD1_S->Bound_Complex Inhibitor_Bound GRAMD1-S + Inhibitor (No Polarization Signal) GRAMD1_S->Inhibitor_Bound Fluor_Chol Fluorescent Cholesterol Fluor_Chol->Bound_Complex Inhibitor This compound (unlabeled) Inhibitor->Inhibitor_Bound Free_Fluor Free Fluor-Chol (Low Polarization) Bound_Complex->Free_Fluor Displacement by Inhibitor CETSA_Workflow start Treat cells with Inhibitor or Vehicle heat Apply Heat Gradient (Thermal Challenge) start->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation (Separate Soluble/Insoluble) lyse->centrifuge analyze Analyze Soluble Fraction (e.g., Western Blot) centrifuge->analyze end Determine Thermal Stabilization Shift analyze->end

References

Evaluating the specificity of Autogramin-2 for GRAMD1A over other GRAMD proteins.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of Autogramin-2's binding specificity reveals a strong preference for GRAMD1A over other GRAMD protein family members. This selectivity is primarily attributed to its unique interaction with the StART domain of GRAMD1A, a domain absent in GRAMD2 and GRAMD3.

Researchers in the fields of autophagy, cholesterol metabolism, and drug discovery require specific molecular probes to dissect cellular pathways. This compound has emerged as a potent inhibitor of autophagy by targeting GRAMD1A, a member of the GRAM domain-containing protein family.[1][2] This guide provides a detailed comparison of this compound's specificity for GRAMD1A against other human GRAMD proteins, supported by experimental data and detailed methodologies.

High-Affinity Binding to GRAMD1A

This compound exhibits nanomolar binding affinity for the StART (steroidogenic acute regulatory protein-related lipid transfer) domain of GRAMD1A.[1] Fluorescence polarization experiments using a Bodipy-labeled autogramin analogue demonstrated a dissociation constant (Kd) of approximately 49 ± 12 nM for the GRAMD1A StART domain.[1] This strong interaction is competitively inhibited by unlabeled this compound, confirming the specific binding site.[1]

Diminished Affinity for Other GRAMD1 Subfamily Members

In stark contrast to its high affinity for GRAMD1A, this compound shows significantly weaker binding to other members of the GRAMD1 subfamily, namely GRAMD1B and GRAMD1C. The dissociation constants for the StART domains of GRAMD1B and GRAMD1C are reported to be 200-fold and 580-fold higher, respectively, than for GRAMD1A.[1] This demonstrates a clear selectivity of this compound for GRAMD1A within this subfamily.

Table 1: Autogramin Analogue Binding Affinities for GRAMD1 StART Domains

ProteinDissociation Constant (Kd)Fold Difference compared to GRAMD1A
GRAMD1A~49 nM[1]1x
GRAMD1B~9.8 µM (estimated)~200x[1]
GRAMD1C~28.4 µM (estimated)~580x[1]

No Expected Interaction with GRAMD2 and GRAMD3

The GRAMD protein family in humans includes five members: GRAMD1A, GRAMD1B, GRAMD1C, GRAMD2A (formerly GRAMD2), and GRAMD2B (formerly GRAMD3).[3] A critical structural distinction is that GRAMD2A and GRAMD2B lack the StART domain, which is the established binding site for Autogramins.[3][4][5] As this compound's mechanism of action relies on targeting the StART domain to compete with cholesterol binding, it is not expected to interact with GRAMD2A or GRAMD2B.[1][2] While direct experimental binding data for this compound with GRAMD2 and GRAMD3 is not currently available in the reviewed literature, the absence of the target domain provides a strong rationale for its lack of activity against these family members.

Experimental Methodologies

The specificity of this compound has been validated through a series of rigorous biophysical and cellular assays.

Fluorescence Polarization Assay

This assay quantitatively measures the binding affinity between a fluorescently labeled ligand (Bodipy-autogramin) and a protein of interest (GRAMD protein StART domains). The principle lies in the difference in the rotational speed of the small fluorescent ligand when it is free in solution versus when it is bound to a larger protein.

Protocol:

  • Reagents: Purified recombinant StART domains of GRAMD1A, GRAMD1B, and GRAMD1C; Bodipy-labeled autogramin analogue; assay buffer (e.g., PBS with 0.01% Tween-20).

  • Procedure:

    • A fixed concentration of the Bodipy-autogramin analogue is incubated with increasing concentrations of the respective GRAMD StART domain in a microplate.

    • The plate is incubated at room temperature to reach binding equilibrium.

    • Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis: The change in millipolarization (mP) is plotted against the protein concentration, and the Kd is determined by fitting the data to a one-site binding model.

Competitive Pulldown Assay

This qualitative or semi-quantitative assay confirms the direct interaction between this compound and GRAMD1A and assesses its relative affinity compared to other GRAMD proteins.

Protocol:

  • Reagents: Cell lysate overexpressing tagged GRAMD proteins (e.g., FLAG-tagged); Autogramin-1-biotin conjugate (as bait); Streptavidin-coated beads; wash buffer; elution buffer.

  • Procedure:

    • Streptavidin beads are incubated with the Autogramin-1-biotin conjugate to immobilize the bait.

    • The beads are then incubated with cell lysates containing the tagged GRAMD proteins in the presence or absence of competing free this compound.

    • After incubation, the beads are washed to remove non-specific binders.

    • Bound proteins are eluted and analyzed by Western blotting using an antibody against the tag (e.g., anti-FLAG).

  • Results: A decrease in the band intensity of the pulled-down GRAMD protein in the presence of free this compound indicates specific and competitive binding. This assay showed that Autogramin-1 could pull down GRAMD1A, with weak binding to GRAMD1C and no observable binding to GRAMD1B.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Protocol:

  • Reagents: Intact cells expressing the target protein; this compound; lysis buffer; appropriate antibodies for Western blotting.

  • Procedure:

    • Cells are treated with either this compound or a vehicle control.

    • The treated cells are heated to a range of temperatures.

    • Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.

    • The amount of soluble target protein at each temperature is quantified by Western blotting.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization. Thermal shift assays showed that this compound stabilizes GRAMD1A and to a lesser extent GRAMD1C, but not GRAMD1B.[1]

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Autophagy Regulation by GRAMD1A Autophagy_Initiation Autophagy Initiation GRAMD1A GRAMD1A Autophagy_Initiation->GRAMD1A requires Cholesterol Cholesterol GRAMD1A->Cholesterol transports via StART_Domain StART Domain GRAMD1A->StART_Domain Cholesterol->StART_Domain binds to Autogramin2 This compound Autogramin2->StART_Domain competitively binds to

Caption: Autophagy initiation requires GRAMD1A-mediated cholesterol transport via its StART domain, which is competitively inhibited by this compound.

cluster_1 Fluorescence Polarization Assay Workflow Start Start Prepare Prepare Reagents: - Bodipy-Autogramin - GRAMD StART Domains Start->Prepare Incubate Incubate Bodipy-Autogramin with increasing [GRAMD] Prepare->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Analyze Analyze Data (Binding Curve & Kd) Measure->Analyze End End Analyze->End

Caption: Workflow for determining the binding affinity of this compound to GRAMD proteins using a fluorescence polarization assay.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Autogramin-2 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of Autogramin-2, a potent autophagy inhibitor. While specific institutional guidelines should always be followed, this document outlines essential, immediate safety and logistical information based on general best practices for chemical waste management.

Quantitative Data Summary

The following table summarizes key information regarding this compound, pertinent to its handling and disposal.

ParameterValueSource
Purity 99.20%MedchemExpress
IC50 (Starvation-induced autophagy) 0.27 µMMedchemExpress[1]
IC50 (Rapamycin-induced autophagy) 0.14 µMMedchemExpress[1]
Storage (Stock Solution) -80°C for 2 years; -20°C for 1 yearMedchemExpress[1]
Form PowderMedchemExpress

Experimental Protocols: A Step-by-Step Guide to this compound Disposal

The following protocol is a general guideline for the proper disposal of this compound. It is imperative to consult and adhere to the specific waste disposal regulations of your institution and local authorities.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

  • Conduct all handling and disposal procedures within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder, as well as any grossly contaminated items (e.g., weigh boats, spatulas), in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.

    • Label the container as "Hazardous Waste" and clearly indicate the contents, including the full chemical name ("this compound") and any known hazards.

  • Liquid Waste:

    • For solutions containing this compound, collect the waste in a designated, leak-proof hazardous waste container.

    • Do not mix this compound waste with other incompatible chemical waste streams.

    • Clearly label the liquid waste container with "Hazardous Waste," the chemical name, solvent(s), and approximate concentration.

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container labeled for chemical contamination.

3. Decontamination of Labware:

  • Glassware and other reusable equipment that have come into contact with this compound should be decontaminated.

  • A common procedure is to rinse the equipment multiple times with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste.

  • After solvent rinsing, wash the labware with an appropriate laboratory detergent and water.

4. Final Disposal:

  • Store the labeled hazardous waste containers in a designated, secure secondary containment area until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Autogramin2_Disposal_Workflow cluster_prep Preparation cluster_waste_collection Waste Segregation & Collection cluster_final_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Lab Coat - Goggles - Gloves start->ppe Step 1 fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type Step 2 solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Dispose in Labeled Sharps Container sharps_waste->collect_sharps store_waste Store Waste in Secondary Containment collect_solid->store_waste Step 3 collect_liquid->store_waste Step 3 collect_sharps->store_waste Step 3 ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup Step 4 end End: Proper Disposal ehs_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Autogramin-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of potent chemical compounds like Autogramin-2 is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research. By adhering to these procedural, step-by-step guidelines, you can confidently and safely incorporate this compound into your experimental workflows.

Personal Protective Equipment (PPE) at a Glance

Proper personal protective equipment is your first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures before use. Change gloves immediately if contaminated.
Eyes Safety glasses with side shields or gogglesProvides a barrier against accidental splashes.
Body Laboratory coatA standard lab coat is sufficient for most procedures. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
Respiratory Use in a well-ventilated area. A fume hood is required for handling powders or creating stock solutions.For procedures that may generate dust or aerosols, a properly fitted NIOSH-approved respirator may be necessary.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to maintain the stability of this compound and prevent accidental exposure.

Storage:

  • Store this compound as a powder at -20°C for up to two years.

  • Stock solutions should be stored at -80°C and are stable for up to six months.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by ensuring it is clean and uncluttered. If working with the powdered form, perform all weighing and initial dilutions within a certified chemical fume hood to minimize inhalation risks.

  • Dissolving the Compound: When preparing stock solutions, slowly add the solvent to the vial containing the this compound powder to avoid generating dust.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Hygiene: Always wash your hands thoroughly with soap and water after handling this compound, even if gloves were worn. Avoid eating, drinking, or smoking in laboratory areas.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials: All materials that have come into direct contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed hazardous waste container.

  • Waste Collection: Follow your institution's guidelines for the collection and disposal of chemical waste. Ensure that waste containers are clearly labeled with the contents.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Workspace in Fume Hood a->b c Weigh Powdered this compound b->c d Prepare Stock Solution c->d e Perform Experiment d->e f Decontaminate Workspace e->f g Dispose of Contaminated Materials f->g h Remove PPE g->h i Wash Hands Thoroughly h->i

Figure 1. A logical workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Autogramin-2
Reactant of Route 2
Reactant of Route 2
Autogramin-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.